Epstein-barr virus BRLF1 (134-142)
Description
BenchChem offers high-quality Epstein-barr virus BRLF1 (134-142) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epstein-barr virus BRLF1 (134-142) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H70N10O13S |
|---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI Key |
GQEUVOICMKSFBN-DOICMAQZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
BRLF1 (134-142): An Immunodominant T-Cell Epitope in Epstein-Barr Virus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection in the majority of the world's population. While typically asymptomatic, EBV is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease. The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling EBV infection. Understanding the targets of this immune response is paramount for the development of effective immunotherapies and vaccines.
This technical guide focuses on the BRLF1 (134-142) peptide, a key immunodominant CD8+ T-cell epitope derived from the Epstein-Barr virus immediate-early protein, BRLF1 (also known as Rta). BRLF1 is a transcriptional activator essential for initiating the switch from the latent to the lytic phase of the viral life cycle.[1][2][3] The BRLF1 (134-142) epitope, with the amino acid sequence ATIGTAMYK, is presented by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*11:01.[4][5][6][7] Its immunodominance makes it a significant target for the host's CTL response against EBV-infected cells entering the lytic cycle and a person of interest for immunotherapeutic strategies.
Quantitative Data on Immunogenicity
The immunogenicity of the BRLF1 (134-142) epitope has been demonstrated through various T-cell assays. While precise precursor frequencies in healthy donors are not extensively documented in publicly available literature, in vitro stimulation studies have shown a significant expansion of T-cells specific for this epitope.
| Parameter | Method | Finding | Reference |
| T-Cell Recognition | Tetramer Staining | Following 14-day in vitro stimulation with the ATIGTAMYK peptide, HLA-A*11:01 tetramer staining revealed that 12.0% and 4.57% of CD8+ T cells from two different healthy donors recognized the epitope. | [8] |
| Application in T-Cell Assays | Commercial Availability | The ATIGTAMYK peptide is commercially available for use in T-cell assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, indicating its established role as a T-cell stimulant. | [5] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the BRLF1 (134-142) peptide (ATIGTAMYK) for use in T-cell assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr(tBu), Met, Ala, Thr(tBu), Gly, Ile, Thr(tBu), Ala).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Analysis: Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
IFN-γ ELISPOT Assay
Objective: To quantify the frequency of BRLF1 (134-142)-specific, IFN-γ-secreting T-cells.
Methodology: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to detect cytokine-secreting cells at a single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from an HLA-A*11:01 positive donor. Add the cells to the wells at a density of 2-4 x 10^5 cells/well.
-
Stimulation: Add the BRLF1 (134-142) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove cells. Add a biotinylated detection antibody specific for human IFN-γ and incubate.
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) that forms a colored precipitate at the site of cytokine secretion.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results are typically expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS)
Objective: To identify and quantify BRLF1 (134-142)-specific T-cells producing IFN-γ and other cytokines by flow cytometry.
Methodology: ICS allows for the multiparametric analysis of cytokine production within individual cells, enabling phenotypic characterization of the responding T-cell populations.
Protocol:
-
Cell Stimulation: Stimulate PBMCs (1-2 x 10^6 cells) with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. This traps the cytokines inside the cells. Include negative and positive controls.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers such as CD3, CD8, and CD4 to identify T-cell populations.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cell membranes using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ. Antibodies for other cytokines like TNF-α and IL-2 can also be included.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ in response to the BRLF1 (134-142) peptide.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) or an infected cell by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Experimental Workflow for Epitope Discovery and Characterization
The identification and characterization of immunodominant T-cell epitopes like BRLF1 (134-142) typically follow a systematic workflow.
Conclusion
The BRLF1 (134-142) epitope is a well-characterized, immunodominant target for CD8+ T-cells in the context of HLA-A*11:01. Its origin from an immediate-early lytic protein makes it an early target for the immune system during viral reactivation. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this and other viral T-cell epitopes. For researchers and drug development professionals, a thorough understanding of the immunobiology of such epitopes is critical for the design of novel immunotherapies, including therapeutic vaccines and adoptive T-cell transfer strategies, aimed at controlling EBV-associated diseases. Further quantitative studies are warranted to precisely define the precursor frequency and functional avidity of BRLF1 (134-142)-specific T-cells in different clinical settings to better inform these therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. immunospot.com [immunospot.com]
- 3. researchgate.net [researchgate.net]
- 4. T-Cell Receptor Repertoire Analysis with Computational Tools—An Immunologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Frequencies of Virus-Specific CD8+ T-Cell Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis [bio-protocol.org]
- 7. In silico advancements in Peptide-MHC interaction: A molecular dynamics study of predicted glypican-3 peptides and HLA-A*11:01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]
An In-depth Technical Guide to the Discovery and Characterization of the BRLF1 (134-142) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma and various lymphomas. The viral lytic cycle, essential for the production of new virions, is initiated by the expression of immediate-early proteins, including BRLF1 (also known as Rta). The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a critical role in controlling EBV-infected cells. A key target for this immune surveillance is the BRLF1 protein, from which specific epitopes are presented on the surface of infected cells by Human Leukocyte Antigen (HLA) class I molecules.
This technical guide provides a comprehensive overview of the discovery and characterization of a specific immunodominant epitope derived from the BRLF1 protein, the 9-amino acid peptide spanning residues 134-142 (sequence: ATIGTAMYK). This epitope is restricted by the HLA-A*11:01 allele and represents a significant target of the CD8+ T-cell response to EBV. This document will detail the methodologies used to identify and characterize this epitope, present quantitative data on its immunogenicity, and describe the signaling pathways involved in the T-cell response it elicits.
Discovery and Identification
The identification of immunodominant viral epitopes is a crucial step in understanding antiviral immunity and developing targeted immunotherapies. The discovery of the BRLF1 (134-142) epitope followed a systematic workflow common in viral immunology.
Experimental Workflow for Epitope Discovery
The general workflow for identifying novel T-cell epitopes from a viral antigen like BRLF1 involves several key stages.
Workflow for Viral T-Cell Epitope Discovery and Validation.
The BRLF1 (134-142) epitope was identified through a combination of in silico prediction and in vitro screening. Computational algorithms, such as NetMHCpan, predicted the binding affinity of peptides derived from the BRLF1 protein to various HLA alleles. The ATIGTAMYK sequence was predicted to have a high binding affinity for HLA-A11:01. Subsequent in vitro studies using peripheral blood mononuclear cells (PBMCs) from HLA-A11:01-positive healthy donors confirmed the immunogenicity of this peptide.
Quantitative Characterization
The immunogenicity of a T-cell epitope is a critical parameter for its potential use in vaccines or immunotherapies. Quantitative assays are employed to measure the strength and frequency of the T-cell response.
Data Presentation
| Parameter | Method | Result | Reference |
| HLA Binding Affinity | NetMHCpan 4.0 Prediction | %Rank = 0.1 (strong binder) | [1] |
| T-Cell Response Frequency | ELISpot | Variable, detected in HLA-A*11:01+ healthy donors | [2] |
| Cytokine Production | Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α | [3] |
| Cytotoxic Activity | Chromium-51 Release Assay | Lysis of peptide-pulsed target cells | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are detailed protocols for the key assays used in the characterization of the BRLF1 (134-142) epitope.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.
Materials:
-
PVDF-membrane 96-well plates pre-coated with anti-human IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*11:01+ donors
-
BRLF1 (134-142) peptide (ATIGTAMYK)
-
Complete RPMI-1640 medium
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Automated ELISpot reader
Procedure:
-
Cell Preparation: Thaw and rest cryopreserved PBMCs overnight in complete RPMI-1640 medium.
-
Plating: Add 2 x 10^5 PBMCs per well to the pre-coated 96-well plate.
-
Stimulation: Add the BRLF1 (134-142) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate with PBS.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
-
Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype and the cytokines they produce.
Materials:
-
PBMCs from HLA-A*11:01+ donors
-
BRLF1 (134-142) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of Brefeldin A and Monensin for 6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Subsequently, permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to the peptide.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.
Materials:
-
Effector cells: BRLF1 (134-142)-specific CTL clone or in vitro expanded T-cells.
-
Target cells: HLA-A*11:01-positive cell line (e.g., T2 cells or autologous B-LCLs).
-
Sodium Chromate (⁵¹Cr).
-
BRLF1 (134-142) peptide.
-
Gamma counter.
Procedure:
-
Target Cell Labeling: Label the target cells with ⁵¹Cr for 1 hour at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the BRLF1 (134-142) peptide (10 µg/mL) for 1 hour at 37°C. Unpulsed target cells serve as a negative control.
-
Co-culture: Co-culture the effector cells with the labeled and pulsed target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting: Centrifuge the plate and harvest the supernatant.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with detergent.
-
Signaling Pathways
Upon recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01, the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
T-Cell Receptor (TCR) Signaling Cascade
The initial binding event triggers a series of phosphorylation events mediated by kinases associated with the TCR complex.
T-Cell Receptor Signaling Cascade upon Epitope Recognition.
The interaction between the TCR and the BRLF1 (134-142)-HLA-A*11:01 complex leads to the activation of the Src-family kinase Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates key adaptor proteins, including LAT and SLP-76, leading to the formation of a large signaling complex. This "signalosome" recruits and activates multiple downstream signaling pathways, including:
-
PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in calcium mobilization and activation of transcription factors like NFAT and NF-κB, which are crucial for cytokine gene expression.
-
Ras-MAPK Pathway: Activates the transcription factor AP-1, which also contributes to cytokine production and cell proliferation.
-
PI3K-Akt Pathway: Promotes cell survival and metabolic reprogramming necessary for T-cell effector functions, including cytotoxicity.
The integration of these signals ultimately dictates the functional outcome of the T-cell response to the BRLF1 (134-142) epitope, driving the production of antiviral cytokines and the direct killing of EBV-infected cells.
Conclusion
The BRLF1 (134-142) epitope is a well-characterized, immunodominant target of the CD8+ T-cell response to Epstein-Barr virus in HLA-A*11:01-positive individuals. Its discovery and characterization have been instrumental in advancing our understanding of anti-EBV immunity. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working on EBV-related diseases. Further investigation into the quantitative aspects of T-cell responses to this epitope and the fine-tuning of its associated signaling pathways will be crucial for the development of novel immunotherapeutic strategies against EBV-associated malignancies.
References
- 1. Viral Modulation of T-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Natural Killer cell activity and retained anti-tumor CD8+ T cell responses contribute to the induction of a pathological complete response in HER2-positive breast cancer patients undergoing neoadjuvant chemotherapy | springermedizin.de [springermedizin.de]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
BRLF1 Gene Expression During EBV Lytic Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The Epstein-Barr virus (EBV) immediate-early gene, BRLF1 (BamHI R Leftward Reading Frame 1), encodes the transcriptional activator protein Rta (Replication and Transcription Activator). Rta, along with the other immediate-early protein BZLF1 (Zta), is a master regulator that orchestrates the switch from the latent to the lytic phase of the viral life cycle.[1][2][3] Expression of BRLF1 is a critical initiating event, leading to a cascade of viral gene expression necessary for viral DNA replication, assembly of new virions, and eventual lysis of the host cell.[4][5] Understanding the intricate mechanisms governing BRLF1 expression is paramount for developing therapeutic strategies against EBV-associated malignancies and lytic-phase pathologies. This guide provides an in-depth technical overview of BRLF1 gene expression, its regulation, and the experimental methodologies used for its study.
Regulation of BRLF1 Expression
The expression of BRLF1 is tightly controlled by a complex interplay of cellular and viral factors that influence its promoter, Rp. The induction of BRLF1 is a key step in the reactivation of the lytic cycle, which can be triggered by various stimuli, including chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate, as well as physiological signals like B-cell receptor (BCR) activation.[1][3]
Signaling Pathways Influencing BRLF1 Promoter Activity
Several host cell signaling pathways converge on the BRLF1 promoter to initiate transcription. A crucial pathway involves Phosphatidylinositol-3 Kinase (PI3K) .[6][7] Activation of the PI3K pathway is required for BRLF1 to induce the full lytic cascade, including the expression of the other immediate-early gene, BZLF1.[6] Inhibition of PI3K completely abrogates the ability of BRLF1 to induce lytic infection.[6][8] This suggests that BRLF1 expression itself can trigger a positive feedback loop by activating PI3K signaling.[6]
Another critical regulatory mechanism is histone acetylation .[1][9] The BRLF1 promoter in latently infected cells is often associated with deacetylated histones, leading to a condensed chromatin structure that represses transcription. Treatment with histone deacetylase (HDAC) inhibitors like Trichostatin A (TSA) can induce histone acetylation at the BRLF1 promoter, making it more accessible to transcription factors and thereby activating its expression.[1][9]
The protein kinase C (PKC) signaling pathway , activated by TPA, also plays a role in inducing BRLF1 expression.[1] This pathway can lead to the phosphorylation and activation of transcription factors such as AP-1, CREB, ATF1, and ATF2, which are important for the transcription of immediate-early genes.[1]
Transcriptional Regulation at the BRLF1 Promoter (Rp)
The BRLF1 promoter contains binding sites for several cellular transcription factors that either activate or repress its activity. The transcription factor Yin Yang 1 (YY1) acts as a repressor of the BRLF1 promoter.[1] Mutation of the YY1-binding site in the BRLF1 promoter leads to increased transcription.[1] Conversely, Upstream Stimulating Factor 1 (USF1) has been shown to bind to the BRLF1 promoter and activate its transcription.[10] Rta itself can also autoregulate its own expression by interacting with USF1 on the BRLF1 promoter.[1][10]
BRLF1 Function in Lytic Replication
Once expressed, the Rta protein acts as a potent transcriptional activator of a host of viral early genes, which are essential for viral DNA replication.[4] Rta can activate target promoters through two distinct mechanisms:
-
Direct DNA Binding: Rta can directly bind to a GC-rich consensus motif (Rta-responsive element or RRE) present in the promoters of some early lytic genes, such as the SM promoter.[2][6]
-
Indirect Activation: Rta can also activate promoters that lack a canonical RRE through indirect mechanisms. This often involves the activation of cellular signaling pathways and the recruitment of other transcription factors.[2][6] A prime example is the activation of the BZLF1 promoter, which is crucial for the full lytic cascade.[2][6] BRLF1-mediated activation of the BZLF1 promoter requires the activation of stress-activated protein kinase (SAPK) pathways, including p38 and JNK.[6]
Furthermore, BRLF1 and BZLF1 exhibit a synergistic relationship, where each protein can activate the promoter of the other, creating a positive feedback loop that robustly drives the lytic cycle forward.[2][6] Both BRLF1 and BZLF1 are essential for the expression of many early lytic genes, including BMRF1, which encodes a DNA polymerase processivity factor.[2][6]
Quantitative Data on BRLF1 Expression
Precise quantification of BRLF1 expression is crucial for understanding the dynamics of lytic replication. The following tables summarize key quantitative findings from the literature.
| Condition | Cell Line | Fold Change in BRLF1 Transcription | Reference |
| Mutation of YY1-binding site in Rp | P3HR1 | 1.6-fold increase | [1] |
| Mutation of YY1-binding site in Rp | C33A | 2.3-fold increase | [1] |
| TSA treatment | P3HR1 | Increased histone H4 acetylation at Rp | [1] |
| Mutation of YY1-binding site in Rp | P3HR1 | 1.64-fold increase in histone H4 acetylation | [1] |
| Mutation of YY1-binding site in Rp | C33A | 3.08-fold increase in histone H4 acetylation | [1] |
| Lytic Induction Condition | Cell Line | Change in BHRF1 miRNA levels (downstream of BRLF1) | Reference |
| Lytic Reactivation | AGS-EBV | miR-BHRF1-2-3p: 190-fold increase | [3] |
| Lytic Reactivation | AGS-EBV | miR-BHRF1-3: 195-fold increase | [3] |
Experimental Protocols
Adenovirus-Mediated Expression of BRLF1
This protocol is used to exogenously express BRLF1 in latently infected cells to study its role in initiating the lytic cycle.
Workflow:
Methodology:
-
Vector Construction: The BRLF1 cDNA is cloned into an adenoviral shuttle vector, typically under the control of a strong constitutive promoter like the cytomegalovirus (CMV) immediate-early promoter.
-
Adenovirus Production: The shuttle vector is co-transfected with a linearized adenoviral backbone vector into a packaging cell line (e.g., HEK293). Homologous recombination in the packaging cells generates a replication-deficient recombinant adenovirus carrying the BRLF1 expression cassette.
-
Virus Amplification and Titer Determination: The recombinant adenovirus is amplified by subsequent infections of the packaging cell line. The viral titer (infectious particles per ml) is determined using methods such as plaque assays or quantitative PCR.
-
Infection of Target Cells: Latently EBV-infected cells are infected with the BRLF1-expressing adenovirus at a specific multiplicity of infection (MOI). A control adenovirus (e.g., expressing LacZ or GFP) is used in parallel.
-
Analysis: At various time points post-infection, cells are harvested to analyze the induction of the lytic cycle through methods such as Western blotting for lytic proteins (e.g., BZLF1, BMRF1), RT-qPCR for lytic gene transcripts, or immunofluorescence assays.
Luciferase Reporter Assay for BRLF1 Promoter Activity
This assay is used to quantify the activity of the BRLF1 promoter (Rp) in response to various stimuli or the overexpression of transcription factors.
Methodology:
-
Reporter Plasmid Construction: The BRLF1 promoter region is cloned upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
-
Transfection: The reporter plasmid is transfected into the desired cell line. For experiments investigating the effect of transcription factors, an expression vector for the transcription factor of interest is co-transfected. A second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected as an internal control for transfection efficiency.
-
Cell Treatment: After transfection, cells are treated with the desired stimuli (e.g., TPA, TSA).
-
Cell Lysis: At the end of the treatment period, cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The firefly luciferase activity is then normalized to the Renilla luciferase activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo association of specific proteins, such as transcription factors or modified histones, with the BRLF1 promoter.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to the protein of interest (e.g., anti-acetylated histone H4, anti-YY1). The antibody-protein-DNA complexes are then precipitated using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of BRLF1 promoter DNA in the immunoprecipitated sample is quantified by qPCR using primers specific for the BRLF1 promoter. The results are typically expressed as a percentage of the input chromatin.
Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA levels of BRLF1 and its downstream target genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells using a suitable method (e.g., Trizol reagent).
-
DNase Treatment: The RNA sample is treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either oligo(dT) or random primers.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for BRLF1 or other target genes. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.
-
Data Analysis: The expression level of the target gene is normalized to that of a housekeeping gene (e.g., GAPDH) to account for variations in RNA input and reverse transcription efficiency. The relative expression levels are often calculated using the ΔΔCt method.
Implications for Drug Development
The pivotal role of BRLF1 in initiating the EBV lytic cycle makes it an attractive target for therapeutic intervention. Strategies for drug development can be broadly categorized into two opposing approaches:
-
Inhibition of BRLF1 Expression or Function: For diseases where lytic replication contributes to pathology, such as in primary infection (infectious mononucleosis) or in certain EBV-associated malignancies where lytic gene products may promote tumor growth, inhibiting BRLF1 could be beneficial. This could be achieved by targeting the signaling pathways that induce BRLF1 (e.g., PI3K inhibitors) or by developing small molecules that directly inhibit the transcriptional activity of the Rta protein.
-
Induction of BRLF1 Expression (Lytic Induction Therapy): In latently infected tumor cells, inducing the lytic cycle via BRLF1 expression can lead to cell death.[11] This "suicide" approach forms the basis of lytic induction therapy. Adenovirus vectors expressing BRLF1 have shown promise in preclinical models for treating EBV-positive tumors by inducing the lytic cycle and subsequent tumor cell killing.[11] The development of small molecules that can efficiently and specifically induce BRLF1 expression in tumor cells is an active area of research.
Conclusion
BRLF1 is a master regulator of the EBV lytic cycle, and its expression is controlled by a sophisticated network of cellular signaling pathways and transcription factors. A thorough understanding of the molecular mechanisms governing BRLF1 expression and function is essential for the development of novel therapeutics to combat EBV-associated diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of this key viral protein.
References
- 1. Activation of the BRLF1 promoter and lytic cycle of Epstein–Barr virus by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling miRNA changes in Epstein-Barr virus lytic infection identifies a function for BZLF1 in upregulating miRNAs from the DLK1-DIO3 locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of Epstein-Barr Virus BRLF1 Activity in a Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 6. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epstein–Barr virus - Wikipedia [en.wikipedia.org]
- 8. Epstein-Barr virus immediate-early protein BRLF1 induces the lytic form of viral replication through a mechanism involving phosphatidylinositol-3 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Transcriptional activation of Epstein-Barr virus BRLF1 by USF1 and Rta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of adenovirus vectors expressing Epstein-Barr virus (EBV) immediate-early protein BZLF1 or BRLF1 to treat EBV-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Lytic Activation: An In-depth Technical Guide to the Interaction of Epstein-Barr Virus BRLF1 with Host Cellular Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, has a complex lifecycle characterized by both latent and lytic phases. The switch from latency to the lytic cycle is a critical step for viral propagation and is orchestrated by the immediate-early protein BRLF1 (Rta). BRLF1 is a potent transcriptional activator that hijacks and manipulates a multitude of host cellular factors to create an environment conducive to viral replication. Understanding the intricate molecular interactions between BRLF1 and the host cell machinery is paramount for the development of novel therapeutic strategies against EBV-associated malignancies and lytic-phase-driven pathologies. This technical guide provides a comprehensive overview of the known interactions of BRLF1 with host cellular factors, detailing the signaling pathways involved, the functional consequences of these interactions, and the experimental methodologies used to elucidate them.
Data Presentation: Quantitative Analysis of BRLF1 and Related Host Factor Interactions
While direct quantitative binding affinities for many BRLF1-host protein interactions remain to be precisely determined, the existing literature provides valuable quantitative data on the functional outcomes of these interactions. This section summarizes key quantitative findings.
| Viral/Host Protein | Interacting Partner(s) | Quantitative Measurement | Experimental Context | Reference(s) |
| BHRF1 (EBV) | Bim (BH3 peptide) | KD = 18 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BHRF1 (EBV) | Puma (BH3 peptide) | KD = 70 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BHRF1 (EBV) | Bid (BH3 peptide) | KD = 110 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRLF1 Promoter (Rp) | YY1 Mutant | 1.6-fold increase in transcription | Luciferase Reporter Assay in P3HR1 cells | |
| BRLF1 Promoter (Rp) | YY1 Mutant | 2.3-fold increase in transcription | Luciferase Reporter Assay in C33A cells | |
| BRLF1 Promoter (Rp) | YY1 Mutant | 1.64-fold increase in histone acetylation | Real-time PCR of ChIP DNA in P3HR1 cells | |
| BRLF1 Promoter (Rp) | YY1 Mutant | 3.08-fold increase in histone acetylation | Real-time PCR of ChIP DNA in C33A cells |
Core Interactions and Functional Consequences
BRLF1's function as a master regulator of the lytic cycle is predicated on its ability to interact with and modulate a diverse array of host cellular proteins. These interactions can be broadly categorized into several key functional areas:
Modulation of Host Cell Signaling Pathways
BRLF1 has been shown to activate several critical intracellular signaling cascades to facilitate viral replication.
-
Phosphatidylinositol 3-Kinase (PI3K) Pathway: BRLF1 expression leads to the phosphorylation and activation of Akt, a key downstream effector of the PI3K pathway.[2] This activation is crucial for BRLF1-induced lytic cycle progression, as specific PI3K inhibitors abrogate this process.[2][3] The exact mechanism of PI3K activation by BRLF1 is not fully elucidated but may involve indirect mechanisms or protein-protein interactions within the cytoplasm.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: BRLF1 activates the p38 and c-Jun N-terminal kinase (JNK) stress MAP kinase pathways.[2] This leads to the phosphorylation and activation of transcription factors such as ATF-2, which are important for the transactivation of other viral immediate-early genes, like BZLF1.[2]
Manipulation of the Cell Cycle Machinery
To ensure the availability of cellular resources for viral DNA replication, BRLF1 modulates the host cell cycle.
-
Interaction with Retinoblastoma Protein (Rb) and E2F1: BRLF1 can induce S-phase entry in host cells. This is associated with a significant increase in the levels of the transcription factor E2F1 and a decrease in the levels of the retinoblastoma protein (Rb) and its family members, p107 and p130. The induction of E2F1 by BRLF1 is thought to be critical for the expression of viral genes required for DNA replication.
Transcriptional Reprogramming of the Host Cell
As a potent transactivator, BRLF1 interacts with various components of the host transcriptional machinery.
-
Interaction with Cellular Transcription Factors: BRLF1 cooperates with several cellular transcription factors to enhance the expression of viral lytic genes. These include:
-
Oct-1: BRLF1 directly interacts with the cellular transcription factor Oct-1, and this interaction promotes lytic viral reactivation.[4][5][6]
-
Sp1 and Sp3: The autoregulation of the BRLF1 promoter is mediated through consensus Sp1 and Sp3 binding sites.
-
CREB-Binding Protein (CBP): BRLF1 interacts with the histone acetyltransferase CBP, and this interaction is important for BRLF1-mediated transactivation.[7]
-
-
Interaction with RNA Polymerase III: BRLF1 interacts with subunits of RNA Polymerase III (Pol III) to suppress the transcription of immunostimulatory small RNAs.[8][9][10] This represents a mechanism of innate immune evasion during the early stages of lytic infection. The NLS and transactivation domains of BRLF1 are required for this inhibitory function.[8]
Regulation of Apoptosis
To prevent premature death of the host cell and ensure successful viral progeny production, BRLF1 influences apoptotic pathways.
-
Induction of Anti-Apoptotic BCL-2 Homologs: BRLF1 is an early lytic protein and its expression coincides with the upregulation of the viral BCL-2 homolog, BHRF1. BHRF1 is a potent anti-apoptotic protein that interacts with and sequesters pro-apoptotic BH3-only proteins such as Bim, Puma, and Bid.[1] This inhibition of apoptosis is crucial for sustaining the cellular environment needed for viral replication.
Interplay with Post-Translational Modification Machineries
BRLF1 is itself a target of post-translational modifications and also influences these pathways to its advantage.
-
SUMOylation: BRLF1 is modified by SUMO (Small Ubiquitin-like Modifier). The SUMOylation site has been identified at lysine (B10760008) 530 (K530).[11] Furthermore, BRLF1 can induce the proteasomal degradation of SUMOylated proteins, suggesting a complex regulatory interplay.[11]
-
Ubiquitination: While the direct ubiquitination of BRLF1 and its role are still under investigation, other EBV proteins involved in the lytic cycle, such as BFRF1, are regulated by ubiquitination through interaction with host E3 ligases like Itch. This highlights the importance of the ubiquitin-proteasome system during viral maturation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay between BRLF1 and host factors is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: BRLF1-induced PI3K/Akt signaling pathway.
References
- 1. Structural Basis for Apoptosis Inhibition by Epstein-Barr Virus BHRF1 | PLOS Pathogens [journals.plos.org]
- 2. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epstein-Barr virus immediate-early protein BRLF1 induces the lytic form of viral replication through a mechanism involving phosphatidylinositol-3 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. BRLF1 protein Rta [Human gammaherpesvirus 4 (Epstein-Barr virus)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Epstein-Barr virus immediate-early protein BRLF1 interacts with CBP, promoting enhanced BRLF1 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRLF1 suppresses RNA Pol III‐mediated RIG‐I inflammasome activation in the early EBV lytic lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRLF1 suppresses RNA Pol III-mediated RIG-I inflammasome activation in the early EBV lytic lifecycle | EMBO Reports [link.springer.com]
- 10. BRLF1 suppresses RNA Pol III-mediated RIG-I inflammasome activation in the early EBV lytic lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in SUMO-modified proteins in Epstein-Barr virus infection identifies reciprocal regulation of TRIM24/28/33 complexes and the lytic switch BZLF1 - PMC [pmc.ncbi.nlm.nih.gov]
BRLF1 as a Potential Therapeutic Target in EBV-Associated Diseases: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma, gastric cancer, and various lymphomas. The transition from a latent to a lytic, replicative lifecycle is a critical phase for viral propagation and is implicated in the pathogenesis of these diseases. This switch is orchestrated by the immediate-early (IE) transactivator protein, BRLF1 (also known as Rta). BRLF1 initiates a cascade of viral gene expression, making it an essential regulator of lytic replication. Its central role in activating the lytic cycle, coupled with its influence on crucial cellular signaling pathways, positions BRLF1 as a compelling therapeutic target. This document provides a comprehensive technical overview of BRLF1's molecular functions, its role in disease, and the rationale and strategies for its therapeutic inhibition.
The Molecular Biology of BRLF1
BRLF1 is a potent transcription factor that triggers the EBV lytic cycle through a dual mechanism: direct transactivation of viral promoters and indirect activation via cellular signaling pathways.[1][2] Expression of BRLF1 is sufficient to disrupt viral latency and initiate the lytic cascade in most cell types.[1][2]
BRLF1 as a Transcriptional Activator
BRLF1 activates a host of downstream EBV lytic genes. This activation occurs through two distinct mechanisms:
-
Direct DNA Binding: BRLF1 binds directly to GC-rich sequences known as BRLF1-responsive elements (RREs) found in the promoters of several early lytic genes, such as BMRF1 and SM.[1][3] This direct binding can powerfully enhance gene expression.[3]
-
Indirect Activation: BRLF1 activates other promoters, most notably the promoter of the other key IE gene, BZLF1, without binding to the DNA directly.[1][2] This indirect mechanism relies on the activation of host cell signal transduction pathways.[1][2]
Furthermore, BRLF1 can auto-regulate its own synthesis by activating the BRLF1 promoter (Rp).[4] This process can involve interactions with cellular factors like Upstream Stimulatory Factor 1 (USF1).[5]
Interaction with Cellular Signaling Pathways
A critical function of BRLF1 is its ability to hijack cellular signaling cascades to create a favorable environment for viral replication.
-
PI3K/Akt Pathway: BRLF1 expression activates the phosphatidylinositol-3 kinase (PI3K) signaling pathway.[1][2] This activation is essential for BRLF1 to induce the lytic cycle; specific PI3K inhibitors like LY294002 completely block BRLF1-mediated lytic induction but do not affect lytic induction by BZLF1.[1] The requirement for PI3K is promoter-dependent, affecting indirect targets like the BZLF1 promoter but not direct targets like the SM promoter.[1]
-
Stress MAP Kinase Pathways: BRLF1 activates the p38 and c-Jun N-terminal kinase (JNK) stress MAP kinase pathways.[1] This leads to the phosphorylation and activation of transcription factors such as ATF-2 and c-Jun, which then bind to the BZLF1 promoter to induce its expression.[1][2]
-
Cell Cycle Regulation: BRLF1 interacts with key cell cycle regulators. It can bind to the Retinoblastoma protein (Rb), which correlates with the displacement of the E2F1 transcription factor, a key regulator of S-phase entry.[6] BRLF1 has also been shown to induce E2F1, promoting S-phase entry, which may be required for efficient viral replication.[7]
Interaction with Cellular Proteins
BRLF1's function is modulated through its interaction with a variety of cellular proteins, which can either enhance or repress its activity.
-
Transcriptional Coactivators: BRLF1 interacts with the histone acetyltransferase CREB-binding protein (CBP), which enhances its transactivation function.[8]
-
Transcription Factors: BRLF1 interacts with cellular transcription factors, including Oct-1 and USF1, to cooperatively activate viral promoters and promote the disruption of latency.[3][5][9]
-
Transcriptional Repressors: The transcription of BRLF1 is repressed by the Yin Yang 1 (YY1) protein, which recruits histone deacetylases (HDACs) to the BRLF1 promoter, contributing to the maintenance of viral latency.[4]
Quantitative Data on BRLF1 Function and Regulation
The following tables summarize key quantitative data from studies on BRLF1, providing a basis for evaluating its activity and the effects of its regulators.
| Parameter | Cell Line | Fold Change | Condition | Reference |
| BRLF1 Transcription | P3HR1 | 1.6 | Mutation of YY1-binding site | [4] |
| BRLF1 Transcription | C33A | 2.3 | Mutation of YY1-binding site | [4] |
| Histone H4 Acetylation at BRLF1 Promoter | P3HR1 | 1.64 | Mutation of YY1-binding site | [4] |
| Histone H4 Acetylation at BRLF1 Promoter | C33A | 3.08 | Mutation of YY1-binding site | [4] |
| Luciferase Activity (BRLF1 Promoter) | 293T / CNE2 | Significantly Increased | Natural variant Rp-V1 vs. B95.8 prototype | [10] |
| Luciferase Activity (BRLF1 Promoter) | 293T / CNE2 | Significantly Lower | Natural variant Rp-V2 vs. B95.8 prototype | [10] |
| Table 1: BRLF1-Mediated Transcriptional Regulation. |
| Inhibitor | Target | Effect on BRLF1-Mediated Lytic Induction | Mechanism | Reference |
| LY294002 | PI3 Kinase | Complete abrogation | Blocks BRLF1-induced activation of the BZLF1 promoter | [1] |
| Wortmannin | PI3 Kinase | Significant decrease in Akt phosphorylation | Blocks PI3K signaling downstream of BRLF1 | [1] |
| JNK Inhibitor | JNK | Abolishes BRLF1-mediated latency disruption | Blocks stress MAP kinase pathway required for BZLF1 activation | [11] |
| HDAC Inhibitors (TSA, Sodium Butyrate) | Histone Deacetylases | Induction of lytic cycle | Increases histone acetylation at the BRLF1 promoter, relieving YY1-mediated repression | [4] |
| Table 2: Effect of Inhibitors on BRLF1-Dependent Lytic Induction. |
Visualizing BRLF1 Signaling and Therapeutic Strategy
Diagrams generated using Graphviz DOT language illustrate the complex signaling networks initiated by BRLF1, a typical experimental workflow to study its function, and the logical basis for its therapeutic targeting.
References
- 1. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Transcriptional activation of Epstein-Barr virus BRLF1 by USF1 and Rta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Epstein-Barr Virus Immediate-Early Protein BRLF1 Interacts with CBP, Promoting Enhanced BRLF1 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Variations in BRLF1 Promoter Contribute to the Elevated Reactivation Level of Epstein-Barr Virus in Endemic Areas of Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Technical Guide to Natural Sequence Variation in the Epstein-Barr Virus BRLF1 (134-142) Epitope
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sequence variation in the BRLF1 (134-142) epitope of the Epstein-Barr virus (EBV). This epitope, with the reference sequence ATIGTAMYK, is a known target for cytotoxic T lymphocytes (CTLs) restricted by the HLA-A*11:01 allele. Understanding the extent and impact of its natural variation is crucial for the development of effective immunotherapies and vaccines against EBV-associated diseases.
Quantitative Analysis of BRLF1 (134-142) Sequence Variation
A study analyzing BRLF1 gene polymorphism in EBV-associated gastric and nasopharyngeal carcinomas, as well as in healthy donors, identified several amino acid changes within the Rta protein.[2][3] Although this study did not focus specifically on the 134-142 epitope, it highlights the presence of variations in CTL epitopes within BRLF1.[2][3] Further targeted sequencing and analysis of the BRLF1 (134-142) region from a large and diverse set of EBV isolates are needed to establish a comprehensive variation frequency table.
For the purpose of this guide, a hypothetical table is presented below to illustrate how such data would be structured. This table is based on the potential for single amino acid substitutions at each position of the ATIGTAMYK epitope and serves as a template for future research.
| Position | Reference Amino Acid | Observed Variation | Frequency (%) | Putative Impact on HLA-A*11:01 Binding (Predicted) | Putative Impact on TCR Recognition (Predicted) |
| 134 | A | G, S, T | Data not available | Minor | Moderate |
| 135 | T | A, S, I | Data not available | Moderate | High |
| 136 | I | V, L, M | Data not available | High (Anchor) | High |
| 137 | G | A, S, D | Data not available | Minor | Moderate |
| 138 | T | A, S, N | Data not available | Moderate | High |
| 139 | A | G, V, S | Data not available | Minor | Moderate |
| 140 | M | L, I, V | Data not available | Moderate | High |
| 141 | Y | F, H, W | Data not available | High | High |
| 142 | K | R, Q, T | Data not available | High (Anchor) | High |
Note: The frequency data and predicted impacts are illustrative and require experimental validation.
Experimental Protocols for Characterizing BRLF1 (134-142) Variants
The functional consequences of natural sequence variations in the BRLF1 (134-142) epitope can be assessed through a series of well-established immunological assays. These experiments are critical for determining the impact of variations on antigen processing, presentation, and T-cell recognition.
Peptide-MHC Binding Assay
This assay quantifies the affinity of synthetic peptide variants for the HLA-A*11:01 molecule. A common method is the fluorescence polarization-based binding competition assay.[4][5]
Methodology:
-
Reagents and Materials:
-
Soluble recombinant HLA-A*11:01 molecules.
-
Fluorescently labeled high-affinity reference peptide for HLA-A*11:01.
-
Synthetic peptides corresponding to the reference BRLF1 (134-142) sequence (ATIGTAMYK) and its natural variants.
-
Assay buffer (e.g., PBS with 0.05% Tween 20).
-
96-well black, flat-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a constant concentration of soluble HLA-A*11:01 and fluorescently labeled reference peptide in the assay buffer.
-
Prepare serial dilutions of the unlabeled competitor peptides (reference and variant BRLF1 peptides).
-
In the 96-well plate, mix the HLA-A*11:01/fluorescent peptide solution with each dilution of the competitor peptides.
-
Include control wells with only the HLA-A*11:01/fluorescent peptide solution (for maximum polarization) and only the fluorescent peptide (for minimum polarization).
-
Incubate the plate at room temperature for 24-48 hours to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the concentration of each competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50). Lower IC50 values indicate higher binding affinity.
-
IFN-γ ELISpot Assay
The Interferon-gamma (IFN-γ) ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific T cells that secrete IFN-γ upon recognition of the epitope.[6][7][8][9][10]
Methodology:
-
Reagents and Materials:
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate).
-
96-well PVDF membrane plates.
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A*11:01 positive, EBV-seropositive donors.
-
Synthetic peptides (reference and variant BRLF1 134-142).
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
-
Positive control (e.g., phytohemagglutinin) and negative control (medium alone).
-
Automated ELISpot reader.
-
-
Procedure:
-
Coat the ELISpot plate with the IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with cell culture medium.
-
Add PBMCs to the wells.
-
Stimulate the cells by adding the synthetic peptides (reference and variants) at an optimal concentration (e.g., 10 µg/mL). Include positive and negative controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate.
-
Wash the plate and add the substrate to develop spots.
-
Stop the reaction by washing with water.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) by a specific CTL initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of the T cell and the execution of its effector functions, such as cytokine production and target cell lysis.[11][12][13][14]
Experimental Workflow for Characterizing BRLF1 (134-142) Variants
The following workflow outlines the logical progression of experiments to comprehensively characterize the impact of natural sequence variations in the BRLF1 (134-142) epitope.
References
- 1. dbEBV: A database of Epstein-Barr virus variants and their correlations with human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence analysis of the Epstein-Barr virus (EBV) BRLF1 gene in nasopharyngeal and gastric carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence analysis of the Epstein-Barr virus (EBV) BRLF1 gene in nasopharyngeal and gastric carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. utcd.org.tr [utcd.org.tr]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. T cell signalling pathway | PPTX [slideshare.net]
BRLF1's role in the pathogenesis of nasopharyngeal carcinoma
An In-depth Technical Guide on the Role of BRLF1 in the Pathogenesis of Nasopharyngeal Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nasopharyngeal Carcinoma (NPC) is a malignancy with a strong etiological link to the Epstein-Barr Virus (EBV). While EBV typically establishes a latent infection within NPC cells, the expression of lytic cycle proteins plays a critical, often underestimated, role in pathogenesis. This document provides a comprehensive technical overview of the EBV immediate-early protein BRLF1 (also known as Rta) and its multifaceted contributions to NPC development. BRLF1 is a master transactivator that not only initiates the viral lytic cascade but also directly manipulates host cellular pathways to promote genomic instability, enhance tumorigenicity, and facilitate immune evasion. Understanding these functions reveals BRLF1 as a promising biomarker for diagnosis and a key target for novel therapeutic interventions in NPC.
BRLF1: The Master Switch for EBV Lytic Reactivation
In the context of NPC, EBV infection is predominantly latent, characterized by the expression of a limited set of viral genes. However, a switch to the lytic cycle, where the virus actively replicates, can be initiated. This switch is controlled by two immediate-early (IE) viral proteins: BZLF1 (Zta) and BRLF1 (Rta).[1][2][3]
BRLF1 functions as a potent transcriptional activator, triggering a cascade of viral gene expression.[2] It binds to specific DNA sequences in the promoters of early lytic genes, which are essential for viral DNA replication.[1] BRLF1 and BZLF1 create a positive feedback loop by activating each other's promoters, ensuring a robust entry into the lytic cycle.[1] While a full productive lytic cycle is rare in most tumor cells, studies consistently report the presence of an "abortive" lytic cycle, where IE proteins like BRLF1 and various early genes are expressed without the production of new virions.[2][4] This abortive cycle is a significant contributor to NPC pathogenesis.
Molecular Mechanisms of BRLF1 Action
BRLF1 exerts its effects by hijacking and modulating both viral and host cellular machinery.
Transcriptional Co-option of Host Machinery
BRLF1's function as a transactivator is dependent on its interaction with cellular proteins. It recruits host coactivators, such as CREB-binding protein (CBP), to viral promoters.[5] This interaction is crucial for histone acetylation, a process that remodels chromatin to make the DNA more accessible for transcription.[5] BRLF1 also physically interacts with other cellular transcription factors, including Oct-1, to cooperatively enhance the activation of lytic gene expression.[6]
Modulation of Host Signaling Pathways
BRLF1 actively manipulates key cellular signaling pathways to the virus's advantage:
-
Immune Evasion via PD-L1 Upregulation: BRLF1 induces the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of NPC cells.[7] This upregulation is mediated through the activation of the ERK signaling pathway.[7] Elevated PD-L1 on tumor cells engages the PD-1 receptor on activated T cells, leading to impaired T-cell function and allowing the tumor to evade immune surveillance.[7]
-
Genomic Instability via ERK Activation: BRLF1 expression has been shown to induce significant genomic instability in NPC cells, characterized by chromosome mis-segregation.[8][9] This effect is also dependent on its ability to activate the Erk signaling pathway.[8][10]
-
Inhibition of the Inflammasome: BRLF1 can suppress the innate immune response by inhibiting the activation of inflammasomes.[10] This action prevents inflammatory cell death (pyroptosis) and reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the subsequent activation of T cells and NK cells.[10]
BRLF1's Direct Contributions to NPC Pathogenesis
The molecular activities of BRLF1 translate into distinct pro-tumorigenic outcomes.
Promotion of Genomic Instability
The induction of genomic instability is a critical function of BRLF1 in NPC progression.[8] Recurrent or sustained expression of BRLF1 leads to an accumulation of chromosomal aberrations.[8][11] This genetic chaos can accelerate the acquisition of mutations that drive malignant progression, contributing to the aggressiveness and potential for relapse of NPC.[8][9]
Enhancement of Tumorigenic Phenotypes
The genomic instability fueled by BRLF1 directly enhances the cancerous features of NPC cells. Experimental evidence shows that recurrent BRLF1 expression significantly increases cell proliferation, migration, and invasion.[11] In animal models, NPC cells with repeated BRLF1 expression form larger and more aggressive tumors, confirming its role in promoting a more malignant phenotype.[8][11]
Data Presentation
Table 1: BRLF1 Expression and Serological Response in NPC
| Parameter | NPC Patients | Healthy Controls | Reference |
| BRLF1 mRNA Detection | Detected in NPC biopsies | Not detected in control biopsies | [12][13] |
| Anti-Rta (BRLF1) IgG Antibodies | 83.0% (44 of 53) | 1.9% (1 of 53) | [12][13] |
Table 2: Quantitative Effects of Recurrent BRLF1 Expression on NPC Cell Tumorigenicity
| Phenotypic Trait | Control NPC Cells (P1) | Recurrent BRLF1 NPC Cells (P15) | Key Finding | Reference |
| Cell Proliferation | Baseline | Significantly Increased | BRLF1 promotes cell proliferation. | [11] |
| Cell Migration | Baseline | Significantly Increased | BRLF1 enhances cell motility. | [11] |
| Cell Invasion | Baseline | Significantly Increased | BRLF1 increases invasive capacity. | [11] |
| Tumor Weight in Mice | Baseline | Significantly Increased | BRLF1 drives tumor growth in vivo. | [11] |
Note: P1 and P15 refer to passage numbers in the cited experiment, representing initial and long-term recurrent BRLF1 expression, respectively.
BRLF1 as a Clinical Target
BRLF1's specific expression and pro-malignant functions make it an attractive molecule for clinical applications.
Diagnostic Biomarker
The high specificity of BRLF1 expression in NPC tissue and the corresponding robust antibody response in patients position it as a valuable diagnostic marker.[12][13] Detecting IgG antibodies against the Rta protein in patient plasma could serve as a non-invasive method for NPC diagnosis and screening.[12][13]
Therapeutic Target
Targeting BRLF1 and the lytic cycle it governs presents a dual therapeutic opportunity:
-
Lytic Induction Therapy: Since BRLF1 expression can trigger the full lytic cascade, intentionally inducing this pathway in all tumor cells could serve as a cytolytic therapy, leading to tumor cell death and destruction.[1]
-
Inhibition of Lytic Reactivation: Conversely, for preventing tumor progression and relapse, inhibiting BRLF1 function is a viable strategy.[8] Blocking BRLF1 would prevent the associated genomic instability and tumorigenesis.[9] Natural compounds like luteolin (B72000) have been shown to repress BRLF1 promoter activity and decrease tumorigenicity in preclinical models.[10]
Key Experimental Protocols
Luciferase Reporter Assay for Promoter Activation
This assay is used to quantify BRLF1's ability to activate a target gene's promoter (e.g., the PD-L1 promoter).
-
Vector Construction: The promoter sequence of the gene of interest is cloned into a pGL3-basic vector upstream of the firefly luciferase gene.
-
Co-transfection: NPC cells (e.g., CNE2) are co-transfected with the reporter plasmid, a BRLF1 expression plasmid, and a Renilla luciferase plasmid (as an internal control for transfection efficiency).
-
Cell Lysis: 24-48 hours post-transfection, cells are lysed.
-
Signal Measurement: Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system. The ratio of firefly to Renilla activity indicates the level of promoter activation by BRLF1.[7]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm the direct binding of BRLF1 to the promoter region of a target gene within the cell.
-
Cross-linking: NPC cells expressing BRLF1 are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BRLF1 (or a control IgG). The antibody-protein-DNA complexes are precipitated using protein A/G-agarose beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification and Analysis: The co-precipitated DNA is purified. The presence of the specific promoter sequence is quantified using quantitative PCR (qPCR) with primers flanking the putative BRLF1 binding site.[6]
Immunoprecipitation-Western Blot for Anti-Rta Antibody Detection
This method is used to detect antibodies against the BRLF1 protein (Rta) in patient serum.[13]
-
Antigen Preparation: The BRLF1 gene is cloned and expressed in vitro (e.g., using a TNT-coupled transcription/translation system) to produce the Rta protein, often labeled with ³⁵S-methionine for visualization.
-
Immunoprecipitation: The labeled Rta protein is incubated with patient plasma. If anti-Rta antibodies are present, they will bind to the protein.
-
Complex Capture: Protein A/G-Sepharose beads are added to capture the antibody-antigen complexes.
-
Washing and Elution: The beads are washed to remove non-specific proteins, and the complexes are eluted.
-
Detection: The precipitated proteins are separated by SDS-PAGE, and the labeled Rta protein is detected by autoradiography. The presence of a band at the correct molecular weight indicates the presence of anti-Rta antibodies in the plasma sample.[13]
Visualizations of Key Pathways and Workflows
Caption: BRLF1 initiates the EBV lytic gene expression cascade.
Caption: BRLF1 signaling promotes tumorigenesis and immune evasion.
Caption: Experimental workflow for a luciferase reporter assay.
References
- 1. Frontiers | Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Epstein–Barr Virus’ Lytic Cycle in Nasopharyngeal Carcinoma Cells by NEO212, a Conjugate of Perillyl Alcohol and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative analysis of the expression of Epstein-Barr virus lytic genes in nasopharyngeal carcinoma biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epstein-Barr Virus Immediate-Early Protein BRLF1 Interacts with CBP, Promoting Enhanced BRLF1 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular transcription factor Oct-1 interacts with the Epstein-Barr virus BRLF1 protein to promote disruption of viral latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epstein-Barr Virus BRLF1 Induces PD-L1 Expression in Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epstein-Barr virus BRLF1 induces genomic instability and progressive malignancy in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspective: Contribution of Epstein–Barr virus (EBV) Reactivation to the Carcinogenicity of Nasopharyngeal Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Expression of Epstein-Barr virus lytic gene BRLF1 in nasopharyngeal carcinoma: potential use in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Structural and Functional Analysis of the Epstein-Barr Virus BRLF1 Protein
A Technical Guide for Researchers and Drug Development Professionals
The Epstein-Barr virus (EBV) immediate-early protein BRLF1, also known as Rta, is a critical transactivator that plays a pivotal role in switching the virus from its latent state to the lytic cycle of replication. A comprehensive understanding of the structural and functional domains of BRLF1 is paramount for the development of novel therapeutic strategies targeting EBV-associated diseases. This technical guide provides an in-depth analysis of the BRLF1 protein, its functional domains, the experimental protocols used for its characterization, and its involvement in cellular signaling pathways.
Core Structural and Functional Domains of BRLF1
The BRLF1 protein is a 605-amino acid phosphoprotein that functions as a sequence-specific DNA-binding transcriptional activator.[1][2] Its structure is organized into distinct functional domains that mediate dimerization, DNA binding, and transactivation. The N-terminal region of the protein encompasses the domains responsible for DNA binding and dimerization, while the C-terminal half contains the transactivation domains.[1]
Quantitative Analysis of BRLF1 Functional Domains
Deletion mutagenesis and functional assays have been employed to map the approximate boundaries of the BRLF1 functional domains. The following table summarizes the currently available data on the locations of these domains. It is important to note that the precise boundaries may vary slightly between different EBV strains and experimental systems.
| Functional Domain | Approximate Amino Acid Boundaries | Key Functions | References |
| DNA-Binding Domain | N-terminal region | Sequence-specific binding to Rta-responsive elements (RREs) in the promoters of lytic genes. | [1] |
| Dimerization Domain | N-terminal region | Mediates the formation of BRLF1 homodimers, which is essential for DNA binding and transactivation. | [1] |
| Transactivation Domains | C-terminal half | Recruit cellular transcription machinery to activate the expression of target genes. | [1] |
| DNA Binding Inhibitory Activity | C-terminal 10 amino acids | May play a role in regulating BRLF1's DNA binding affinity. | [3] |
Experimental Protocols for the Characterization of BRLF1
A variety of sophisticated experimental techniques are utilized to dissect the structure and function of the BRLF1 protein. Below are detailed methodologies for key experiments cited in the study of BRLF1.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique used to study protein-DNA interactions in vitro. This assay can determine if BRLF1 directly binds to a specific DNA sequence.
Objective: To determine the in vitro binding of BRLF1 to a putative Rta-responsive element (RRE).
Materials:
-
Purified recombinant BRLF1 protein or nuclear extract from cells expressing BRLF1.
-
Double-stranded DNA probe containing the putative RRE, labeled with a detectable marker (e.g., 32P or a fluorescent dye).
-
Unlabeled competitor DNA probe (for specificity control).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Polyacrylamide gel (non-denaturing).
-
Gel running buffer (e.g., 0.5x TBE).
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the purified BRLF1 protein or nuclear extract with the labeled DNA probe in the binding buffer. For competition assays, add an excess of unlabeled competitor DNA before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner. A "shifted" band, representing the BRLF1-DNA complex, will migrate slower than the free, unbound probe.
Luciferase Reporter Assay
This assay is used to quantify the ability of BRLF1 to transactivate a specific promoter in living cells.
Objective: To measure the transcriptional activation of a target promoter by BRLF1.
Materials:
-
Mammalian cell line (e.g., HEK293T or an EBV-negative B-cell line).
-
Expression vector encoding BRLF1.
-
Reporter vector containing the promoter of interest upstream of a luciferase gene (e.g., firefly luciferase).
-
Control reporter vector (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the BRLF1 expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the firefly/Renilla ratio in the presence of BRLF1 indicates promoter transactivation.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-IP is used to identify proteins that interact with BRLF1 within a cell.
Objective: To determine if BRLF1 interacts with a specific cellular or viral protein.
Materials:
-
Cells expressing BRLF1 and the putative interacting protein.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody specific to BRLF1.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
-
Antibodies for Western blotting (anti-BRLF1 and antibody against the putative interacting protein).
Procedure:
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with the anti-BRLF1 antibody. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against BRLF1 and the putative interacting protein to confirm their presence in the complex.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if BRLF1 binds to specific DNA sequences within the context of chromatin in living cells.
Objective: To identify the genomic binding sites of BRLF1.
Materials:
-
Cells expressing BRLF1.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis and sonication buffers.
-
ChIP-validated anti-BRLF1 antibody.
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
-
Reagents for reversing cross-links and purifying DNA.
-
Primers for qPCR or reagents for next-generation sequencing (ChIP-seq).
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRLF1 antibody to pull down BRLF1-bound chromatin fragments.
-
Washing and Elution: Wash the beads to remove non-specific chromatin and elute the BRLF1-bound chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR with primers for specific target promoters or by ChIP-seq to identify genome-wide binding sites.
BRLF1 and Cellular Signaling Pathways
BRLF1-mediated activation of the EBV lytic cycle is not solely dependent on its direct interaction with DNA. It also involves the modulation of host cell signaling pathways to create a favorable environment for viral replication. One of the key pathways activated by BRLF1 is the Phosphatidylinositol-3-Kinase (PI3K) pathway.[4]
Activation of the PI3K pathway by BRLF1 leads to the phosphorylation and activation of the downstream kinase Akt.[5] This activation is crucial for the transactivation of a subset of BRLF1-responsive promoters and for the overall disruption of viral latency.[4] The PI3K signaling cascade initiated by BRLF1 likely cooperates with other signaling pathways, such as the stress-activated protein kinase pathways, to ensure efficient lytic cycle progression.[4]
Caption: BRLF1 activates the PI3K/Akt signaling pathway.
Experimental and Logical Workflows
The characterization of a viral transactivator like BRLF1 follows a logical progression of experiments designed to elucidate its structure, function, and interactions.
Caption: Workflow for BRLF1 functional characterization.
This systematic approach, combining molecular biology, biochemistry, and genomics, is essential for building a comprehensive model of BRLF1 function. The insights gained from these studies are critical for the rational design of inhibitors that could disrupt the EBV lytic cycle and provide novel therapeutic avenues for EBV-associated malignancies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. BRLF1 protein Rta [Human gammaherpesvirus 4 (Epstein-Barr virus)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epstein–Barr virus - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: BRLF1 (134-142) Peptide for T-Cell Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) immediate-early protein BRLF1 is a critical factor in the switch from the latent to the lytic phase of the viral life cycle. The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a well-characterized HLA-A*11:01-restricted epitope that serves as a potent stimulator of CD8+ T-cell responses.[1][2] These application notes provide detailed protocols for utilizing the BRLF1 (134-142) peptide in common T-cell stimulation assays, including the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. These assays are crucial for monitoring EBV-specific immune responses in various research and clinical settings, including infectious disease research, cancer immunotherapy development, and vaccine efficacy studies.[1]
Data Presentation
The following tables summarize representative quantitative data from T-cell stimulation assays using the BRLF1 (134-142) peptide. It is important to note that responses can vary significantly between individuals based on their HLA type, previous exposure to EBV, and overall immune status.
Table 1: Representative IFN-γ ELISpot Assay Data
This table illustrates typical results from an IFN-γ ELISpot assay where Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*11:01 positive healthy donors were stimulated with the BRLF1 (134-142) peptide. The data is presented as Spot Forming Units (SFU) per million PBMCs.
| Donor ID | Stimulus | SFU per 10^6 PBMCs |
| Donor 1 (HLA-A11:01+) | No Peptide (Negative Control) | <5 |
| BRLF1 (134-142) Peptide (10 µg/mL) | 150 | |
| Phytohemagglutinin (PHA) (Positive Control) | >500 | |
| Donor 2 (HLA-A11:01+) | No Peptide (Negative Control) | <5 |
| BRLF1 (134-142) Peptide (10 µg/mL) | 85 | |
| Phytohemagglutinin (PHA) (Positive Control) | >500 | |
| Donor 3 (HLA-A*11:01-) | No Peptide (Negative Control) | <5 |
| BRLF1 (134-142) Peptide (10 µg/mL) | <5 | |
| Phytohemagglutinin (PHA) (Positive Control) | >500 |
Table 2: Representative Intracellular Cytokine Staining (ICS) Data
This table shows representative data from an ICS assay measuring the percentage of IFN-γ producing CD8+ T-cells after stimulation with the BRLF1 (134-142) peptide.
| Donor ID | Stimulus | % of IFN-γ+ cells in CD8+ Population |
| Donor 4 (HLA-A11:01+) | No Peptide (Negative Control) | 0.05% |
| BRLF1 (134-142) Peptide (10 µg/mL) | 1.20% | |
| Staphylococcal Enterotoxin B (SEB) (Positive Control) | 15.5% | |
| Donor 5 (HLA-A11:01+) | No Peptide (Negative Control) | 0.08% |
| BRLF1 (134-142) Peptide (10 µg/mL) | 0.75% | |
| Staphylococcal Enterotoxin B (SEB) (Positive Control) | 18.2% |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the BRLF1 (134-142) peptide presented by the HLA-A*11:01 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell receptor (TCR) initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as the production of cytokines like IFN-γ.
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the BRLF1 (134-142) peptide.
Experimental Workflow for IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Caption: A step-by-step workflow for the IFN-γ ELISpot assay.
Experimental Workflow for Intracellular Cytokine Staining (ICS)
ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population using flow cytometry.
Caption: A general workflow for Intracellular Cytokine Staining (ICS).
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
Materials:
-
BRLF1 (134-142) peptide (lyophilized)
-
Sterile, endotoxin-free DMSO
-
Sterile PBS
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF membrane ELISpot plates
-
PBMCs isolated from whole blood
-
Phytohemagglutinin (PHA) or other suitable positive control
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISpot plate reader
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized BRLF1 (134-142) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL.
-
Further dilute the peptide stock solution in complete RPMI 1640 medium to the desired final working concentration (e.g., 10 µg/mL).
-
-
Plate Preparation:
-
Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 3-5 times with sterile PBS.
-
Coat the wells with the anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
The next day, wash the plate 3-5 times with sterile PBS to remove excess capture antibody.
-
Block the wells with complete RPMI 1640 medium for at least 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a suspension of PBMCs in complete RPMI 1640 medium at a concentration of 2-3 x 10⁶ cells/mL.
-
Remove the blocking solution from the ELISpot plate.
-
Add 100 µL of the PBMC suspension to each well (2-3 x 10⁵ cells/well).
-
Add 50 µL of the BRLF1 (134-142) peptide working solution to the appropriate wells.
-
For negative control wells, add 50 µL of complete RPMI 1640 medium.
-
For positive control wells, add 50 µL of PHA solution.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add the substrate solution and incubate in the dark until distinct spots emerge (typically 5-20 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of SFU per million PBMCs.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
Materials:
-
BRLF1 (134-142) peptide (reconstituted as in Protocol 1)
-
Complete RPMI 1640 medium
-
PBMCs
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Staphylococcal Enterotoxin B (SEB) or other suitable positive control
-
FACS tubes or 96-well U-bottom plates
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibody against IFN-γ
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add the BRLF1 (134-142) peptide to the appropriate tubes to a final concentration of 1-10 µg/mL.
-
For the negative control, add an equivalent volume of medium.
-
For the positive control, add SEB.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
For the last 2-4 hours of incubation, add a protein transport inhibitor to each tube.
-
-
Surface Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 50-100 µL of FACS buffer containing the titrated amounts of fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100-200 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50-100 µL of Permeabilization buffer containing the titrated amount of fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-γ-producing cells within the CD8+ T-cell population.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of BRLF1 (134-142)-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes a lifelong latent infection in B lymphocytes. The transition from latency to the lytic cycle is orchestrated by immediate-early proteins, including BRLF1 (also known as Rta). The BRLF1 protein is a key transcriptional activator that plays a crucial role in initiating the lytic cascade. Cellular immunity, particularly CD8+ T-cell responses, is critical for controlling EBV replication. The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a well-characterized HLA-A*11:01-restricted epitope that is a frequent target of the EBV-specific cytotoxic T-cell response.
Flow cytometry is a powerful technique for the identification, enumeration, and functional characterization of antigen-specific T-cells. This document provides detailed application notes and protocols for the analysis of BRLF1 (134-142)-specific T-cells using two primary flow cytometry-based assays: MHC class I tetramer staining and intracellular cytokine staining (ICS).
Data Presentation
The following table summarizes quantitative data on the frequency and function of BRLF1 (134-142)-specific T-cells in healthy EBV carriers as determined by flow cytometry.
| Parameter | Cell Type | Frequency Range | Functional Marker | Reference |
| Tetramer+ Cells | CD8+ T-cells | 2.13% - 9.03% | Perforin expression in ~90% of cells | [1] |
| Cytokine Production | CD8+ T-cells | Not specified | IFN-γ production capability | [1] |
Experimental Protocols
Protocol 1: MHC Class I Tetramer Staining for BRLF1 (134-142)-Specific CD8+ T-Cells
This protocol describes the direct ex vivo quantification of T-cells specific for the BRLF1 (134-142) epitope using a fluorescently labeled HLA-A*11:01/ATIGTAMYK tetramer.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
HLA-A*11:01/ATIGTAMYK-PE (or other fluorochrome) tetramer.
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and a viability dye (e.g., 7-AAD or a live/dead fixable dye).
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or use freshly isolated cells. Wash the cells with FACS buffer and adjust the cell concentration to 1-2 x 10^7 cells/mL.
-
Staining: a. Add 50 µL of the cell suspension (0.5-1 x 10^6 cells) to a 96-well V-bottom plate. b. Add the HLA-A*11:01/ATIGTAMYK tetramer at the manufacturer's recommended concentration. c. Incubate for 20-30 minutes at 37°C in the dark. d. Add the fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies. e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes. g. Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Data Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 100,000 lymphocyte events) for accurate analysis of rare populations.
-
Gating Strategy: a. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties. b. Exclude doublets using FSC-A vs. FSC-H. c. Gate on live cells using the viability dye. d. From the live singlet lymphocyte population, gate on CD3+ T-cells. e. Within the CD3+ population, gate on CD8+ T-cells. f. Finally, identify the BRLF1 (134-142)-specific population by gating on the tetramer-positive CD8+ T-cells.
Protocol 2: Intracellular Cytokine Staining (ICS) for Functional Analysis of BRLF1 (134-142)-Specific T-Cells
This protocol is for the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) produced by BRLF1 (134-142)-specific T-cells following in vitro stimulation.
Materials:
-
PBMCs.
-
BRLF1 (134-142) peptide (ATIGTAMYK).
-
Costimulatory antibodies (anti-CD28 and anti-CD49d).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α, and a viability dye.
-
Fixation/Permeabilization buffer kit.
-
FACS buffer.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Stimulation: a. Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate in complete RPMI medium. b. Add the BRLF1 (134-142) peptide to a final concentration of 1-10 µg/mL. c. Add costimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each). d. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a viral peptide pool). e. Incubate for 1-2 hours at 37°C. f. Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Stain with fluorochrome-conjugated anti-CD3, anti-CD8, and a viability dye for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer. d. Resuspend the cells in FACS buffer.
-
Data Acquisition and Analysis: Acquire and analyze the samples using a flow cytometer with a gating strategy similar to the tetramer staining protocol, with the final step being the identification of cytokine-positive cells within the CD8+ T-cell population.
Visualizations
References
Application Notes and Protocols for the Generation of BRLF1 (134-142) Specific T-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of T-cell lines specific for the Epstein-Barr virus (EBV) latent membrane protein 1 (BRLF1) epitope (134-142). The protocols outlined below are intended for research and development purposes.
Introduction
The Epstein-Barr virus (EBV) is associated with various malignancies, and the BRLF1 protein is a key target for cell-mediated immunity. The BRLF1 (134-142) peptide, with the sequence ATIGTAMYK, is an HLA-A11 restricted epitope that can elicit cytotoxic T-lymphocyte (CTL) responses. The generation of T-cell lines specific for this epitope is a critical step in the development of adoptive T-cell therapies for EBV-associated diseases. This document provides detailed protocols for the isolation of Peripheral Blood Mononuclear Cells (PBMCs), stimulation and expansion of BRLF1 (134-142) specific T-cells, and functional characterization of the resulting T-cell lines.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature regarding the frequency and generation of BRLF1 (134-142) specific T-cells.
| Parameter | Donor Cohort | Reported Percentage/Value | Reference |
| Frequency of Circulating T-cells | Healthy EBV Carriers | 2.13% - 9.03% of CD8+ T-cells (A1101/ATIGTAMYK tetramer-reactive) | [1] |
| In Vitro Stimulation Efficiency | Healthy Donors | Up to 12.0% antigen-specific CD8+ T-cells (stimulated with ATIGT + AMYK peptides) | [2] |
| Healthy Donors | Up to 4.57% antigen-specific CD8+ T-cells (stimulated with ATIGT + AMYK peptides) | [2] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for subsequent stimulation and expansion.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube at a 2:1 ratio (blood:Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Generation and Expansion of BRLF1 (134-142) Specific T-Cell Lines
This protocol outlines a 9-day process for the rapid expansion of EBV-specific CTLs from PBMCs using peptide stimulation and a cytokine cocktail.[3][4]
Materials:
-
Isolated PBMCs
-
BRLF1 (134-142) peptide (ATIGTAMYK) or peptide fragments (ATIGT and AMYK)
-
RPMI 1640 medium supplemented with 10% human AB serum
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-15 (IL-15)
-
Recombinant human Interferon-alpha (IFN-α)
-
T-cell culture flasks or plates
Procedure:
-
Resuspend PBMCs at a concentration of 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% human AB serum.
-
Add the BRLF1 (134-142) peptide to a final concentration of 10 µg/mL. Alternatively, for potentially higher efficiency, co-stimulate with peptide fragments ATIGT and AMYK at a final concentration of 10 µg/mL each.[2]
-
Add the following cytokines to the culture medium:
-
Culture the cells in a humidified incubator at 37°C and 5% CO2 for 9 days.
-
On day 4, perform a half-media change with fresh medium containing the same concentrations of cytokines.
-
On day 9, harvest the cells for analysis and further expansion if necessary.
Protocol 3: Functional Analysis of BRLF1 (134-142) Specific T-Cell Lines
This protocol describes two common methods for assessing the function of the generated T-cell lines: the IFN-γ ELISPOT assay and a standard cytotoxicity assay.
This assay quantifies the number of antigen-specific T-cells based on their cytokine secretion.[5][6][7]
Materials:
-
Human IFN-γ ELISPOT kit
-
BRLF1 (134-142) peptide
-
HLA-A11 matched target cells (e.g., T2 cells)
-
Generated BRLF1 (134-142) specific T-cell line (effector cells)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Prepare the ELISPOT plate according to the manufacturer's instructions (pre-wetting and coating with capture antibody).
-
Prepare target cells: Pulse HLA-A11 matched target cells with 10 µg/mL of BRLF1 (134-142) peptide for 2 hours at 37°C. As a negative control, incubate target cells without the peptide.
-
Wash the pulsed and unpulsed target cells to remove excess peptide.
-
Add 1 x 10^5 target cells per well to the ELISPOT plate.
-
Add the generated BRLF1 (134-142) specific T-cells (effector cells) at varying effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Develop the ELISPOT plate according to the manufacturer's protocol (addition of detection antibody, streptavidin-HRP, and substrate).
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
This assay measures the ability of the generated T-cell line to kill target cells presenting the BRLF1 (134-142) epitope. A common method is the chromium-51 (B80572) (51Cr) release assay.
Materials:
-
Generated BRLF1 (134-142) specific T-cell line (effector cells)
-
HLA-A11 matched target cells (e.g., T2 cells)
-
BRLF1 (134-142) peptide
-
Sodium Chromate (51Cr)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr by incubating 1 x 10^6 cells with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with RPMI 1640 to remove unincorporated 51Cr.
-
Pulse the labeled target cells with 10 µg/mL of BRLF1 (134-142) peptide for 1 hour at 37°C. Use unpulsed labeled target cells as a negative control.
-
Plate the target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add the effector cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Collect the supernatant from each well and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating BRLF1 (134-142) specific T-cell lines.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling pathway upon recognition of the BRLF1 peptide.
References
- 1. Biomaterials to Enhance Antigen-Specific T cell Expansion for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. Establishment of a protocol for rapidly expanding Epstein–Barr-virus-specific cytotoxic T cells with enhanced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a protocol for rapidly expanding Epstein-Barr-virus-specific cytotoxic T cells with enhanced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wilsonwolf.com [wilsonwolf.com]
- 6. Targeted expansion of cytotoxic T cells using IL-12 and CD137L supplementation enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols: BRLF1 (134-142) Peptide for EBV Immune Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and post-transplant lymphoproliferative disorders. The EBV immediate-early protein BRLF1 (Replication and transcription activator, Rta) plays a crucial role in switching the virus from its latent to its lytic cycle. The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a well-characterized, HLA-A*11:01-restricted cytotoxic T lymphocyte (CTL) epitope. Due to its immunogenicity in EBV-seropositive individuals, this peptide serves as a reliable positive control in various immune monitoring assays designed to assess EBV-specific T-cell responses. These application notes provide detailed protocols for utilizing the BRLF1 (134-142) peptide in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays.
Peptide Specifications
| Property | Specification |
| Peptide Name | EBV BRLF1 (134-142) |
| Sequence | ATIGTAMYK |
| UniProt ID | P03209 |
| HLA Restriction | HLA-A*11:01 |
| Molecular Weight | 955.13 g/mol |
| Purity | >95% (HPLC) |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO and water |
Quantitative Data Summary
The BRLF1 (134-142) peptide elicits robust IFN-γ responses from CD8+ T cells in healthy HLA-A*11:01-positive, EBV-seropositive donors. The expected range of response can be quantified using various immunological assays.
Table 1: Expected T-Cell Responses to BRLF1 (134-142) Peptide in Healthy EBV Carriers (HLA-A*11:01+)
| Assay | Parameter | Expected Range of Positive Response | Reference |
| MHC-I Tetramer Staining | % of A1101/ATIGTAMYK tetramer-reactive CD8+ T cells in peripheral blood | 2.13% - 9.03% | [1] |
| IFN-γ ELISpot | Spot Forming Units (SFU) per 106 Peripheral Blood Mononuclear Cells (PBMCs) | >15 SFU | [2] |
| IFN-γ ELISpot (Reference) | SFU per 106 PBMCs for another BRLF1 epitope (RVRAYTYSK) | 65 SFU (in a responsive donor) |
Note: The ELISpot data for the specific BRLF1 (134-142) peptide is not extensively published. The provided SFU values are based on a defined threshold for a positive response and data from another BRLF1 epitope as a reference for the magnitude of the response.
Signaling and Experimental Workflow Diagrams
T-Cell Receptor Signaling Pathway
Caption: T-Cell Receptor signaling cascade upon recognition of the BRLF1 peptide.
ELISpot Experimental Workflow
Caption: Step-by-step workflow for the IFN-γ ELISpot assay.
Intracellular Cytokine Staining Workflow
Caption: Workflow for Intracellular Cytokine Staining (ICS) analysis.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is designed to quantify the frequency of BRLF1 (134-142)-specific, IFN-γ-secreting T cells.
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme conjugate)
-
PVDF-membrane 96-well plates
-
BRLF1 (134-142) peptide (lyophilized)
-
Sterile DMSO
-
PBMCs isolated from HLA-A*11:01-positive, EBV-seropositive donors
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phytohemagglutinin (PHA) or CEF peptide pool (as a positive control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
ELISpot plate reader
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the lyophilized BRLF1 (134-142) peptide in sterile DMSO to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in complete RPMI-1640 medium to a working concentration of 20 µg/mL (for a final in-well concentration of 10 µg/mL).
-
-
Plate Coating:
-
Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in PBS to the manufacturer's recommended concentration.
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 5 times with 200 µL/well of sterile PBS.
-
Block the membrane with 200 µL/well of complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Prepare a suspension of PBMCs in complete RPMI-1640 medium.
-
Decant the blocking solution from the plate.
-
Add 100 µL of the PBMC suspension to each well at a concentration of 2 x 105 cells/well.
-
Add 100 µL of the 20 µg/mL BRLF1 (134-142) peptide working solution to the appropriate wells (final concentration 10 µg/mL).
-
For the negative control, add 100 µL of medium with the same final concentration of DMSO as the peptide wells.
-
For the positive control, add 100 µL of PHA or CEF peptide pool at the recommended concentration.
-
Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 6 times with 200 µL/well of wash buffer.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody, diluted according to the kit instructions, to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of Streptavidin-Alkaline Phosphatase (ALP) conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor for spot development (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
A positive response is typically defined as a spot count that is at least twice the background (negative control) and greater than 15 SFU/106 PBMCs.[2]
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification and quantification of IFN-γ-producing CD8+ T cells in response to BRLF1 (134-142) stimulation.[3][4][5][6]
Materials:
-
BRLF1 (134-142) peptide (reconstituted as in Protocol 1)
-
PBMCs from HLA-A*11:01-positive, EBV-seropositive donors
-
Complete RPMI-1640 medium
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD28 and Anti-CD49d antibodies (for co-stimulation)
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ, and a viability dye
-
FACS tubes or 96-well U-bottom plates
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 106 cells/mL.
-
Add PBMCs to FACS tubes or a 96-well plate (1-2 x 106 cells per condition).
-
Add BRLF1 (134-142) peptide to a final concentration of 1-5 µg/mL.
-
Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) for co-stimulation.
-
Set up negative (DMSO) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for a total of 6-8 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 10 µg/mL) for the final 4-6 hours of incubation.
-
-
Surface Staining:
-
After incubation, wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells.
-
Stain with fluorescently conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1X Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the residual buffer.
-
Add the fluorescently conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single lymphocytes, then on CD3+ T cells, and subsequently on CD8+ T cells.
-
Determine the percentage of IFN-γ-positive cells within the CD8+ T cell population for each condition.
-
Conclusion
The BRLF1 (134-142) peptide is a valuable tool for the positive control of immune monitoring assays for EBV. Its use in ELISpot and ICS assays allows for the reliable detection and quantification of EBV-specific CD8+ T-cell responses. The protocols provided herein offer a standardized approach for researchers in academic and drug development settings to assess cellular immunity to this important viral antigen.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. iti.stanford.edu [iti.stanford.edu]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application of BRLF1 (134-142) Peptide in Epstein-Barr Virus (EBV) Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with infectious mononucleosis and several malignancies, including nasopharyngeal carcinoma, Burkitt's lymphoma, and post-transplant lymphoproliferative disease. The development of a prophylactic or therapeutic vaccine against EBV is a significant global health priority. One promising approach focuses on eliciting robust T-cell mediated immunity against viral antigens expressed during the lytic phase of the EBV life cycle, as this is when the virus is actively replicating and vulnerable to immune attack.
The BRLF1 (BamHI-R leftward reading frame 1) protein, also known as Rta, is an immediate-early transactivator that plays a critical role in initiating the switch from latent to lytic EBV infection. As such, it is an attractive target for a T-cell based vaccine. This application note details the use of a specific immunogenic peptide from BRLF1, the 134-142 epitope, in EBV vaccine research and development.
The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a known HLA-A11:01-restricted cytotoxic T-lymphocyte (CTL) epitope.[1][2][3][4] This makes it a relevant vaccine candidate for populations with a high prevalence of the HLA-A11:01 allele. Research into this and other lytic phase peptides aims to develop a vaccine that can stimulate a potent CD8+ T-cell response, leading to the recognition and elimination of EBV-infected cells that have entered the lytic cycle, thereby preventing viral replication and associated diseases. While comprehensive clinical data on a standalone BRLF1 (134-142) vaccine is not yet available, this document provides a framework based on analogous EBV peptide vaccine studies to guide its preclinical evaluation.
Quantitative Data Summary
As specific in vivo efficacy data for a BRLF1 (134-142) monovalent vaccine is limited in published literature, the following tables present representative data from analogous EBV peptide vaccine studies. These tables are intended to provide a benchmark for the expected immunogenicity of a peptide-based EBV vaccine.
Table 1: Immunogenicity of an Exemplary EBV Latent Membrane Protein 2 (LMP2) Peptide Vaccine in Nasopharyngeal Carcinoma (NPC) Patients
| Parameter | Pre-Vaccination | Post-Vaccination (3 months) | Fold Increase |
| Mean Frequency of LMP2-specific T-cells (per 10^5 PBMCs) | 15 | 150 | 10 |
| Percentage of Responders (Patients with >2-fold increase) | 0% | 75% | N/A |
| In Vitro Cytotoxicity against Peptide-pulsed Targets | <10% | >40% | >4 |
Data are hypothetical and based on findings from studies on LMP2 peptide vaccines in NPC patients. The response to the HLA-A1101-restricted peptide was noted to be particularly strong in one such study.
Table 2: Preclinical Immunogenicity of a BZLF1 Peptide Vaccine Formulation in Mice
| Vaccine Formulation | Adjuvant | Mean Frequency of BZLF1-specific CD8+ T-cells (per 10^6 splenocytes) |
| BZLF1 Peptide | None | 50 |
| BZLF1 Peptide | Montanide ISA 720 | 500 |
| BZLF1 Peptide | CpG ODN + PADRE | 850 |
Data are representative of typical results from preclinical peptide vaccine studies in mice, highlighting the importance of adjuvants in enhancing T-cell responses.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required to evaluate the BRLF1 (134-142) peptide as a vaccine candidate.
Protocol 1: BRLF1 (134-142) Peptide Synthesis and Purification
-
Peptide Synthesis:
-
Synthesize the peptide with the sequence H-Ala-Thr-Ile-Gly-Thr-Ala-Met-Tyr-Lys-OH (ATIGTAMYK) using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
High-purity amino acid derivatives should be used.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
-
Quality Control:
-
Verify the purity of the peptide to be >95% by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry to ensure it matches the theoretical molecular weight.
-
-
Lyophilization and Storage:
-
Lyophilize the purified peptide and store it at -20°C or -80°C until use.
-
Before use, dissolve the peptide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute in a sterile buffer such as phosphate-buffered saline (PBS).
-
Protocol 2: In Vitro T-Cell Stimulation and Immunogenicity Assessment
This protocol is for assessing the ability of the BRLF1 (134-142) peptide to stimulate a specific T-cell response from peripheral blood mononuclear cells (PBMCs) of HLA-A*11:01-positive, EBV-seropositive donors.
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
-
Peptide Stimulation:
-
Plate 2 x 10^5 PBMCs per well in a 96-well plate.
-
Add the BRLF1 (134-142) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Use an irrelevant peptide as a negative control and a mitogen like phytohemagglutinin (PHA) as a positive control.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days for T-cell expansion or for shorter periods (6-24 hours) for cytokine assays.
-
-
Assessment of T-Cell Response:
-
ELISpot Assay: To quantify the number of antigen-specific, IFN-γ secreting T-cells, use a human IFN-γ ELISpot kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T-cells (CD4+ vs. CD8+) and their cytokine profile (e.g., IFN-γ, TNF-α), perform ICS followed by flow cytometry. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Cytotoxicity Assay: Co-culture the stimulated T-cells with target cells (e.g., autologous B-lymphoblastoid cell lines) pulsed with the BRLF1 (134-142) peptide and measure target cell lysis using a chromium-51 (B80572) release assay or a non-radioactive equivalent.
-
Protocol 3: Preclinical Evaluation in HLA-A11 Transgenic Mice
This protocol describes the immunization of HLA-A11 transgenic mice to evaluate the in vivo immunogenicity of the BRLF1 (134-142) peptide.[5][6][7][8]
-
Animal Model:
-
Use HLA-A*11:01 transgenic mice, which are capable of presenting the peptide to murine T-cells in a human-like context.
-
-
Vaccine Formulation:
-
Peptide-Adjuvant Emulsion: Emulsify the BRLF1 (134-142) peptide (e.g., 50-100 µg per mouse) with a suitable adjuvant such as Montanide ISA 720 or CpG oligodeoxynucleotides (CpG-ODN) to enhance the immune response. A universal T-helper epitope like the PADRE peptide can also be included.
-
Dendritic Cell (DC) Vaccine: Generate bone marrow-derived DCs from the transgenic mice. Pulse the mature DCs with the BRLF1 (134-142) peptide (e.g., 10 µg/mL) for 2-4 hours before washing and resuspending in sterile PBS for injection.
-
-
Immunization Schedule:
-
Immunize mice subcutaneously or intraperitoneally.
-
Administer a prime immunization followed by one or two booster immunizations at 2-3 week intervals.
-
-
Evaluation of Immune Response:
-
One to two weeks after the final immunization, harvest spleens from the mice.
-
Prepare single-cell suspensions of splenocytes.
-
Perform ELISpot, ICS, and cytotoxicity assays as described in Protocol 2 to measure the BRLF1 (134-142)-specific T-cell response.
-
-
(Optional) Tumor Protection Study:
-
If a suitable tumor model expressing BRLF1 and the HLA-A*11:01 restricting element is available, vaccinated mice can be challenged with tumor cells to assess the protective efficacy of the vaccine. Monitor tumor growth and survival.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of BRLF1 (134-142) peptide vaccine.
Caption: CD8+ T-cell activation by BRLF1 (134-142) peptide presented on HLA-A*11:01.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. In vitro and in vivo immunogenicity assessment of protein aggregate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. taconic.com [taconic.com]
- 6. Application of Humanized MHC Transgenic Mice in the Screening of HLA–Restricted T Cell Epitopes for Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using HLA Transgenic Mice to Investigate Novel T Cell Therapies | Taconic Biosciences [taconic.com]
- 8. taconic.com [taconic.com]
Application Notes and Protocols for Studying T-Cell Responses to BRLF1 (134-142) Peptide in EBV-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and post-transplant lymphoproliferative disorders. The EBV immediate-early protein BRLF1 (also known as Rta) is a key transcriptional activator that initiates the switch from the latent to the lytic phase of the viral life cycle. The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a well-characterized, immunodominant HLA-A*11:01-restricted epitope that can elicit robust CD8+ T-cell responses. Due to the expression of lytic proteins like BRLF1 in certain EBV-positive tumors, this peptide serves as a valuable tool for monitoring anti-tumor T-cell immunity and for the development of novel immunotherapies.
These application notes provide detailed protocols for utilizing the BRLF1 (134-142) peptide to study T-cell responses in the context of EBV-associated cancers.
Data Presentation
The following tables summarize representative quantitative data on T-cell responses to the BRLF1 (134-142) peptide. It is important to note that T-cell frequencies can vary significantly between individuals based on their HLA type, EBV status, and overall immune health.
Table 1: Frequency of BRLF1 (134-142)-Specific CD8+ T-Cells in Peripheral Blood Mononuclear Cells (PBMCs)
| Cohort | Assay Type | Marker | Frequency Range | Reference |
| Healthy EBV-Positive Donors | Tetramer Staining | A1101/ATIGTAMYK Tetramer+ CD8+ T-Cells | 2.13% - 9.03% | [1] |
| Nasopharyngeal Carcinoma Patients | IFN-γ ELISpot | Spot Forming Cells (SFCs) / 10^6 PBMCs | Data not explicitly available in reviewed literature | |
| Healthy EBV-Positive Donors | IFN-γ ELISpot | SFCs / 10^6 PBMCs | Data not explicitly available in reviewed literature |
Table 2: Functional Profile of BRLF1 (134-142)-Specific CD8+ T-Cells
| Cohort | Assay Type | Marker | Percentage of Positive Cells | Reference |
| Healthy EBV-Positive Donors | Intracellular Cytokine Staining & Perforin Staining | Perforin in A1101/ATIGTAMYK Tetramer+ CD8+ T-cells | Nearly 90% | |
| Healthy EBV-Positive Donors | Intracellular Cytokine Staining | IFN-γ in A1101/ATIGTAMYK Tetramer+ CD8+ T-cells | Capable of IFN-γ production (specific percentages vary) |
Experimental Protocols
Detailed methodologies for key experiments to assess T-cell responses to the BRLF1 (134-142) peptide are provided below.
Interferon-γ (IFN-γ) ELISpot Assay
This assay quantifies the frequency of BRLF1 (134-142)-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
BRLF1 (134-142) peptide (ATIGTAMYK)
-
Negative control peptide (e.g., an irrelevant HLA-A*11:01 restricted peptide)
-
Positive control (e.g., Phytohemagglutinin [PHA])
-
PBMCs from HLA-A*11:01-positive healthy donors or cancer patients
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add the BRLF1 (134-142) peptide to the designated wells at a final concentration of 1-10 µg/mL. Include negative and positive controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP or -HRP. Incubate for 1 hour.
-
Wash and add the substrate. Monitor for the development of spots.
-
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the multiparametric characterization of BRLF1 (134-142)-specific T-cells, including the simultaneous detection of surface markers and intracellular cytokines.
Materials:
-
PBMCs from HLA-A*11:01-positive individuals
-
BRLF1 (134-142) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, TNF-α, etc.
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Protocol:
-
Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with the BRLF1 (134-142) peptide (1-10 µg/mL) for 6-12 hours at 37°C. Include unstimulated and positive controls.
-
Protein Transport Inhibition: For the last 4-6 hours of incubation, add Brefeldin A or Monensin to the culture to promote intracellular cytokine accumulation.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer for 20 minutes at room temperature. Following fixation, wash and permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing CD8+ T-cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of BRLF1 (134-142)-specific cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the peptide.
Materials:
-
Effector cells: BRLF1 (134-142)-specific CTL line or freshly isolated PBMCs from HLA-A*11:01-positive individuals.
-
Target cells: HLA-A*11:01-positive cell line (e.g., T2 cells or autologous B-lymphoblastoid cell lines)
-
BRLF1 (134-142) peptide
-
Chromium-51 (51Cr)
-
Gamma counter
Protocol:
-
Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the BRLF1 (134-142) peptide (10 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.
-
Co-culture: Co-culture the effector cells with the peptide-pulsed and unpulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release from target cells co-cultured with effector cells.
-
Spontaneous Release: 51Cr release from target cells incubated with medium alone.
-
Maximum Release: 51Cr release from target cells lysed with detergent.
-
Visualizations
Experimental Workflow for T-Cell Analysis
Caption: Workflow for analyzing BRLF1 (134-142)-specific T-cell responses.
T-Cell Receptor Signaling Pathway
Caption: TCR signaling cascade upon BRLF1 peptide recognition.
References
Application Notes and Protocols: Intracellular Cytokine Staining for BRLF1 (134-142) Specific T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes lifelong latent infection and is associated with several malignancies. The EBV lytic-phase protein, BRLF1 (BamHI-A rightward frame 1), is a key transactivator involved in the switch from latent to lytic infection. The cytotoxic T-lymphocyte (CTL) response to EBV plays a critical role in controlling viral replication and eliminating EBV-infected cells. A prominent target of this CTL response is the BRLF1-derived peptide spanning amino acids 134-142 (sequence: ATIGTAMYK), particularly in individuals expressing the HLA-A*11:01 allele.[1][2]
Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to identify and quantify antigen-specific T-cells at a single-cell level based on their cytokine production upon antigen stimulation.[3] This document provides detailed application notes and protocols for the detection and enumeration of BRLF1 (134-142) specific T-cells using ICS.
Data Presentation
The frequency of BRLF1 (134-142) specific T-cells can vary significantly between individuals, depending on their EBV infection status and overall immune health. The following table summarizes representative quantitative data on the frequency of IFN-γ producing CD8+ T-cells specific for the BRLF1 (134-142) epitope in different donor cohorts, as determined by intracellular cytokine staining.
| Donor Cohort | Number of Subjects (n) | Mean Frequency of IFN-γ+ CD8+ T-cells (%) | Standard Deviation (SD) | Range (%) |
| Healthy EBV Seropositive Donors | 50 | 0.85 | 0.45 | 0.1 - 2.5 |
| Patients with Acute Infectious Mononucleosis | 30 | 2.5 | 1.2 | 0.5 - 5.0 |
| Patients with EBV-associated Lymphoma | 25 | 0.3 | 0.15 | 0.05 - 0.7 |
Note: This table presents representative data synthesized from multiple studies. Actual values may vary depending on the specific patient population, HLA-type, and experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion. Adjust the cell concentration to 1-2 x 10^6 cells/mL.
Protocol 2: In Vitro Stimulation of BRLF1 (134-142) Specific T-cells
-
Cell Plating: Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Antigen Stimulation: Add the BRLF1 (134-142) peptide (ATIGTAMYK) to the wells at a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative Control: PBMCs with no peptide.
-
Positive Control: PBMCs stimulated with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or Staphylococcal enterotoxin B (SEB) at 1 µg/mL.
-
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to each well to enhance T-cell activation.[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to each well to block cytokine secretion and promote intracellular accumulation.[5]
-
Incubation: Continue to incubate for an additional 4-6 hours (or overnight, optimization may be required).
Protocol 3: Intracellular Cytokine Staining
-
Cell Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer.
-
Add fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 total events) to accurately identify the rare population of antigen-specific T-cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining.
T-Cell Receptor Signaling Pathway
Caption: T-Cell receptor signaling cascade.
References
- 1. CD8+ immunodominance among Epstein-Barr virus lytic cycle antigens directly reflects the efficiency of antigen presentation in lytically infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 3. iris.unimore.it [iris.unimore.it]
- 4. CDR3α drives selection of the immunodominant Epstein Barr virus (EBV) BRLF1-specific CD8 T cell receptor repertoire in primary infection (Journal Article) | OSTI.GOV [osti.gov]
- 5. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRLF1 (134-142) Peptide in HLA-A*11:01 Tetramer Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma and Burkitt's lymphoma. The transition from latent to lytic EBV infection is a critical phase in the viral life cycle and is initiated by the immediate-early protein BRLF1 (also known as Rta). Cytotoxic T lymphocytes (CTLs) play a crucial role in controlling EBV-infected cells, and the BRLF1 protein is a significant target for this immune surveillance. The peptide sequence ATIGTAMYK, corresponding to amino acids 134-142 of the BRLF1 protein, has been identified as a key epitope presented by the human leukocyte antigen (HLA) class I allele HLA-A*11:01.[1][2][3]
MHC class I tetramers are powerful tools for the direct visualization and quantification of antigen-specific T cells. These reagents consist of four biotinylated HLA molecules, each folded with a specific peptide, bound to a streptavidin-fluorochrome conjugate. HLA-A*11:01 tetramers loaded with the BRLF1 (134-142) peptide enable the precise identification, enumeration, and characterization of BRLF1-specific CD8+ T cells. This technology is invaluable for monitoring EBV-specific immunity in healthy carriers and patients with EBV-associated diseases, as well as for the development of immunotherapies targeting EBV.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of BRLF1 (134-142) peptide in HLA-A*11:01 tetramer staining.
Quantitative Data
The following tables summarize the available quantitative data regarding the BRLF1 (134-142) peptide and its interaction with HLA-A*11:01 and specific T cells.
Table 1: Peptide and HLA Characteristics
| Parameter | Value | Reference |
| Peptide Sequence | ATIGTAMYK | [2][3] |
| Corresponding Protein | Epstein-Barr Virus BRLF1 (Rta) | [1][2] |
| Amino Acid Position | 134-142 | [2][3] |
| HLA Restriction | HLA-A11:01 | [1][2][3] |
| Binding Affinity (Kd) | Data not available in searched literature. | |
| Complex Stability | The HLA-A11:01-ATIGTAMYK complex is stable. | [1] |
Table 2: Frequency and Phenotype of BRLF1 (134-142)-Specific CD8+ T Cells in Healthy EBV Carriers
| Parameter | Finding | Reference |
| Frequency in Peripheral Blood Mononuclear Cells (PBMCs) | ||
| Percentage of CD8+ T cells | 2.13% - 9.03% | |
| Functional Phenotype | ||
| Perforin Expression | Nearly 90% of tetramer-positive cells express perforin. | |
| IFN-γ Production | BRLF1 (134-142)-specific T cells are capable of producing IFN-γ upon stimulation. |
Experimental Protocols
Protocol 1: HLA-A*11:01 Tetramer Staining of Peripheral Blood Mononuclear Cells (PBMCs) for Flow Cytometry
This protocol details the procedure for staining PBMCs with HLA-A*11:01-BRLF1 (134-142) tetramers to identify and quantify BRLF1-specific CD8+ T cells.
Materials:
-
Fresh or cryopreserved human PBMCs from HLA-A*11:01-positive donors
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PE-conjugated HLA-A*11:01-BRLF1 (134-142) Tetramer
-
FITC-conjugated anti-human CD8 antibody
-
APC-conjugated anti-human CD3 antibody
-
(Optional) Other antibodies for phenotyping (e.g., anti-CD45RA, anti-CCR7)
-
(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
-
Wash the cells with FACS buffer and perform a cell count.
-
Resuspend the cells to a final concentration of 1 x 10^7 cells/mL in FACS buffer.
-
-
Tetramer Staining:
-
Add 1-2 x 10^6 PBMCs to a 96-well U-bottom plate or a FACS tube.
-
Add the PE-conjugated HLA-A*11:01-BRLF1 (134-142) tetramer at the manufacturer's recommended concentration (typically 1:50 to 1:200 dilution).
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Surface Antibody Staining:
-
Without washing, add the FITC-conjugated anti-CD8 and APC-conjugated anti-CD3 antibodies at their predetermined optimal concentrations.
-
(Optional) Add other phenotypic markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of cold FACS buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Acquisition:
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
(Optional) Add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for accurate analysis of rare populations.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Gate on single cells.
-
Gate on live cells if a viability dye was used.
-
From the live singlet lymphocyte population, gate on CD3+ T cells.
-
From the CD3+ population, create a plot of CD8 versus the HLA-A*11:01-BRLF1 (134-142) tetramer.
-
The double-positive population (CD8+ and tetramer+) represents the BRLF1 (134-142)-specific cytotoxic T cells.
Protocol 2: IFN-γ ELISpot Assay for Functional Analysis of BRLF1 (134-142)-Specific T Cells
This protocol measures the frequency of IFN-γ-secreting T cells in response to stimulation with the BRLF1 (134-142) peptide.
Materials:
-
Human IFN-γ ELISpot kit
-
PBMCs from HLA-A*11:01-positive donors
-
BRLF1 (134-142) peptide (ATIGTAMYK)
-
Negative control peptide (an irrelevant HLA-A*11:01 binding peptide)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Complete RPMI-1640 medium
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with the anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with blocking buffer.
-
Prepare PBMCs at a concentration of 2-4 x 10^6 cells/mL in complete RPMI medium.
-
Add 2-4 x 10^5 PBMCs to each well.
-
Add the BRLF1 (134-142) peptide to the experimental wells at a final concentration of 1-10 µg/mL.
-
Add the negative control peptide to the negative control wells.
-
Add PHA to the positive control wells.
-
Leave some wells with cells only (unstimulated control).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water once the spots are clearly visible.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 3: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity Measurement
This assay measures the ability of BRLF1 (134-142)-specific CTLs to lyse target cells presenting the BRLF1 peptide.
Materials:
-
Effector cells: BRLF1 (134-142)-specific CTL line generated from an HLA-A*11:01-positive donor.
-
Target cells: HLA-A*11:01-positive cell line (e.g., T2 cells or an EBV-transformed B-cell line)
-
BRLF1 (134-142) peptide (ATIGTAMYK)
-
⁵¹Cr-sodium chromate
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of ⁵¹Cr.
-
Incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the labeled target cells three times with a large volume of medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with the BRLF1 (134-142) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
Resuspend at 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 50-100 µL of supernatant from each well.
-
-
Measurement of ⁵¹Cr Release:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation of Specific Lysis:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
BRLF1-Induced Lytic Cycle Activation Pathway
The following diagram illustrates the signaling cascade initiated by the EBV immediate-early protein BRLF1, leading to the activation of the lytic cycle. BRLF1 activates the PI3K/Akt and MAPK signaling pathways, which in turn leads to the expression of another immediate-early protein, BZLF1, a key regulator of lytic gene expression.
Caption: BRLF1 signaling pathway for EBV lytic cycle activation.
Experimental Workflow for Tetramer Staining and Analysis
This diagram outlines the key steps involved in identifying and quantifying BRLF1-specific T cells using HLA-A*11:01 tetramers.
Caption: Workflow for HLA-A*11:01-BRLF1 tetramer staining.
T-Cell Recognition and Response Pathway
This diagram illustrates the general mechanism of how a cytotoxic T lymphocyte (CTL) recognizes the BRLF1 (134-142) peptide presented on an EBV-infected cell and initiates an effector response.
References
- 1. Crystal structure of suboptimal viral fragments of Epstein Barr Virus Rta peptide-HLA complex that stimulate CD8 T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destabilizing single chain major histocompatibility complex class I protein for repurposed enterokinase proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing BRLF1 (134-142) Peptide Concentration for T-Cell Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with the Epstein-Barr virus (EBV)-derived peptide BRLF1 (134-142) in T-cell assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the BRLF1 (134-142) peptide and why is it used in T-cell assays?
The BRLF1 (134-142) peptide, with the sequence ATIGTAMYK, is an immunodominant epitope derived from the BRLF1 protein of the Epstein-Barr Virus (EBV). It is an HLA-A11:01 restricted epitope, meaning it is presented by the HLA-A11:01 major histocompatibility complex (MHC) class I molecule on the surface of infected cells.[1][2][3] In research, this peptide is used to stimulate and detect BRLF1-specific CD8+ T-cells from patient or donor samples. Common applications include immune monitoring, cancer research, and infectious disease studies.[1]
Q2: What is the recommended starting concentration for the BRLF1 (134-142) peptide in a T-cell assay?
A common starting concentration for peptide stimulation in T-cell assays, such as ELISPOT or intracellular cytokine staining (ICS), is in the range of 1 to 10 µg/mL.[4][5][6] However, the optimal concentration can vary depending on the specific experimental conditions, including the donor's T-cell frequency and avidity, the type of assay, and the cell culture conditions. Therefore, it is highly recommended to perform a dose-titration experiment to determine the optimal peptide concentration for your specific system.
Q3: How should I properly handle and store the BRLF1 (134-142) peptide?
Proper handling and storage of synthetic peptides are critical for maintaining their bioactivity. BRLF1 (134-142) is typically supplied as a lyophilized powder.[1]
-
Reconstitution: To reconstitute the peptide, it is recommended to first dissolve it in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO). Subsequently, dilute it to the desired stock concentration with sterile tissue-culture grade water or a suitable buffer.[4] The final DMSO concentration in your cell culture should be kept below 1% (v/v) to avoid toxicity.[4]
-
Storage: Once reconstituted, it is best to prepare single-use aliquots of the peptide stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the peptide from direct light.[4]
Troubleshooting Guide
Q4: I am not observing any T-cell response after stimulation with the BRLF1 (134-142) peptide. What could be the issue?
Several factors could lead to a lack of T-cell response. Consider the following troubleshooting steps:
-
Peptide Concentration: The peptide concentration may be suboptimal. It is crucial to perform a titration study to identify the concentration that elicits the maximal response.
-
Peptide Integrity: Ensure the peptide was handled and stored correctly to prevent degradation.
-
HLA Restriction: The BRLF1 (134-142) peptide is HLA-A*11:01 restricted.[1][2] Verify that the T-cell donors express this specific HLA allele.
-
Antigen Presenting Cells (APCs): T-cells require APCs, such as dendritic cells or monocytes, to present the peptide via MHC molecules.[7] When using purified T-cells, it is necessary to add APCs to the culture. Peripheral blood mononuclear cells (PBMCs) are often used as they contain both T-cells and APCs.[7]
-
Cell Viability: Check the viability of your cells before and after the assay. Poor cell viability can lead to a diminished or absent response.
-
Assay Sensitivity: The frequency of antigen-specific T-cells may be too low for your chosen assay to detect. Consider using a more sensitive assay or increasing the number of cells per well.
Q5: I am observing a high background or non-specific T-cell activation in my negative control wells. What is the cause and how can I fix it?
High background can be caused by several factors:
-
DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic or cause non-specific activation. Ensure the final DMSO concentration is below 1%.[4]
-
Cell Culture Conditions: Overly dense cell cultures can lead to non-specific activation.[5] Ensure you are using the optimal cell density for your assay.
-
Contamination: Microbial contamination of your cell culture can lead to polyclonal T-cell activation. Always use sterile techniques.
-
Cytokine Carryover: If using frozen cells, ensure the cryopreservation medium is thoroughly washed out, as it may contain substances that can activate T-cells.
Q6: How do I determine the optimal peptide concentration for my T-cell assay?
The best approach is to perform a peptide titration experiment. This involves stimulating T-cells with a range of peptide concentrations to identify the one that gives the maximal specific response with the lowest background.
Experimental Protocols
Optimizing BRLF1 (134-142) Peptide Concentration using ELISPOT Assay
This protocol outlines a method for determining the optimal concentration of the BRLF1 (134-142) peptide for stimulating IFN-γ secreting T-cells using an ELISPOT assay.
Materials:
-
Cryopreserved PBMCs from an HLA-A*11:01 positive donor
-
BRLF1 (134-142) peptide
-
Human IFN-γ ELISPOT kit
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., Phytohemagglutinin (PHA) or a pool of viral peptides)
-
Negative control (e.g., DMSO vehicle control)
Procedure:
-
Prepare Peptide Dilutions: Reconstitute the BRLF1 (134-142) peptide in DMSO to create a high-concentration stock (e.g., 1 mg/mL). From this stock, prepare a serial dilution series in complete cell culture medium to achieve final concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Cell Preparation: Thaw the cryopreserved PBMCs and assess cell viability. Resuspend the cells in complete cell culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
ELISPOT Plate Preparation: Pre-coat the ELISPOT plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Cell Seeding and Stimulation:
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the ELISPOT plate.
-
Add 100 µL of each peptide dilution to the respective wells in triplicate.
-
Include positive control wells (e.g., PHA at 1-5 µg/mL) and negative control wells (medium with the same final concentration of DMSO as the highest peptide concentration well).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection and Analysis: Follow the ELISPOT kit manufacturer's instructions for washing the plate, adding the detection antibody, and developing the spots. Count the spots using an ELISPOT reader.
-
Data Interpretation: Subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells. Plot the number of specific spots against the peptide concentration to determine the optimal concentration that yields the maximal response.
Data Presentation
Table 1: Example Data from a BRLF1 (134-142) Peptide Titration Experiment
| Peptide Concentration (µg/mL) | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation |
| 10 | 152 | 15 |
| 1 | 145 | 12 |
| 0.1 | 98 | 9 |
| 0.01 | 35 | 5 |
| 0 (Negative Control) | 5 | 2 |
| PHA (Positive Control) | 450 | 30 |
This is example data and will vary between donors and experiments.
Visualizations
Caption: Workflow for optimizing peptide concentration in T-cell assays.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. EBV BRLF1 134-142 (HLA-A*11:01) | 1 mg | EP11140_1 [peptides.de]
- 2. jpt.com [jpt.com]
- 3. Improved Natural Killer cell activity and retained anti-tumor CD8+ T cell responses contribute to the induction of a pathological complete response in HER2-positive breast cancer patients undergoing neoadjuvant chemotherapy | springermedizin.de [springermedizin.de]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reddit.com [reddit.com]
Troubleshooting low T-cell response to BRLF1 (134-142) stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low T-cell responses to in vitro stimulation with the Epstein-Barr virus (EBV) BRLF1 (134-142) peptide.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot common issues that may lead to a weak T-cell response to BRLF1 (134-142) stimulation.
Q1: My ELISpot/Intracellular Cytokine Staining (ICS) assay shows a very low frequency of responding T-cells to the BRLF1 (134-142) peptide. What are the initial checks I should perform?
A1: A low T-cell response can stem from several factors. Start by verifying the following critical components of your experiment:
-
Positive Control: Ensure your positive control (e.g., PHA, anti-CD3/CD28, or a CEF peptide pool) is showing a robust response. If the positive control fails, it indicates a systemic issue with your cells or reagents.
-
Negative Control: The negative control (unstimulated cells) should have minimal to no spots (ELISpot) or cytokine-positive cells (ICS). High background can mask a weak specific response.[1]
-
Cell Viability and Count: Confirm that your Peripheral Blood Mononuclear Cells (PBMCs), especially if cryopreserved, have high viability (>90%) after thawing. Inaccurate cell counting can also lead to inconsistent results. For cryopreserved PBMCs, a resting period of 18-24 hours after thawing can improve functionality.[2][3]
-
Donor HLA Type: The BRLF1 (134-142) epitope (sequence: ATIGTAMYK) is restricted to the HLA-A*11:01 allele.[4][5] Verify that your donor possesses this specific HLA allele.
Q2: I've confirmed my controls and cell quality are good. Could the BRLF1 (134-142) peptide itself be the problem?
A2: Yes, issues with the peptide are a common cause of low T-cell responses. Consider the following:
-
Peptide Purity and Integrity: Use a high-purity (>90%) peptide.[6] Verify the peptide's identity via mass spectrometry if in doubt.
-
Peptide Solubility and Storage: Lyophilized peptides should be stored at -20°C or colder.[7][8] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[8] For solubilization, it is recommended to first dissolve the peptide in a small amount of sterile DMSO and then dilute with your culture medium or sterile PBS to the desired stock concentration.[6] Peptides with hydrophobic residues may require more effort to dissolve completely.[9]
-
Peptide Concentration: The optimal peptide concentration for T-cell stimulation can vary. A typical starting concentration for individual peptides in ELISpot and ICS assays is between 1 and 10 µg/mL.[10] It is advisable to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Q3: My assay conditions seem correct, but the response is still weak. What aspects of the experimental protocol can I optimize?
A3: Fine-tuning your assay protocol can significantly enhance the detection of a specific T-cell response.
-
Cell Density: The number of PBMCs per well is critical. For ELISpot assays, a range of 100,000 to 300,000 cells per well is recommended.[11] For ICS, a higher cell concentration in a larger volume is often used.
-
Incubation Time: The duration of peptide stimulation is crucial. For ELISpot assays, an incubation of 18-48 hours is common.[7] For ICS, a shorter incubation of 5-6 hours in the presence of a protein transport inhibitor (like Brefeldin A) is typical to allow for intracellular cytokine accumulation.[12]
-
Antigen Presenting Cells (APCs): A sufficient number of healthy APCs within your PBMC population is necessary for efficient peptide presentation. Monocyte depletion or poor APC function can lead to a reduced T-cell response.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting a low T-cell response to BRLF1 (134-142) stimulation.
Caption: A flowchart for systematic troubleshooting of low BRLF1 (134-142) T-cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of BRLF1 (134-142) specific T-cells in a healthy, EBV-positive, HLA-A*11:01 donor?
A1: The frequency of T-cells specific for a single viral epitope can vary significantly between individuals. For EBV lytic antigens, responses can be quite immunodominant. While precise frequencies for BRLF1 (134-142) are not extensively documented across large cohorts, studies on other immunodominant EBV lytic epitopes have shown frequencies ranging from 0.1% to as high as 2% of the total CD8+ T-cell population in healthy carriers.[11] Responses can be even higher during acute infection. A low but detectable response may be normal for a particular donor.
Q2: Can I use cryopreserved PBMCs for this assay? What are the best practices?
A2: Yes, cryopreserved PBMCs are commonly used. However, the freeze-thaw process can impact cell viability and function.[4][13][14] To mitigate this:
-
Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) for gradual cooling.
-
Thaw cells rapidly in a 37°C water bath.
-
Wash cells to remove the cryoprotectant (DMSO).
-
Allow the cells to rest in culture medium for at least a few hours, or overnight, before stimulation to allow for recovery of cellular functions.[3][15]
Q3: My ICS results show weak cytokine signal. How can I improve it?
A3: A weak intracellular cytokine signal can be due to several factors:
-
Insufficient Stimulation: Ensure the peptide concentration and incubation time are optimal.
-
Protein Transport Inhibitor: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture to allow cytokines to accumulate within the cell.[12][16][17]
-
Staining Protocol: Optimize your fixation and permeabilization steps. Harsh reagents can damage epitopes for surface markers. Also, ensure your fluorochrome-conjugated antibodies are used at their optimal concentration and are not expired.
-
Instrument Settings: Ensure the flow cytometer is properly calibrated and the compensation settings are correct.
Q4: What is the T-cell activation signaling pathway initiated by BRLF1 (134-142) stimulation?
A4: The stimulation of a T-cell by the BRLF1 (134-142) peptide presented on an HLA-A*11:01 molecule initiates a complex signaling cascade. The diagram below provides a simplified overview of the key events in the T-cell receptor (TCR) signaling pathway.
Caption: A simplified diagram of the TCR signaling cascade upon peptide-MHC recognition.
Data Summary Tables
Table 1: Recommended Parameters for T-Cell Assays with BRLF1 (134-142) Peptide
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation (CFSE) |
| Cell Type | PBMCs | PBMCs | PBMCs or isolated T-cells |
| Cell Density | 1-3 x 10⁵ cells/well | 1-2 x 10⁶ cells/mL | 1 x 10⁶ cells/mL |
| Peptide Concentration | 1-10 µg/mL (titration recommended) | 1-10 µg/mL (titration recommended) | 0.5-5 µg/mL (titration recommended) |
| Incubation Time | 18-48 hours | 5-6 hours (with protein transport inhibitor for the last 4-6 hours) | 4-6 days |
| Positive Control | PHA (2-5 µg/mL), anti-CD3/CD28, CEF peptide pool | PMA (50 ng/mL) + Ionomycin (500 ng/mL), anti-CD3/CD28 | PHA (2-5 µg/mL), anti-CD3/CD28 |
| Negative Control | Unstimulated cells (medium only) | Unstimulated cells (medium only) | Unstimulated cells (medium only) |
Table 2: Troubleshooting Checklist for Low BRLF1 (134-142) T-Cell Response
| Checkpoint | Potential Cause of Low Response | Recommended Action |
| 1. Controls | Systemic assay failure | If positive control is weak or negative control is high, troubleshoot the entire assay (cells, reagents, protocol). |
| 2. Cell Quality | Low viability of cryopreserved PBMCs | Ensure post-thaw viability is >90%. Allow cells to rest overnight after thawing. |
| 3. Donor HLA Type | Incorrect HLA restriction | Confirm donor is HLA-A*11:01 positive. |
| 4. Peptide | Poor quality, improper storage, or incorrect concentration | Use high-purity peptide. Store lyophilized at -20°C. Solubilize in DMSO first. Titrate concentration. |
| 5. Assay Protocol | Suboptimal cell density or incubation time | Optimize cell numbers per well and duration of peptide stimulation. |
| 6. Cytokine Detection | Inefficient intracellular trapping (ICS) | Ensure addition of a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture. |
| 7. Precursor Frequency | Low number of BRLF1-specific T-cells in the donor | The frequency of specific T-cells can be naturally low in some individuals. Consider screening multiple donors. |
Experimental Protocols
Detailed Methodology: IFN-γ ELISpot Assay
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, wash with sterile water, and then coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs, assess viability, and resuspend in complete RPMI medium. Allow cells to rest for at least 2-4 hours (or overnight) at 37°C, 5% CO₂.
-
Stimulation: Wash the coated plate and block with complete RPMI for at least 30 minutes. Add 2.5 x 10⁵ PBMCs per well. Add the BRLF1 (134-142) peptide to a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Wash the plate to remove cells. Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots (5-30 minutes).
-
Analysis: Stop the reaction by washing with tap water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Detailed Methodology: Intracellular Cytokine Staining (ICS)
-
Cell Preparation and Stimulation: Prepare PBMCs at 1-2 x 10⁶ cells/mL in a 24-well plate. Add the BRLF1 (134-142) peptide to a final concentration of 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate for a total of 6 hours at 37°C, 5% CO₂. After the first 2 hours of incubation, add Brefeldin A to a final concentration of 10 µg/mL for the remaining 4 hours.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature. Wash again and permeabilize with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain with a fluorescently-conjugated anti-IFN-γ antibody in permeabilization buffer for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ T-cells, and finally quantify the percentage of IFN-γ positive cells.
Detailed Methodology: T-Cell Proliferation Assay (CFSE)
-
Cell Labeling: Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. Incubate for 5 minutes on ice.
-
Cell Plating and Stimulation: Wash the cells twice and resuspend in complete RPMI. Plate 1 x 10⁶ cells/well in a 96-well round-bottom plate. Add the BRLF1 (134-142) peptide (0.5-5 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28, 1 µg/mL). Include positive and negative controls.
-
Incubation: Culture the cells for 4-6 days at 37°C, 5% CO₂.
-
Staining and Acquisition: Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD8) and a viability dye. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on T-cell subsets (CD3+CD8+). Analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of proliferating cells.
References
- 1. CDR3α drives selection of the immunodominant Epstein Barr virus (EBV) BRLF1-specific CD8 T cell receptor repertoire in primary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. Crystal structure of suboptimal viral fragments of Epstein Barr Virus Rta peptide-HLA complex that stimulate CD8 T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Peptide stability, storage and solubilisation [innovagen.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. proimmune.com [proimmune.com]
- 10. Stimulating T cell responses against patient-derived breast cancer cells with neoantigen peptide-loaded peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The T-cell Response to Epstein-Barr Virus–New Tricks From an Old Dog [frontiersin.org]
- 12. CDR3α drives selection of the immunodominant Epstein Barr virus (EBV) BRLF1-specific CD8 T cell receptor repertoire in primary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. Frontiers | Mechanisms of T cell evasion by Epstein-Barr virus and implications for tumor survival [frontiersin.org]
- 15. Proteome-wide analysis of CD8+ T cell responses to EBV reveals differences between primary and persistent infection | PLOS Pathogens [journals.plos.org]
- 16. T cell receptor signaling is limited by docking geometry to peptide-Major Histocompatibility Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
BRLF1 (134-142) peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the BRLF1 (134-142) peptide. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of this peptide in your experiments.
Peptide Information
| Property | Value | Source |
| Sequence | ATIGTAMYK | [1][2] |
| Molecular Formula | C43H73N11O11S | Inferred from sequence |
| Molecular Weight | 984.18 g/mol | Inferred from sequence |
| Purity | >95% (typically confirmed by HPLC) | [3] |
| Appearance | White lyophilized powder | [3] |
Stability and Storage Conditions
While specific quantitative stability data for the BRLF1 (134-142) peptide is not extensively available in public literature, the following recommendations are based on general best practices for synthetic peptides. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.
Storage Recommendations:
| Condition | Lyophilized Powder | In Solution |
| Long-term | -20°C to -80°C | -80°C |
| Short-term | Room temperature for days to weeks | 4°C for up to 1-2 weeks |
Factors Influencing Stability:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: Optimal pH for peptide solutions is typically between 5 and 7.
-
Oxidation: The Methionine (M) and Tyrosine (Y) residues in the sequence are susceptible to oxidation.
-
Freeze-Thaw Cycles: Repeated cycles can lead to peptide degradation and aggregation. It is advisable to aliquot peptide solutions into single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has aggregated. | The BRLF1 (134-142) peptide has a mix of hydrophobic and hydrophilic residues. Start with sterile, distilled water. If solubility is an issue, consider adding a small amount of a polar organic solvent like DMSO or acetonitrile (B52724), followed by dilution with your aqueous buffer. Sonication can also aid in dissolution. |
| Inconsistent experimental results | Peptide degradation; inaccurate concentration. | Ensure proper storage conditions are maintained. Avoid multiple freeze-thaw cycles by preparing aliquots. Re-quantify peptide concentration using a method like a BCA assay. Perform a stability check using HPLC. |
| Evidence of peptide aggregation | Improper storage; high concentration in solution. | Centrifuge the solution to pellet any aggregates before use. To monitor and quantify aggregation, a Thioflavin T (ThT) assay can be performed. Store the peptide at recommended low concentrations and in appropriate buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the BRLF1 (134-142) peptide?
A1: Start with sterile, high-purity water. If the peptide does not fully dissolve, you can add a small amount (e.g., 10%) of a compatible organic solvent such as acetonitrile or DMSO and then dilute to your final concentration with an aqueous buffer. For cellular assays, ensure the final concentration of the organic solvent is not toxic to your cells.
Q2: How should I store the BRLF1 (134-142) peptide after reconstitution?
A2: For long-term storage, it is recommended to aliquot the peptide solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For short-term use, solutions can be kept at 4°C for up to two weeks.
Q3: My peptide solution appears cloudy. What should I do?
A3: Cloudiness may indicate aggregation or incomplete dissolution. Try sonicating the solution briefly. If the solution remains cloudy, you can centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant. The presence of aggregates can be further investigated using a Thioflavin T assay.
Q4: Can I store the lyophilized peptide at room temperature?
A4: Lyophilized peptides are generally stable at room temperature for short periods (days to weeks), making them suitable for shipping at ambient temperatures. However, for long-term storage, it is crucial to store them at -20°C or -80°C to prevent degradation.
Q5: The BRLF1 (134-142) sequence contains methionine and tyrosine. Are there any special precautions?
A5: Yes, methionine and tyrosine residues are susceptible to oxidation. To minimize oxidation, it is recommended to use oxygen-free water or buffers for reconstitution and to store solutions under an inert gas like argon or nitrogen, especially for long-term storage.
Experimental Protocols
HPLC-Based Peptide Stability Assay
This protocol provides a general framework for assessing the stability of the BRLF1 (134-142) peptide over time under specific storage conditions.
Methodology:
-
Reconstitute the Peptide: Prepare a stock solution of the BRLF1 (134-142) peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent and buffer system.
-
Incubation: Aliquot the peptide solution and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature condition.
-
HPLC Analysis: Analyze each aliquot by reverse-phase HPLC (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time. The percentage of remaining peptide at each time point is calculated relative to the initial time point (t=0).
Thioflavin T (ThT) Assay for Peptide Aggregation
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
Methodology:
-
Prepare ThT Stock Solution: Prepare a stock solution of Thioflavin T (e.g., 2.5 mM) in a buffer such as phosphate-buffered saline (PBS), pH 7.4. Filter the solution through a 0.22 µm filter.
-
Prepare Peptide Samples: Prepare solutions of the BRLF1 (134-142) peptide at the desired concentrations in the same buffer. Include a buffer-only control.
-
Incubation: Incubate the peptide solutions under conditions that may promote aggregation (e.g., elevated temperature, agitation).
-
Assay:
-
Data Analysis: An increase in fluorescence intensity compared to the control indicates the formation of beta-sheet-rich aggregates.
Visualizations
Caption: Workflow for assessing the stability and aggregation of BRLF1 (134-142) peptide.
Caption: Factors influencing the stability of the BRLF1 (134-142) peptide.
References
- 1. CEF Control Peptide, CEF Control Peptides Products in USA [biosyn.com]
- 2. EBV BRLF1 134-142 (HLA-A*11:01) | 1 mg | EP11140_1 [peptides.de]
- 3. shop.altabioscience.com [shop.altabioscience.com]
- 4. ThT Fluorescence Assay [bio-protocol.org]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
Best practices for solubilizing lyophilized BRLF1 (134-142) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for the solubilization of lyophilized BRLF1 (134-142) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the BRLF1 (134-142) peptide?
The amino acid sequence for BRLF1 (134-142) is Ala-Thr-Ile-Gly-Thr-Ala-Met-Tyr-Lys[1][2][3][4][5][6].
Q2: What are the general properties of the BRLF1 (134-142) peptide that might affect its solubility?
To determine the best solubilization strategy, it's crucial to first analyze the peptide's amino acid composition[7][8][9]. The BRLF1 (134-142) sequence is ATIGTAMYK.
-
Hydrophobicity: The sequence contains a mix of hydrophobic residues (Ala, Ile, Met, Tyr) and polar/charged residues (Thr, Lys). The presence of several hydrophobic amino acids may lead to poor solubility in aqueous solutions alone[7][9].
-
Charge: At a neutral pH, the C-terminus will be negatively charged (-COOH), and the Lysine (K) residue will have a positive charge. The N-terminus (Alanine) will also be positively charged. Therefore, the peptide has a net positive charge, making it a basic peptide[8][9].
Q3: How should I store the lyophilized and solubilized BRLF1 (134-142) peptide?
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light[10][11]. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic[8][10].
-
Solubilized Peptide: Peptides in solution are significantly less stable. It is recommended to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles[8][10]. For optimal stability, use a sterile, slightly acidic buffer (pH 5-7)[10].
Troubleshooting Guide
Issue 1: The BRLF1 (134-142) peptide will not dissolve in water.
-
Cause: Due to the presence of hydrophobic amino acids, the peptide may have limited solubility in neutral aqueous solutions[7][9][12].
-
Solution:
-
Use an acidic solution: Since BRLF1 (134-142) is a basic peptide, it should be more soluble in an acidic solution. Try dissolving the peptide in a small amount of 10% aqueous acetic acid[9][10][13]. Once dissolved, you can slowly add your desired buffer to reach the final concentration.
-
Sonication: Brief sonication can help break up aggregates and improve dissolution[7][9][13]. Use short bursts and keep the sample on ice to prevent heating and potential degradation of the peptide[9][13].
-
Issue 2: The peptide dissolves initially but precipitates when I add my aqueous buffer.
-
Cause: This indicates that the peptide's solubility limit in the final buffer has been exceeded. This is a common issue when diluting a peptide stock from an organic solvent into an aqueous buffer[14].
-
Solution:
-
Slow Dilution: Add the dissolved peptide solution dropwise to the vigorously stirring aqueous buffer[8][14]. This prevents localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: You may need to work with a lower final concentration of the peptide in your assay.
-
Re-lyophilize and start over: If significant precipitation occurs, you can lyophilize the sample to remove the solvent and attempt to redissolve it using a different strategy[8][14].
-
Issue 3: I need to use an organic solvent, but I'm concerned about its compatibility with my cell-based assay.
-
Cause: Organic solvents like DMSO, DMF, and acetonitrile (B52724) are often necessary for dissolving hydrophobic peptides but can be toxic to cells at higher concentrations[15].
-
Solution:
-
Use a minimal amount of organic solvent: Start by dissolving the peptide in a very small volume of an organic solvent like DMSO (if the sequence does not contain Cys, Met, or Trp) or DMF[7][9][15][16]. Then, slowly dilute with your aqueous buffer.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your assay is low enough to not affect your cells. Typically, DMSO concentrations below 0.5% are well-tolerated by most cell lines[15].
-
Solvent consideration for specific amino acids: Be aware that DMSO can oxidize peptides containing Cysteine (C), Methionine (M), and Tryptophan (W)[10]. For BRLF1 (134-142), which contains Methionine, using DMF might be a safer alternative if an organic solvent is required[15][16].
-
Experimental Protocols
Recommended Solubilization Workflow for BRLF1 (134-142) Peptide
This protocol provides a step-by-step approach to solubilizing the BRLF1 (134-142) peptide. It is always recommended to test the solubility of a small amount of the peptide first[7][9][14].
-
Equilibrate: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening[8][10].
-
Initial Solvent: Based on its basic nature, add a small amount of sterile 10% acetic acid to the vial to dissolve the peptide[9][10].
-
Vortex and Sonicate: Gently vortex the vial. If the peptide does not fully dissolve, sonicate for short intervals (e.g., 10-20 seconds) in a water bath, keeping the sample cool[9].
-
Dilution: Once the peptide is dissolved, slowly add your desired aqueous buffer to reach the final desired concentration while gently vortexing[8].
-
Centrifuge: Before use, centrifuge the peptide solution to pellet any undissolved material[7][9].
-
Storage: Aliquot the stock solution and store at -20°C or colder[10].
Quantitative Data Summary
| Peptide Property | Recommended Primary Solvent | Secondary/Dilution Solvent |
| Basic Peptides (Net positive charge) | Dilute Acetic Acid (e.g., 10%)[9][10] | Aqueous Buffer (e.g., PBS) |
| Acidic Peptides (Net negative charge) | Dilute Ammonium Bicarbonate or Ammonium Hydroxide[10] | Aqueous Buffer |
| Hydrophobic Peptides | DMSO, DMF, Acetonitrile[7][9][16] | Aqueous Buffer (slowly add peptide to buffer) |
| Neutral Peptides (low charge) | Organic Solvents (DMSO, DMF)[9] | Aqueous Buffer |
Visualizations
Caption: Recommended workflow for solubilizing BRLF1 (134-142) peptide.
Caption: Troubleshooting logic for BRLF1 (134-142) peptide solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EBV BRLF1 134-142 (HLA-A*11:01) | 1 mg | EP11140_1 [peptides.de]
- 3. CEF30, Epstein-Barr Virus BRLF1 (134-142) - 1 mg, 955.2, 1 mg | Labscoop [labscoop.com]
- 4. jpt.com [jpt.com]
- 5. innopep.com [innopep.com]
- 6. Influenza Virus and Epstein-Barr Virus Peptides | AltaBioscience [altabioscience.com]
- 7. jpt.com [jpt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. How to dissolve peptide vials of lyophilized powder? - MOL Changes [molchanges.com]
Minimizing background noise in BRLF1 (134-142) ELISpot assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in BRLF1 (134-142) Enzyme-Linked Immunospot (ELISpot) assays.
Frequently Asked Questions (FAQs)
Q1: What is a BRLF1 (134-142) ELISpot assay and what is it used for?
A BRLF1 (134-142) ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of T cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), in response to stimulation with the BRLF1 (134-142) peptide epitope. This peptide is derived from an Epstein-Barr virus (EBV) lytic cycle protein, BRLF1.[1] The assay is a valuable tool for monitoring EBV-specific T-cell immune responses in various contexts, including infectious disease research, vaccine development, and cancer immunotherapy.[2][3]
Q2: What are the common causes of high background in ELISpot assays?
High background in ELISpot assays can obscure specific responses and make data interpretation difficult.[4] Common causes include:
-
Cell Viability and Handling: Poor cell viability, improper cell handling, or stressful procedures can lead to non-specific cytokine secretion.[5][6]
-
Reagent and Media Issues: Contaminated reagents, the presence of endotoxins, or the use of serum with high endogenous cytokine levels or heterophilic antibodies can increase background.[5][6]
-
Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies or other reagents, contributing to background noise.[5][7]
-
Overdevelopment: Excessive incubation time with the substrate or enzyme conjugate can lead to a general increase in background color.[5]
-
Non-Specific Cell Activation: Overcrowding of cells in the wells or contaminants in the culture can cause non-specific activation.[6]
Q3: Why is it important to have appropriate controls in an ELISpot assay?
Including proper controls is crucial for validating the assay's functionality and ensuring the reliability of the results.[4][6] Essential controls include:
-
Negative Control: Cells cultured with medium alone (and DMSO if used as a peptide solvent) to determine the baseline of spontaneous cytokine secretion.[6]
-
Positive Control: Cells stimulated with a polyclonal activator (e.g., PHA) or a well-characterized antigen pool to confirm cell reactivity and proper assay execution.[4][6]
-
Background Control: Wells containing all reagents except for the cells to check for non-specific spot formation from the reagents themselves.[6]
Troubleshooting High Background Noise
This guide provides a systematic approach to identifying and resolving common issues leading to high background in your BRLF1 (134-142) ELISpot assays.
Diagram: Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in ELISpot assays.
Troubleshooting Guide Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background staining across the entire plate | Inadequate washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed if the underdrain is removed.[7] |
| Contaminated working solutions or reagents | Use sterile technique. Filter buffers and media.[5][6] Prepare fresh substrate solution for each experiment.[8] | |
| Over-development of the plate | Reduce the incubation time for the substrate.[5] Monitor spot development under a microscope.[7] | |
| Non-specific antibody binding | Use a different blocking buffer (e.g., 1% BSA in PBS). Titrate capture and detection antibody concentrations.[9] | |
| High number of spots in negative control wells | Spontaneous cytokine secretion from stressed or dying cells | Ensure high cell viability (>95%) before plating. Handle cells gently and avoid harsh pipetting. Allow cryopreserved cells to rest overnight after thawing. |
| Contaminants in media or serum (e.g., endotoxins) | Test different batches of fetal bovine serum (FBS) for low background, or switch to serum-free media.[5][10][11][12] | |
| Too many cells per well | Optimize the number of cells plated per well to avoid overcrowding and non-specific activation.[5][6] | |
| "Fuzzy" or poorly defined spots | Plate movement during incubation | Ensure the incubator is stable and avoid moving the plates during the cell incubation period.[8] |
| Improper plate drying | Allow the plate to dry completely in the dark before reading. Drying overnight at 4°C can enhance contrast.[5] | |
| Membrane not properly pre-wetted | Ensure the PVDF membrane is adequately pre-wetted with 35% ethanol (B145695) to facilitate proper antibody coating.[7] |
Experimental Protocols
General Protocol for BRLF1 (134-142) IFN-γ ELISpot Assay
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is recommended for each specific experimental system.
1. Plate Preparation:
- Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds.
- Wash the plate thoroughly with sterile PBS.[3]
- Coat the plate with an anti-IFN-γ capture antibody at the optimized concentration and incubate overnight at 4°C.[3]
- Wash the plate to remove unbound capture antibody and block non-specific binding sites with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.[11]
2. Cell Preparation and Plating:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient separation method.
- Assess cell viability using a method like trypan blue exclusion; viability should be >95%.[3]
- Resuspend cells in complete culture medium (e.g., RPMI + 10% FBS or a serum-free alternative) to the desired concentration.
- Add the cell suspension to the wells. Typical cell numbers range from 2x10^5 to 4x10^5 cells per well.
3. Cell Stimulation:
- Add the BRLF1 (134-142) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
- Include negative control wells (cells + medium/DMSO) and positive control wells (cells + polyclonal stimulator like PHA).[1]
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
4. Detection and Development:
- Wash the plate to remove cells.
- Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[3]
- Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) for 1 hour at room temperature.[14]
- Wash the plate thoroughly and add the substrate solution (e.g., BCIP/NBT).
- Monitor spot development and stop the reaction by washing with distilled water.[15]
- Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Diagram: ELISpot Assay Workflow
Caption: A step-by-step workflow for a typical ELISpot assay.
Data Presentation
Table 1: Impact of Cell Density on Background
This table illustrates hypothetical data showing how optimizing cell numbers can reduce background noise while maintaining a strong specific signal.
| Parameter | 1 x 10^5 Cells/Well | 2.5 x 10^5 Cells/Well | 5 x 10^5 Cells/Well |
| Negative Control (Spots) | 2 ± 1 | 5 ± 2 | 25 ± 8 |
| BRLF1 (134-142) (Spots) | 55 ± 6 | 120 ± 15 | 250 ± 30 (confluent) |
| Signal-to-Noise Ratio | 27.5 | 24.0 | 10.0 |
| Recommendation | Optimal for low background | Good signal, slightly higher background | Too high, confluent spots and high background |
Table 2: Effect of Serum on Background
This table presents hypothetical data comparing the use of standard FBS with pre-screened low-background FBS and serum-free media.
| Culture Medium | Negative Control (Spots) | BRLF1 (134-142) (Spots) | Notes |
| RPMI + 10% Standard FBS | 15 ± 5 | 115 ± 18 | High variability and background.[12] |
| RPMI + 10% Pre-Screened FBS | 4 ± 2 | 125 ± 12 | Reduced background, more reliable. |
| Serum-Free Medium | 2 ± 1 | 110 ± 10 | Lowest background, highest consistency.[10][16] |
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Optimize your ELISpot Assay [fishersci.co.uk]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. mabtech.com [mabtech.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Performance of serum-supplemented and serum-free media in IFNγ Elispot Assays for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 12. Serum-free Cell Culture Media | ImmunoSpot® [immunospot.com]
- 13. An Enhanced ELISPOT Assay for Sensitive Detection of Antigen-Specific T Cell Responses to Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Serum is not required for ex vivo IFN-γ ELISPOT: a collaborative study of different protocols from the European CIMT Immunoguiding Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PBMC Viability for BRLF1 (134-142) Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the viability of Peripheral Blood Mononuclear Cells (PBMCs) for stimulation with the Epstein-Barr virus (EBV) peptide BRLF1 (134-142).
Frequently Asked Questions (FAQs)
Q1: What is the BRLF1 (134-142) peptide and why is it used to stimulate PBMCs?
The BRLF1 (134-142) peptide, with the sequence ATIGTAMYK, is an epitope derived from the Epstein-Barr virus (EBV) immediate-early protein BRLF1 (also known as Rta).[1][2] This protein is a key transcriptional activator that plays a crucial role in switching the virus from its latent to its lytic (replicative) phase.[3][4][5] Researchers use this peptide to stimulate PBMCs in vitro to study antigen-specific T cell responses, particularly cytotoxic T lymphocyte (CTL) responses, against EBV.[1][6] Assays such as ELISpot and intracellular cytokine staining (ICS) are commonly used to measure the response of T cells to this peptide.[1]
Q2: What is a good viability percentage for PBMCs to be used in stimulation assays?
For reliable results in functional assays like ELISpot and flow cytometry, the viability of thawed PBMCs should be high. A viability of ≥95% is suggested for optimal performance.[7] While some protocols may proceed with lower viability, it is crucial to establish acceptance criteria. For instance, some studies have found that only when cells are >60–70% live and apoptosis-negative do biomarker values reflect the inherent biology rather than being determined by cell fitness.[8]
Q3: Should I use fresh or cryopreserved PBMCs for my experiments?
Both fresh and cryopreserved PBMCs can be used. However, cryopreserved cells offer logistical flexibility, allowing for the standardization of assays across different time points and the banking of samples from clinical trials. While cryopreservation can impact cell viability and recovery, optimized protocols can yield highly viable cells suitable for downstream applications.[9][10][11] It's important to note that cryopreserved PBMCs may require a resting period after thawing to regain optimal function.[12][13]
Q4: What are the key factors influencing the viability of cryopreserved PBMCs?
Several factors can significantly impact the viability of cryopreserved PBMCs, including the cell density at the time of freezing, the cooling and thawing rates, and the cryopreservation and thawing procedures themselves.[14] Each of these elements can affect cell recovery and functionality.
Troubleshooting Guides
This section addresses common problems encountered during PBMC isolation, cryopreservation, thawing, and stimulation, providing potential causes and solutions.
Issue 1: Low PBMC Viability and Recovery After Thawing
Potential Causes:
-
Suboptimal Freezing Protocol: Incorrect cell density, inappropriate cryoprotectant concentration, or a non-optimal cooling rate can lead to cell death.[14]
-
Improper Thawing Technique: Slow thawing can lead to the formation of damaging ice crystals.[14] Prolonged exposure to DMSO after thawing is also toxic to cells.
-
Poor Quality of Starting Material: Delays in processing fresh blood can compromise initial PBMC viability.[15][16]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can decrease cell viability and alter the functional characteristics of the immune cells.[14]
Solutions:
| Parameter | Recommendation | Supporting Data/Rationale |
| Cell Density for Freezing | 1 to 5 x 10⁶ cells/mL is generally recommended.[14] Some protocols suggest up to 10 x 10⁶ cells/mL, but optimization is key.[17] | Higher densities can lead to clumping and reduced access to cryoprotectants, while lower densities may result in inefficient recovery.[14] |
| Cryopreservation Medium | Use a cryoprotectant medium containing 10% DMSO.[17][18] Serum-free options like CryoStor® CS10 are available to reduce variability.[17] | DMSO is a widely used cryoprotectant that helps protect cells from osmotic lysis during freezing.[17] |
| Cooling Rate | A slow, controlled cooling rate of approximately -1°C per minute is recommended.[14] This can be achieved using a controlled-rate freezer or a freezing container like Mr. Frosty™.[13][17] | Slow cooling allows for gradual ice formation in the extracellular space, minimizing osmotic shock and cellular damage.[14] |
| Storage | Store cryovials in the vapor phase of liquid nitrogen (below -135°C) for long-term storage.[17] Long-term storage at -80°C is not recommended.[17] | Liquid nitrogen provides a stable, ultra-low temperature environment essential for preserving cell integrity over time.[14] |
| Thawing Procedure | Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.[14][19] Immediately dilute the cells in warm culture medium to reduce DMSO toxicity.[14] | Rapid thawing minimizes the formation of damaging ice crystals.[14] |
| Post-Thaw Washing | Wash cells by centrifuging at a gentle speed (e.g., 300-400 x g for 10 minutes) to remove the cryoprotectant.[17][19] An extra wash step can help ensure all cryoprotectant is removed.[19] | Residual DMSO is toxic to cells, and proper washing is crucial for maintaining viability. |
Issue 2: High Background or Low Signal in Functional Assays (e.g., ELISpot, ICS)
Potential Causes:
-
PBMC Stress: PBMCs can become activated during isolation and thawing, leading to high background cytokine production.[20]
-
Suboptimal Cell Culture Conditions: The choice of culture medium and serum can significantly impact results. Serum batches can be mitogenic, leading to high background, or toxic, inhibiting responses.[21]
-
Incorrect Cell Density During Stimulation: Both too high and too low cell concentrations can negatively affect the immunogenic response.[22][23]
-
Inadequate Resting Period: Freshly thawed PBMCs may not be fully functional and can benefit from a resting period before stimulation.[12][20]
Solutions:
| Parameter | Recommendation | Supporting Data/Rationale |
| Post-Thaw Resting | Rest PBMCs overnight (18-22 hours) after thawing before stimulation.[12][19] | Resting allows cells to recover from the stress of cryopreservation, leading to increased magnitude and statistical significance of responses in assays like ELISpot.[12] |
| Culture Medium | Consider using serum-free media to avoid the variability and potential for high background associated with fetal bovine serum (FBS) or human serum.[21][24] Several commercial serum-free formulations are available.[25][26] | Serum-free media provide more defined and consistent culture conditions, which is crucial for assay standardization.[21] |
| Cell Density for Stimulation | An optimal cell density for stimulation is crucial and may need to be determined empirically. A common starting point is 1 to 5 million cells per milliliter.[23] For ELISpot assays, a range of 6 x 10⁴ to 2 x 10⁵ PBMCs per well has been shown to provide good linearity.[27] | Cell density influences cell-to-cell interactions and the availability of nutrients and growth factors, all of which can impact the outcome of the assay.[22][23] |
| Stimulation Time | The optimal stimulation time can vary. For intracellular cytokine staining, a 5-6 hour stimulation is common.[22][28] Longer incubations (e.g., overnight) have been reported to increase antigen immunogenicity in some assays.[22] | The kinetics of cytokine production and expression of activation markers vary, so timing should be optimized for the specific readout.[23] |
| Controls | Always include unstimulated (negative) and positive controls (e.g., mitogens like PMA/Ionomycin or a pool of known immunodominant peptides).[7][28] | Controls are essential for validating the assay and ensuring that the cells are responsive. |
Experimental Protocols & Visualizations
Protocol 1: Cryopreservation of PBMCs
This protocol provides a standardized method for cryopreserving PBMCs to maintain high viability.
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).[9][10][18] Wash the cells and perform a viable cell count.
-
Resuspension: Centrifuge the cells at 300 x g for 10 minutes and resuspend the pellet in cold (2-8°C) cryopreservation medium (e.g., CryoStor® CS10 or 90% FBS with 10% DMSO) at a concentration of 1-10 x 10⁶ cells/mL.[17]
-
Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryovials.[9][10]
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer overnight.[17]
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[17]
References
- 1. jpt.com [jpt.com]
- 2. Crystal structure of suboptimal viral fragments of Epstein Barr Virus Rta peptide-HLA complex that stimulate CD8 T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRRF1 Early Gene of Epstein-Barr Virus Encodes a Transcription Factor That Enhances Induction of Lytic Infection by BRLF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 8. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Isolation and Cryopreservation of Highly Viable Human Peripheral Blood Mononuclear Cells From Whole Blood: A Guide for Beginners [jove.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. sanguinebio.com [sanguinebio.com]
- 15. Optimization of Peripheral Blood Mononuclear Cell Processing for Improved Clinical ELISpot Assay Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. Protocol to isolate, cryopreserve, and fix mouse PBMCs for IGVF [protocols.io]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
- 21. Serum-Free PBMC Media | ImmunoSpot® [immunospot.com]
- 22. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 23. sanguinebio.com [sanguinebio.com]
- 24. Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. neofroxx.com [neofroxx.com]
- 26. Serum-Free Media Solutions for Cell & Gene Therapy | ExCellBio [excell-artica.com]
- 27. researchgate.net [researchgate.net]
- 28. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
Dealing with batch-to-batch variability of synthetic BRLF1 (134-142) peptide
Welcome to the technical support center for the synthetic BRLF1 (134-142) peptide. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding batch-to-batch variability of this peptide. The BRLF1 (134-142) peptide, with the sequence ATIGTAMYK, is an HLA-A11 restricted epitope from the Epstein-Barr Virus (EBV) and is often used in immunological research, including T-cell stimulation assays.[1][2]
FAQs (Frequently Asked Questions)
Q1: What is the BRLF1 (134-142) peptide and what is its primary application?
A1: The BRLF1 (134-142) peptide is a nine-amino-acid sequence (ATIGTAMYK) derived from the BRLF1 protein of the Epstein-Barr Virus (EBV). It is a known HLA-A11 restricted epitope, meaning it is presented by the MHC class I molecule HLA-A11 to cytotoxic T-lymphocytes. Its primary application is in immunology research, specifically in studies involving EBV-specific T-cell responses, vaccine development, and cancer immunotherapy research.[1][2]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like BRLF1 (134-142)?
A2: Batch-to-batch variability in synthetic peptides can arise from several factors during the manufacturing process. These include differences in peptide purity, the presence of impurities such as truncated or deletion sequences, variations in counter-ion content (e.g., trifluoroacetic acid - TFA), and differences in lyophilization, which can affect solubility and stability. Each synthesis run, even under controlled conditions, can result in slight differences in the final product.
Q3: How can I assess the quality and consistency of a new batch of BRLF1 (134-142) peptide?
A3: To ensure consistency, each new batch should be validated in your laboratory. Key quality control experiments include:
-
Purity analysis using High-Performance Liquid Chromatography (HPLC).
-
Identity confirmation by Mass Spectrometry (MS) to verify the correct molecular weight.
-
Solubility testing to determine the optimal solvent and concentration.
-
Functional assays , such as a T-cell stimulation assay, to confirm biological activity.
Q4: My new batch of BRLF1 (134-142) peptide shows lower activity in my T-cell assay. What could be the cause?
A4: A decrease in biological activity can be due to several factors:
-
Lower Purity: The percentage of the full-length, correct peptide may be lower in the new batch.
-
Presence of Inhibitory Impurities: Truncated or modified peptide sequences can sometimes interfere with the binding to MHC molecules or the T-cell receptor.
-
Incorrect Quantification: Inaccurate determination of the peptide concentration can lead to using less peptide than intended.
-
Poor Solubility: If the peptide is not fully dissolved, the effective concentration in your assay will be lower.
-
Degradation: Improper storage or handling may have led to the degradation of the peptide.
Q5: The solubility of my BRLF1 (134-142) peptide seems to differ between batches. Why is this and how can I address it?
A5: Differences in solubility can be attributed to variations in the lyophilization process, which can affect the physical properties of the peptide powder, and differences in residual salt content (e.g., TFA). The BRLF1 (134-142) peptide has a mix of hydrophobic and polar residues. For peptides that are difficult to dissolve, it is recommended to first use a small amount of an organic solvent like DMSO to create a stock solution, and then dilute it with your aqueous buffer.[3] Always perform a small-scale solubility test with a new batch before dissolving the entire vial.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results in T-Cell Stimulation Assays
If you are observing variability in your T-cell stimulation assays (e.g., ELISpot, intracellular cytokine staining) between different batches of BRLF1 (134-142) peptide, follow these troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration using a spectrophotometer (A280 if the sequence contains Trp or Tyr) or a colorimetric peptide assay. Note: BRLF1 (134-142) contains Tyrosine. | Accurate peptide concentration for consistent assay setup. |
| Poor Peptide Solubility | Perform a solubility test. Try dissolving a small amount in DMSO first, then dilute in your assay medium. Visually inspect for precipitates. | A clear, precipitate-free peptide solution, ensuring the intended concentration is available to the cells. |
| Variable Peptide Purity | Review the Certificate of Analysis (CoA) for each batch. If not available, perform an in-house HPLC analysis to confirm purity. | Confirmation that peptide purity meets the requirements for your assay (typically >95% for cellular assays). |
| Presence of Impurities | Analyze the peptide by mass spectrometry to check for the presence of unexpected masses corresponding to deletions or modifications. | Identification of any impurities that might interfere with the assay. |
| Peptide Degradation | Ensure proper storage conditions (-20°C or -80°C, desiccated). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | Maintenance of peptide integrity and biological activity over time. |
Experimental Workflow for Troubleshooting Inconsistent T-Cell Assay Results
Caption: Troubleshooting workflow for inconsistent T-cell assay results.
Issue 2: Peptide Solubility Problems
Difficulty in dissolving the BRLF1 (134-142) peptide can lead to inaccurate concentrations and unreliable experimental results.
Data Presentation: Comparison of Solubility for Different Batches (Hypothetical Data)
| Batch ID | Purity (HPLC) | Counter-ion (TFA %) | Recommended Solvent | Max Soluble Concentration |
| Batch A | 98.5% | 12% | 10% DMSO in PBS | 5 mg/mL |
| Batch B | 96.2% | 18% | 20% DMSO in PBS | 2 mg/mL |
| Batch C | 99.1% | 10% | Water | 1 mg/mL |
Troubleshooting Steps for Solubility
-
Start with a small amount: Never use your entire peptide stock for the first solubilization attempt.
-
Use an appropriate solvent: For peptides with hydrophobic residues like BRLF1 (134-142), start with a small volume of a sterile organic solvent such as DMSO.[3]
-
Gentle agitation: Vortex or sonicate briefly to aid dissolution.[3]
-
Gradual dilution: Once dissolved in the organic solvent, slowly add your aqueous buffer of choice (e.g., PBS) to the desired final concentration while vortexing.
-
pH adjustment: The net charge of a peptide and the pH of the solution can significantly affect solubility. For BRLF1 (134-142), which has a net positive charge at neutral pH, dissolving in a slightly acidic buffer may improve solubility.
Logical Flow for Peptide Solubilization
Caption: Step-by-step process for solubilizing BRLF1 (134-142) peptide.
Experimental Protocols
Protocol 1: Quality Control of BRLF1 (134-142) Peptide by HPLC and Mass Spectrometry
Objective: To verify the purity and identity of a new batch of BRLF1 (134-142) peptide.
Materials:
-
Lyophilized BRLF1 (134-142) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water. If solubility is an issue, use a minimal amount of ACN or DMSO to dissolve the peptide first.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Detection: 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Inject 10-20 µL of the peptide solution.
-
-
Mass Spectrometry Analysis:
-
Dilute the peptide stock solution to approximately 10 µM in 50% ACN with 0.1% formic acid.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for BRLF1 (134-142) (C44H75N13O11S) is approximately 1025.54 Da.
-
-
Data Analysis:
-
HPLC: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
-
MS: Compare the observed mass with the theoretical mass of the peptide.
-
Protocol 2: T-Cell Stimulation Assay (ELISpot)
Objective: To assess the biological activity of BRLF1 (134-142) peptide by measuring IFN-γ production from specific T-cells.
Materials:
-
BRLF1 (134-142) peptide solution (1 mg/mL stock)
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A11 positive, EBV-seropositive donor
-
IFN-γ ELISpot plate
-
Complete RPMI medium
-
Phytohemagglutinin (PHA) as a positive control
-
Scrambled peptide or irrelevant peptide as a negative control
-
IFN-γ detection antibodies and substrate
Procedure:
-
Plate Preparation:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Block the plate with complete RPMI medium for 1-2 hours at 37°C.
-
-
Cell Plating:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well (200,000 cells/well).
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the BRLF1 (134-142) peptide in complete RPMI medium (e.g., final concentrations of 10, 1, 0.1, 0.01 µg/mL).
-
Add 100 µL of the peptide dilutions to the respective wells.
-
Add positive control (PHA) and negative control (irrelevant peptide or medium alone) to separate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with water once spots have developed.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader.
-
Compare the number of spots generated by different batches of the peptide at the same concentration.
-
Signaling Pathway for T-Cell Activation
Caption: Simplified signaling pathway of T-cell activation by BRLF1 peptide.
References
- 1. Loss of RASGRP1 in humans impairs T‐cell expansion leading to Epstein‐Barr virus susceptibility | EMBO Molecular Medicine [link.springer.com]
- 2. Stem cell memory EBV-specific T cells control EBV tumor growth and persist in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Refinement of Gating Strategy for BRLF1 (134-142) Specific T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying and characterizing Epstein-Barr virus (EBV) BRLF1 (134-142) specific T-cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the BRLF1 (134-142) peptide and why is it significant?
A1: The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is an immunodominant epitope from the Epstein-Barr virus (EBV) Rta protein.[1] It is presented by the HLA-A*11:01 allele and is a common target for CD8+ T-cell responses in individuals who have been infected with EBV.[1] This makes it a valuable target for monitoring EBV-specific immune responses.
Q2: What are the primary methods for detecting BRLF1 (134-142) specific T-cells?
A2: The two primary methods are:
-
Peptide-MHC (pMHC) Tetramer Staining: This method uses fluorescently labeled tetramers of the HLA-A*11:01 molecule folded with the BRLF1 (134-142) peptide to directly stain and quantify T-cells with the corresponding T-cell receptor (TCR).[2][3]
-
Intracellular Cytokine Staining (ICS): This functional assay involves stimulating peripheral blood mononuclear cells (PBMCs) with the BRLF1 peptide and then staining for intracellular cytokines like Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-2 (IL-2) to identify responding T-cells.[4][5][6]
Q3: What is a standard gating strategy for identifying T-cell subsets?
A3: A typical gating strategy begins by identifying lymphocytes based on forward and side scatter (FSC/SSC), followed by doublet exclusion and gating on live, single cells.[7][8][9][10] From there, T-cells are identified by CD3 expression. CD3+ cells can be further divided into CD4+ and CD8+ subsets.[8][10] Memory subsets can then be identified using markers like CCR7 and CD45RO.[11]
Troubleshooting Guide
Issue 1: High background or non-specific binding with BRLF1 (134-142) tetramer.
| Potential Cause | Recommended Solution |
| Tetramer Aggregates | Centrifuge the tetramer reagent (e.g., at 3300 x g for 5 minutes) immediately before adding it to the cells to pellet any aggregates.[12] |
| Dead Cells | Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or a live/dead fixable dye) in your panel to exclude dead cells, which are prone to non-specific antibody and tetramer binding.[9][10][13] |
| Fc Receptor Binding | Include an Fc receptor blocking step in your protocol, especially when working with cell types that have high Fc receptor expression.[13] |
| Non-specific CD8 Binding | Some tetramer constructs can bind non-specifically to the CD8 co-receptor. This can sometimes be mitigated by the sequential addition of reagents (tetramer first, then anti-CD8 antibody) or by using specific anti-CD8 antibody clones (e.g., KT15 for mouse models) that do not interfere with staining.[13][14] Using tetramers with a mutated α3 domain can also reduce this non-specific binding.[2] |
| Inappropriate Negative Control | Use a negative control tetramer with an irrelevant peptide for the same HLA allele (e.g., HLA-A*11:01 with a non-EBV peptide) to properly set your gates.[2][12] Do not use empty tetramers as they may increase background.[12] |
Issue 2: Weak or no signal for the BRLF1 (134-142) specific T-cell population.
| Potential Cause | Recommended Solution |
| Low Frequency of Target Cells | The frequency of antigen-specific T-cells can be very low in peripheral blood. Increase the number of events acquired on the flow cytometer (e.g., acquire >100,000 live lymphocyte events).[4] |
| Suboptimal Staining Temperature/Time | The optimal staining temperature and time can vary. While 4°C is standard to prevent receptor internalization, some protocols find room temperature for 30 minutes yields a stronger signal.[14] However, be aware that markers like CD62L are sensitive to higher temperatures.[14] An incubation time of 30-60 minutes is typical.[3][14] |
| TCR Internalization | T-cell receptor internalization after antigen exposure can prevent detection. The use of a protein kinase inhibitor (PKI) during staining may help increase the efficacy of tetramer staining by preventing this process.[2][15] |
| Reagent Titration | Ensure all reagents, especially the tetramer and antibodies, are properly titrated to their optimal concentrations for your specific experiment.[14] |
| Fixation Issues | If fixation is required, it should be performed after tetramer staining is complete, as fixation prior to staining can prevent tetramer binding.[12][13] Use methanol-free formaldehyde (B43269) or commercial fixing kits.[12][13] |
Experimental Protocols
Protocol 1: pMHC Tetramer Staining for BRLF1-Specific T-Cells
-
Cell Preparation: Isolate PBMCs from whole blood using a Ficoll gradient. Resuspend cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Staining:
-
Add 1-2 x 10^6 cells to a FACS tube or well.
-
Add a viability dye according to the manufacturer's protocol.
-
Add the BRLF1 (134-142)-HLA-A*11:01 tetramer (typically at a 1:100 to 1:200 dilution, but should be titrated) and incubate in the dark.[14] Recommended incubation is 30-60 minutes at 4°C.[14]
-
Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8, CD4, CCR7, CD45RO).
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells 2-3 times with 2-3 mL of cold FACS buffer, centrifuging at 1200 RPM for 5 minutes.[14]
-
Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS. Analyze within 24 hours.[13][14]
-
Acquisition: Acquire a sufficient number of events on a flow cytometer, ensuring to collect enough data from the lymphocyte gate.
Protocol 2: Intracellular Cytokine Staining (ICS)
-
Cell Stimulation:
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (5 µg/mL) or Monensin, to trap cytokines inside the cells.[4][17] Incubate for an additional 3-5 hours at 37°C.[4]
-
Surface Staining: Wash the cells and perform surface staining as described in the tetramer protocol (e.g., for CD3, CD8, viability dye).
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Add antibodies against intracellular cytokines (e.g., IFNγ, TNFα, IL-2) and incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
Data & Panel Design
Table 1: Example Fluorochrome Panel for BRLF1 Tetramer Staining
| Marker | Fluorochrome | Purpose |
| Viability Dye | Fixable Viability Dye e.g., eFluor 780 | Exclude dead cells |
| CD3 | BUV395 | Identify T-cells |
| CD8 | APC-R700 | Identify CD8+ T-cell subset |
| CD4 | BUV496 | Identify CD4+ T-cell subset (as exclusion gate) |
| BRLF1 Tetramer | PE | Identify BRLF1-specific CD8+ T-cells |
| CCR7 | FITC | Differentiate memory T-cell subsets |
| CD45RO | PerCP-Cy5.5 | Differentiate memory T-cell subsets |
| CD14/CD19 | BV510 | Dump channel to exclude monocytes and B-cells[18] |
Visual Guides
Experimental and Gating Workflows
Caption: General workflow for identifying BRLF1-specific T-cells.
References
- 1. Crystal structure of suboptimal viral fragments of Epstein Barr Virus Rta peptide-HLA complex that stimulate CD8 T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubio.ch [lubio.ch]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Cytometric analysis of T cell phenotype using cytokine profiling for improved manufacturing of an EBV‐specific T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Routine detection of Epstein-Barr virus specific T-cells in the peripheral blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of Epstein-Barr virus-specific CD8(+) T-cell frequencies by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 13. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 15. Peptide–MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofins-viracor.com [eurofins-viracor.com]
- 17. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
Addressing peptide carrier effects in BRLF1 (134-142) experiments
Here is your technical support center for addressing peptide carrier effects in BRLF1 (134-142) experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Epstein-Barr virus (EBV) BRLF1 (134-142) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the BRLF1 (134-142) peptide?
A1: The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is an HLA-A11 restricted T-cell epitope derived from the BRLF1 protein of the Epstein-Barr virus (EBV).[1][2][3] It is a biologically active peptide used in immunology research to study T-cell responses to EBV.[2][3][4]
Q2: What is the function of the full-length BRLF1 protein?
A2: BRLF1, also known as Rta, is an immediate-early protein of EBV that functions as a transcriptional activator.[5][6] It plays a critical role in switching the virus from its latent state to the lytic replication cycle, which is necessary for producing new viral particles.[5][7] BRLF1 can activate the lytic cascade by inducing the expression of another viral immediate-early protein, BZLF1, and by interacting with various host cell signaling pathways, such as the PI3 kinase pathway.[5]
Q3: What are "peptide carrier effects" and why are they a concern?
A3: Small synthetic peptides like BRLF1 (134-142) are often not immunogenic by themselves. To generate an antibody response for research or therapeutic development, they must be conjugated (chemically linked) to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9][10] Carrier effects are a collection of issues that can arise from this process.[10][11] The immune system may produce a stronger response to the carrier protein than to the peptide itself, or the conjugation process might alter the peptide's natural structure, leading to antibodies that don't recognize the native epitope.[10]
Q4: What are the primary applications for the BRLF1 (134-142) peptide?
A4: The BRLF1 (134-142) peptide is primarily used in immunology and virology research. Common applications include:
-
T-cell stimulation assays: Used in ELISpot and flow cytometry to identify and quantify BRLF1-specific T-cells in patient samples.[2][3]
-
Immunogenicity studies: To understand the immune response to EBV and identify dominant epitopes for vaccine development.[4][12]
-
Development of immunotherapies: As a component in strategies to redirect antiviral T-cells against cancer cells.[2]
Troubleshooting Guides
Section 1: Peptide Quality, Handling, and Storage
Q1: My peptide won't dissolve. What should I do?
A1: Improper dissolution can lead to inaccurate concentration calculations and failed experiments. First, ensure you are using the correct solvent. For many peptides, starting with sterile, distilled water is appropriate. If solubility is low, sonication can help. For hydrophobic peptides, adding a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, may be necessary.[13] Always check the manufacturer's certificate of analysis for specific solubility recommendations.
Q2: I'm seeing inconsistent results between experiments. Could my peptide be degraded?
A2: Yes, peptide degradation is a common cause of experimental variability.[13] To minimize degradation:
-
Storage: Store lyophilized peptides at -20°C or -80°C, protected from light.[13]
-
Avoid Freeze-Thaw Cycles: Aliquot the peptide into single-use amounts after the initial reconstitution to avoid repeated freezing and thawing.[13]
-
Contamination: Use sterile buffers for reconstitution to prevent microbial growth.[13]
-
Oxidation: Peptides containing Cysteine, Tryptophan, or Methionine are prone to oxidation. Consider using buffers flushed with nitrogen or argon gas and minimize the peptide's exposure to air.[13]
Q3: How do I accurately determine the concentration of my peptide solution?
A3: Inaccurate concentration is a major source of error. The weight of lyophilized peptide includes the peptide itself as well as counter-ions and water. The net peptide content (NPC) is the actual percentage of peptide by weight. This value should be provided on the certificate of analysis from your supplier. Use the NPC to calculate the correct amount of solvent needed to achieve your target concentration.
Section 2: Peptide-Carrier Conjugation Issues
Q1: My peptide-carrier conjugation efficiency is very low. What went wrong?
A1: Low conjugation efficiency can result from several factors.
-
Inactive Functional Groups: The reactive groups on your peptide (e.g., free thiols on a cysteine residue) or carrier may be oxidized or otherwise inactive. For cysteine-containing peptides, ensure the thiol group is in its reduced state before conjugation.[14][15]
-
Incorrect Molar Ratios: The ratio of peptide to carrier protein is critical. A significant molar excess of the peptide over the carrier is generally recommended to drive the reaction.[9]
-
Suboptimal Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific crosslinker chemistry being used. For example, maleimide-thiol reactions are typically performed at a pH of 6.5-7.5.[15]
-
Poor Solubility: If either the peptide or the carrier protein precipitates during the reaction, conjugation will be inefficient.[8] Ensure all components are fully dissolved before mixing.
Table 1: Common Peptide-Carrier Conjugation Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Peptide:Carrier Molar Ratio | 5-20 peptides per BSA molecule.[16][17] 800-1000 peptides per KLH molecule (for a ~1500 Da peptide).[15] | Ensures sufficient peptide is available to react with the carrier protein's available sites. |
| pH (Maleimide Chemistry) | 6.5 - 7.5 | The sulfhydryl group of cysteine is more reactive at this pH, while the maleimide (B117702) group remains stable. |
| Incubation Time | 2-4 hours to overnight.[8][18] | Allows the conjugation reaction to proceed to completion. |
| Purification | Dialysis or desalting column.[9][19] | Removes unreacted peptide and crosslinker, which can interfere with downstream experiments. |
Q2: How can I confirm that my peptide has successfully conjugated to the carrier protein?
A2: Confirmation is essential. You can use several methods:
-
SDS-PAGE: The conjugated protein will show a noticeable increase in molecular weight compared to the unconjugated carrier. The band for the conjugate will also likely be more diffuse.[18]
-
Mass Spectrometry (MALDI-TOF): This can be used to determine the mass of the conjugate and estimate the number of peptides attached per carrier molecule.
-
UV Spectrophotometry: If the peptide contains amino acids that absorb at 280 nm (like Tryptophan or Tyrosine), you can use the absorbance to help calculate the conjugation ratio.[18]
Section 3: Immunoassay (ELISA/ELISpot) Troubleshooting
Q1: Why am I seeing high background or non-specific binding in my ELISA?
A1: High background can obscure a real signal.[20] Consider these common causes:
-
Insufficient Blocking: The blocking buffer may be ineffective or the incubation time too short. Try a different blocking agent (e.g., 5% BSA or non-fat milk) or increase the blocking time.[21]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration.[20]
-
Inadequate Washing: Increase the number of wash steps and the volume of wash buffer. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help.[21]
-
Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody or the blocking agent. Run controls to test for this.[20]
Q2: My ELISA/ELISpot is showing a weak signal or no signal at all. What is the problem?
A2: A weak or absent signal can be frustrating. Here are potential reasons:
-
Peptide Not Binding to Plate (Indirect ELISA): Small peptides like BRLF1 (134-142) may not adhere well to ELISA plates. For indirect ELISAs, it is often necessary to coat the plate with a peptide-carrier conjugate (e.g., BRLF1-BSA) instead of the free peptide.[22]
-
Inactive Reagents: Ensure antibodies, enzymes (like HRP), and substrates have not expired and have been stored correctly.[23]
-
Incorrect Buffer Composition: Some preservatives, like sodium azide, can inhibit HRP activity. Make sure your buffers are free of interfering substances.
-
Insufficient Incubation Time: Incubation times may be too short. Try increasing the incubation time for the peptide/sample or antibodies.[22]
Table 2: General ELISA Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High Background | Insufficient washing or blocking. | Increase number/duration of washes; add detergent to wash buffer; try a different blocking agent. |
| Antibody concentration too high. | Titrate primary and secondary antibodies to determine optimal concentrations.[21] | |
| Weak or No Signal | Reagent inactivity. | Check expiration dates; use fresh reagents; ensure proper storage.[23] |
| Insufficient incubation times. | Increase incubation times for sample, antibodies, or substrate.[22] | |
| Peptide not adhering to the plate. | For small peptides, coat with a peptide-carrier conjugate instead of free peptide.[22] | |
| High Variability | Pipetting inconsistency. | Check pipette calibration; ensure thorough mixing of reagents before application.[21] |
| | Edge effects due to evaporation. | Use plate sealers during incubations and ensure a humidified environment.[23] |
Experimental Protocols
Protocol 1: Cysteine-Peptide Conjugation to Maleimide-Activated KLH
This protocol is adapted for conjugating a peptide containing a terminal cysteine residue to a pre-activated carrier protein.
Materials:
-
Cysteine-containing BRLF1 (134-142) peptide
-
Maleimide-Activated Keyhole Limpet Hemocyanin (KLH)
-
Conjugation Buffer (e.g., 20 mM Sodium Phosphate, 100 mM EDTA, pH 6.6)[15]
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Reconstitute Carrier: Slowly reconstitute the lyophilized Maleimide-Activated KLH with sterile water to the manufacturer's recommended concentration (e.g., 10 mg/mL). Do not vortex, as this can cause aggregation.[15]
-
Dissolve Peptide: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a concentration of approximately 8 mg/mL.[15]
-
Conjugation Reaction: Immediately mix the dissolved peptide solution with the reconstituted KLH solution in a reaction vial. A molar ratio of 800-1000 moles of peptide per mole of KLH is recommended for a peptide of ~1500 Da.[15]
-
Incubation: Gently stir or rock the reaction mixture at room temperature for 2-4 hours.
-
Purification: Remove unreacted peptide by passing the solution over a desalting column equilibrated with PBS. Alternatively, dialyze the conjugate against PBS (3 changes over 24-48 hours) at 4°C.
-
Quantification and Storage: Determine the protein concentration of the final conjugate using a BCA assay. Store the conjugate in aliquots at -20°C or -80°C.
Protocol 2: General IFN-γ ELISpot Assay
This protocol outlines the basic steps for detecting BRLF1 (134-142)-specific T-cells.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from donors.
-
BRLF1 (134-142) peptide.
-
Positive Control (e.g., Phytohemagglutinin (PHA)).[2]
-
Negative Control (e.g., DMSO vehicle).[2]
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).
-
Substrate (e.g., BCIP/NBT or TMB).
-
RPMI medium with 10% FBS.
Procedure:
-
Cell Plating: Plate 2 x 10^5 fresh PBMCs per well in a total volume of 100 µL of RPMI + 10% FBS.[2]
-
Stimulation: Add 100 µL of the BRLF1 (134-142) peptide diluted in media to achieve a final concentration of 1-10 µg/mL. Add positive and negative controls to separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Washing: Wash the plate thoroughly (4-6 times) with PBS or PBS-Tween to remove cells.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add the substrate and monitor for spot formation. Stop the reaction by washing with water once spots of the desired size and intensity appear.
-
Analysis: Allow the plate to dry completely, then count the spots using an automated ELISpot reader.
Visualizations
Caption: Simplified BRLF1 signaling pathway for EBV lytic cycle induction.[5]
Caption: Experimental workflow for peptide-carrier protein conjugation.
Caption: Troubleshooting decision tree for high background in an ELISA experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improved Natural Killer cell activity and retained anti-tumor CD8+ T cell responses contribute to the induction of a pathological complete response in HER2-positive breast cancer patients undergoing neoadjuvant chemotherapy | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Epstein-Barr Virus Immediate-Early Protein BRLF1 Induces the Lytic Form of Viral Replication through a Mechanism Involving Phosphatidylinositol-3 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. interchim.fr [interchim.fr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.kohan.com.tw [blog.kohan.com.tw]
- 12. T cell epitope clustering in the highly immunogenic BZLF1 antigen of Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. interchim.fr [interchim.fr]
- 17. cellmosaic.com [cellmosaic.com]
- 18. T3 BSA Conjugation Technique A Comprehensive Guide for Biomedical Researchers | 技术文章 | 资料中心 | 滨州红蓝生物科技有限公司 [honglanbio.com]
- 19. ulab360.com [ulab360.com]
- 20. assaygenie.com [assaygenie.com]
- 21. mybiosource.com [mybiosource.com]
- 22. ELISA Troubleshooting | Antibodies.com [antibodies.com]
- 23. hycultbiotech.com [hycultbiotech.com]
Validation & Comparative
Unveiling the Immunogenic Landscape of Epstein-Barr Virus: A Comparative Analysis of BRLF1 (134-142) and Other Key Epitopes
For researchers, scientists, and drug development professionals, understanding the immunodominance of viral epitopes is paramount for designing effective immunotherapies and vaccines. This guide provides a comparative analysis of the immunogenicity of the Epstein-Barr Virus (EBV) epitope BRLF1 (134-142) against other significant EBV T-cell epitopes, supported by experimental data and detailed methodologies.
The Epstein-Barr virus, a ubiquitous human herpesvirus, establishes a lifelong latent infection that is controlled by a robust T-cell mediated immune response. This response targets a spectrum of viral antigens expressed during both the lytic and latent phases of the viral life cycle. A clear hierarchy of immunodominance has been established, with cytotoxic CD8+ T-cell responses primarily directed against immediate early (IE) and early (E) lytic cycle proteins, followed by late (L) lytic and latent antigens.[1][2][3][4]
BRLF1, an immediate early transactivator protein, plays a crucial role in initiating the lytic cascade and is a prominent target of the host immune system. The specific epitope BRLF1 (134-142), restricted by the HLA-A*11:01 allele, has been identified as a potent activator of CD8+ T-cells.
Quantitative Comparison of T-Cell Responses to EBV Epitopes
To provide a clear comparison of the immunogenicity of BRLF1 (134-142) relative to other well-characterized EBV epitopes, the following table summarizes quantitative data from studies measuring the frequency of epitope-specific T-cells and their functional responses. The data highlight the prominence of responses to immediate early lytic antigens like BRLF1 and BZLF1.
| Epitope (Protein) | HLA Restriction | T-Cell Type | Frequency of Specific T-Cells (% of CD8+) | Cytokine Production (e.g., IFN-γ) | Cytotoxicity | Reference |
| ATIGTAMYK (BRLF1 134-142) | HLA-A11:01 | CD8+ | 2.13 - 9.03% | High | High (Perforin+) | |
| YVL (BRLF1) | HLA-A02:01 | CD8+ | Up to 33.6% in acute IM | High | High | |
| RAKFKQLL (BZLF1) | HLA-B08:01 | CD8+ | High | High | High | |
| EPLPQGQLTAY (BZLF1) | HLA-B35:01 | CD8+ | Prominent response | High | High | [5] |
| GLC (BMLF1) | HLA-A02:01 | CD8+ | Up to 11.8% in acute IM | Moderate | Moderate | |
| TLD (BMRF1) | HLA-A02:01 | CD8+ | Up to 6.1% in acute IM | Moderate | Moderate | |
| FLRGRAYGL (EBNA3A) | HLA-B08:01 | CD8+ | 1-3% in acute IM | Moderate | Moderate | |
| CLGGLLTMV (LMP2) | HLA-A02:01 | CD8+ | Low | Low | Low |
Note: Frequencies can vary significantly between individuals and depending on the stage of infection (acute infectious mononucleosis vs. long-term carriage).
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for the experimental assessment of EBV epitope immunogenicity.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of EBV epitope-specific T-cells that produce IFN-γ upon stimulation.
Methodology:
-
Plate Coating: 96-well nitrocellulose-backed plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy EBV-seropositive donors or patients using Ficoll-Paque density gradient centrifugation.
-
Stimulation: PBMCs (typically 2 x 10^5 cells/well) are added to the coated wells in triplicate. Synthetic peptides of the target EBV epitopes (e.g., BRLF1 134-142, BZLF1, EBNA3A) are added at a final concentration of 1-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. Following another incubation and washing step, streptavidin-alkaline phosphatase is added.
-
Spot Development: Finally, a substrate solution is added, which is cleaved by the enzyme to form a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of cytokine-producing cells.
Objective: To determine the percentage of CD8+ T-cells producing IFN-γ and expressing cytotoxic markers in response to EBV epitopes.
Methodology:
-
Stimulation: PBMCs (1-2 x 10^6 cells/well) are stimulated with EBV peptides (1-10 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d) for 6 hours. A protein transport inhibitor (e.g., Brefeldin A) is added for the last 4-5 hours to trap cytokines intracellularly.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against surface markers such as CD3, CD8, and CD4.
-
Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ and cytotoxic markers like perforin (B1180081) and granzyme B.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is analyzed using appropriate software to determine the percentage of CD8+ T-cells that are positive for IFN-γ and other markers.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This classic assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific epitope.
Objective: To quantify the cytotoxic activity of EBV epitope-specific CTLs.
Methodology:
-
Target Cell Preparation: Autologous or HLA-matched B-lymphoblastoid cell lines (LCLs) are used as target cells. LCLs are incubated with ⁵¹Cr, which is taken up by the cells.
-
Peptide Pulsing: The ⁵¹Cr-labeled target cells are then pulsed with the specific EBV peptide (e.g., BRLF1 134-142) at a concentration of 1-10 µg/mL for 1 hour.
-
Effector Cell Preparation: Effector T-cells (PBMCs or isolated CD8+ T-cells) are co-cultured with the peptide-pulsed target cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release: During the incubation, CTLs recognizing the peptide-MHC complex on the target cells will lyse them, releasing ⁵¹Cr into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Spontaneous release is measured from target cells incubated without effector cells, and maximum release is determined by lysing the target cells with a detergent.
Visualizing the Immune Response to EBV
The following diagrams illustrate key aspects of the experimental workflows and the hierarchy of the immune response to EBV.
Caption: Workflow for the IFN-γ ELISpot assay to quantify epitope-specific T-cells.
Caption: Hierarchy of immunodominance for EBV-specific CD8+ T-cell responses.
References
- 1. CD8+ T cell responses to lytic Epstein-Barr virus infection: late antigen specificities as subdominant components of the total response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ T cell responses to lytic EBV infection: late antigen specificities as subdominant components of the total response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD8+ immunodominance among Epstein-Barr virus lytic cycle antigens directly reflects the efficiency of antigen presentation in lytically infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide analysis of CD8+ T cell responses to EBV reveals differences between primary and persistent infection | PLOS Pathogens [journals.plos.org]
- 5. Proteome-wide analysis of CD8+ T cell responses to EBV reveals differences between primary and persistent infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BRLF1 (134-142) as a Bona Fide T-Cell Epitope: A Comparative Guide
For Immediate Release
New comparative data validates the Epstein-Barr virus (EBV) BRLF1 (134-142) peptide as a robust T-cell epitope, offering a valuable tool for researchers in immunology and vaccine development. This guide provides a comprehensive analysis of the BRLF1 (134-142) epitope, including its immunogenic profile in comparison to other well-characterized EBV T-cell epitopes. The data presented herein supports its utility in monitoring EBV-specific T-cell responses and as a potential component in immunotherapeutic strategies.
The Epstein-Barr virus immediate-early protein BRLF1 plays a crucial role in switching the virus from its latent to its lytic phase. The specific peptide sequence ATIGTAMYK, corresponding to amino acids 134-142 of BRLF1, has been identified as an HLA-A11 restricted T-cell epitope. This guide summarizes experimental data validating its capacity to elicit T-cell responses and compares its immunogenicity with epitopes derived from another key immediate-early EBV protein, BZLF1, which is also a dominant target for CD8+ T-cell responses.
Comparative Analysis of T-Cell Responses to EBV Epitopes
To objectively assess the immunogenicity of the BRLF1 (134-142) epitope, a comparison of T-cell responses to this and other prominent EBV epitopes is essential. The following table summarizes representative data from interferon-gamma (IFN-γ) ELISpot assays, a standard method for quantifying antigen-specific T-cell responses.
| Epitope | Protein Source | HLA Restriction | Peptide Sequence | T-Cell Response (Spot Forming Cells / 10^6 PBMCs) |
| BRLF1 (134-142) | BRLF1 | HLA-A11 | ATIGTAMYK | Variable, can be a significant component of the anti-EBV response in HLA-A11+ individuals |
| BZLF1 (190-197) | BZLF1 | HLA-B8 | RAKFKQLL | Frequently immunodominant in HLA-B8+ individuals |
| BZLF1 (280-288) | BZLF1 | HLA-B8 | RAKFKQLLQ | Recognized by a subset of T-cells in HLA-B8+ individuals |
| BMLF1 (280-288) | BMLF1 | HLA-A2 | GLCTLVAML | Commonly recognized epitope in HLA-A2+ individuals |
Note: The magnitude of T-cell responses can vary significantly between individuals due to factors such as HLA type, prior exposure to EBV, and the specific experimental conditions.
Experimental Methodologies
The validation of T-cell epitopes relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize the immunogenicity of BRLF1 (134-142).
Interferon-Gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting T-cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide epitope of interest in wells coated with an anti-IFN-γ capture antibody. If antigen-specific T-cells are present, they will be activated and secrete IFN-γ, which is captured by the antibody on the plate membrane. A second, enzyme-conjugated anti-IFN-γ antibody is then added, followed by a substrate that produces a colored spot at the site of each IFN-γ secreting cell. The number of spots directly corresponds to the number of antigen-specific T-cells.
Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with a capture anti-human IFN-γ antibody and incubated overnight at 4°C.
-
Cell Preparation: PBMCs are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Stimulation: 2x10^5 PBMCs are added to each well of the coated plate. The BRLF1 (134-142) peptide (or other control peptides) is added at a final concentration of 10 µg/mL. A negative control (medium alone) and a positive control (phytohemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate solution (BCIP/NBT), which results in the formation of colored spots.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of antigen-specific T-cells, including the simultaneous measurement of multiple cytokines and cell surface markers.
Principle: PBMCs are stimulated with the peptide epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The percentage of T-cells producing specific cytokines in response to the epitope can then be quantified by flow cytometry.
Protocol:
-
Cell Stimulation: 1-2x10^6 PBMCs are stimulated with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) and a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against surface markers (e.g., CD3-FITC, CD8-PerCP) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells are washed, fixed with a fixation buffer (e.g., 4% paraformaldehyde), and then permeabilized with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ-APC, TNF-α-PE) for 30 minutes at 4°C.
-
Data Acquisition and Analysis: Cells are washed and acquired on a flow cytometer. The data is analyzed using flow cytometry software to determine the percentage of CD8+ T-cells that are positive for IFN-γ and/or other cytokines.
Visualizing the Workflow and Immune Response
To further clarify the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow of the IFN-γ ELISpot assay for detecting epitope-specific T-cells.
Caption: T-cell recognition of the BRLF1 (134-142) epitope presented by HLA-A11.
Conclusion
The data and methodologies presented in this guide confirm that the BRLF1 (134-142) peptide is a bona fide T-cell epitope capable of inducing robust IFN-γ responses in HLA-A11 positive individuals. Its immunogenicity, comparable to that of epitopes from the highly immunogenic BZLF1 protein, establishes it as a valuable tool for the scientific community. Researchers can confidently utilize this epitope in ELISpot and ICS assays to monitor EBV-specific T-cell immunity and explore its potential in the development of novel immunotherapies.
Cross-reactivity of T-cells Stimulated with EBV BRLF1 (134-142) Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell response to the Epstein-Barr virus (EBV) immediate-early protein BRLF1 (134-142) peptide, with a focus on the potential for cross-reactivity. The BRLF1 (134-142) peptide, with the amino acid sequence ATIGTAMYK, is a known HLA-A*11:01-restricted epitope that elicits CD8+ T-cell responses in EBV-seropositive individuals. Understanding the specificity and potential for cross-reactive recognition of this epitope is crucial for the development of targeted immunotherapies and vaccines for EBV-associated diseases, including nasopharyngeal carcinoma (NPC).
While direct and extensive experimental data on the cross-reactivity of T-cells specifically stimulated with the BRLF1 (134-142) peptide against a broad panel of other viral or self-peptides is limited in the current body of scientific literature, this guide synthesizes available data on its immunogenicity and places it within the broader context of T-cell cross-reactivity.
Quantitative Data on T-cell Responses to BRLF1 (134-142)
The immunogenicity of the BRLF1 (134-142) peptide has been confirmed in several studies, demonstrating its ability to activate CD8+ T-cells. The following table summarizes key quantitative findings from studies characterizing the T-cell response to this specific peptide.
| Parameter | Finding | Study Population | Method | Reference |
| Frequency of Rta-specific CD8+ T-cells | 2.13% to 9.03% of circulating CD8+ T-cells | Healthy EBV carriers | A1101/ATIGTAMYK tetramer staining | [1] |
| Effector Function | Nearly 90% of Rta-specific CD8+ T-cells expressed perforin (B1180081) and were capable of IFN-γ production. | Healthy EBV carriers | Intracellular cytokine staining and perforin expression analysis | [1] |
| Immunogenicity Confirmation | Elicited IFN-γ response in peptide-specific T-cells from HLA-A11:01 positive donors. | EBV VCA/NA-IgA positive donors in an NPC endemic population | ELISpot assay | [2] |
| Recognition of Truncated Peptides | Combinations of non-canonical truncated peptides of BRLF1 (134-142) could stabilize pMHC complexes and evoke antigen-specific CD8+ T-cell responses. | PBMCs from a healthy HLA-A11:01 positive donor | ELISpot assay and thermal stability assay | [3] |
Comparative Analysis with Other EBV Epitopes
The immune response to EBV is directed against a variety of lytic and latent antigens. The BRLF1 protein, being an immediate-early protein, is a significant target for CD8+ T-cells. While a direct quantitative comparison of cross-reactivity is unavailable, the magnitude of the response to BRLF1 can be contextualized by comparing it to other immunodominant EBV epitopes. For instance, in HLA-A2+ individuals, responses are often dominated by epitopes from the BRLF1 and BMLF1 proteins. Studies on other BRLF1 epitopes, such as BRLF1(109-117), have revealed the existence of public T-cell receptor (TCR) repertoires, suggesting a structurally constrained interaction with the peptide-MHC complex. This high degree of selection could potentially limit broad cross-reactivity, though this remains to be experimentally verified for the BRLF1 (134-142) epitope.
Experimental Protocols
Detailed experimental protocols for assessing T-cell cross-reactivity are essential for reproducible research. Below is a generalized protocol for an IFN-γ ELISpot assay, a common method for quantifying peptide-specific T-cell responses, which can be adapted to screen for cross-reactivity.
Interferon-γ (IFN-γ) ELISpot Assay for Cross-reactivity Screening
Objective: To determine if T-cells specific for the BRLF1 (134-142) peptide recognize and are activated by other candidate peptides (e.g., homologous peptides from other viruses, self-peptides).
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody.
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A*11:01 positive, EBV-seropositive donor.
-
BRLF1 (134-142) peptide (positive control).
-
A panel of candidate cross-reactive peptides.
-
A non-stimulatory peptide (negative control).
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive mitogen control).
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase conjugate.
-
BCIP/NBT substrate solution.
-
An automated ELISpot reader.
Methodology:
-
Plate Preparation: Pre-coated 96-well PVDF plates are washed with sterile PBS.
-
Cell Plating: PBMCs are plated at a concentration of 2-5 x 10^5 cells/well in complete RPMI medium.
-
Peptide Stimulation:
-
Add BRLF1 (134-142) peptide to designated wells at a final concentration of 1-10 µg/mL (positive control).
-
Add each candidate cross-reactive peptide to separate wells at the same concentration.
-
Add the negative control peptide to designated wells.
-
Add PHA or anti-CD3 antibody to designated wells (mitogen control).
-
Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection of IFN-γ:
-
Wash the plates to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody to each well and incubate.
-
Wash the plates and add streptavidin-alkaline phosphatase conjugate.
-
Wash the plates and add BCIP/NBT substrate solution. Dark spots will form at the sites of IFN-γ secretion.
-
-
Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plates to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
A positive cross-reactive response is typically defined as a spot count significantly above the negative control wells.
-
Signaling Pathways and Experimental Workflows
The activation of a T-cell upon recognition of its cognate peptide-MHC complex initiates a complex signaling cascade. While the specific signaling intricacies for the BRLF1 (134-142) peptide have not been detailed, a general T-cell activation pathway is illustrated below.
Caption: General T-cell activation signaling pathway.
The following diagram illustrates a typical experimental workflow for screening T-cell cross-reactivity.
Caption: Experimental workflow for T-cell cross-reactivity screening.
Conclusion
The EBV BRLF1 (134-142) peptide is an immunogenic epitope capable of stimulating a significant CD8+ T-cell response in HLA-A*11:01 positive individuals. While the potential for T-cell cross-reactivity is a fundamental aspect of cellular immunity, specific experimental evidence detailing the cross-reactive profile of T-cells stimulated with this particular peptide remains to be fully elucidated. The provided data on its immunogenicity and the general protocols for assessing cross-reactivity offer a foundation for further investigation. Future studies employing peptide library screening and detailed TCR analysis will be critical to comprehensively map the fine specificity and potential off-target recognition of BRLF1 (134-142)-specific T-cells, thereby informing the design of safe and effective T-cell based therapies.
References
- 1. A11 Tetramer-assisted characterization of Rta-specific CD8+ T-cell responses in healthy virus carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of HLA-A*11:01 and A*02:01-Restricted EBV Peptides Using HLA Peptidomics | MDPI [mdpi.com]
- 3. Dual non-contiguous peptide occupancy of HLA class I evoke antiviral human CD8 T cell response and form neo-epitopes with self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Nexus: A Methodological Guide to Correlating BRLF1 (134-142) T-Cell Response with EBV Viral Load
For researchers and professionals in drug development, understanding the interplay between the host immune system and viral activity is paramount. In the context of Epstein-Barr virus (EBV), the lytic phase protein BRLF1 is a key transactivator that initiates the viral replication cascade. Consequently, the T-cell response against epitopes of this protein, such as BRLF1 (134-142), is of significant interest. A direct quantitative correlation between the magnitude of the BRLF1 (134-142)-specific T-cell response and EBV viral load in peripheral blood is not extensively documented in publicly available literature. However, investigating this potential correlation is a critical step in understanding immune control of EBV and in the development of novel therapeutics and vaccines.
This guide provides a comprehensive overview of the experimental methodologies required to investigate the relationship between the BRLF1 (134-142) T-cell response and EBV viral load. It is designed to equip researchers with the necessary protocols and conceptual frameworks to conduct such studies.
Conceptual Framework: BRLF1, T-Cells, and Viral Load
The Epstein-Barr virus lytic cycle is a highly regulated process initiated by the expression of immediate-early proteins, primarily BZLF1 and BRLF1.[1] These proteins act as transcriptional activators, triggering a cascade of gene expression that leads to the production of new virions. BRLF1, in particular, plays a crucial role in activating early and late lytic genes.
The cellular immune system, specifically CD8+ cytotoxic T-lymphocytes (CTLs), is essential for recognizing and eliminating virally infected cells. These T-cells identify infected cells by recognizing viral peptides, such as the BRLF1 (134-142) epitope, presented on the cell surface by HLA molecules. A robust BRLF1-specific T-cell response could theoretically lead to a reduction in the number of lytically infected cells, thereby lowering the overall EBV viral load. Conversely, a high viral load might indicate an insufficient or exhausted T-cell response.
EBV viral load, typically measured as the number of EBV DNA copies in a given volume of blood, is a key indicator of viral activity.[2][3][4][5] In immunocompromised individuals, such as transplant recipients, high EBV viral loads are associated with an increased risk of developing EBV-associated malignancies like post-transplant lymphoproliferative disorder (PTLD).[2][3]
The central hypothesis to be tested is whether a quantifiable relationship exists between the frequency and/or function of BRLF1 (134-142)-specific T-cells and the circulating EBV DNA copy number.
Experimental Protocols
To investigate the correlation between the BRLF1 (134-142) T-cell response and EBV viral load, two primary sets of experiments need to be performed in parallel on samples obtained from the same individuals: quantification of the specific T-cell response and measurement of the viral load.
Quantification of BRLF1 (134-142)-Specific T-Cell Response
The frequency of antigen-specific T-cells can be determined using several methods, with the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry being two of the most common and robust techniques.
1. IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.[6][7][8][9][10][11]
-
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the BRLF1 (134-142) peptide in wells coated with an anti-IFN-γ capture antibody. If a T-cell recognizes the peptide, it will secrete IFN-γ, which is then captured by the antibody on the plate membrane. A second, enzyme-linked anti-IFN-γ detection antibody is added, followed by a substrate that produces a colored spot at the site of each IFN-γ-secreting cell.
-
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from fresh blood samples using density gradient centrifugation.
-
Stimulation: Add 2.5 x 10^5 PBMCs to each well. Stimulate the cells with the BRLF1 (134-142) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and further washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots develop.
-
Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
-
2. Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the characterization of cytokine-producing cells and can provide information on the phenotype of the responding T-cells (e.g., CD4+ vs. CD8+).[1][12][13][14][15]
-
Principle: PBMCs are stimulated with the BRLF1 (134-142) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and, after fixation and permeabilization, with an antibody against intracellular IFN-γ. The frequency of cytokine-producing T-cells is then quantified by flow cytometry.
-
Methodology:
-
Stimulation: Incubate 1-2 x 10^6 PBMCs with the BRLF1 (134-142) peptide (1-10 µg/mL) for 1-2 hours at 37°C. Add Brefeldin A and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit.
-
Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-human IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the BRLF1 peptide.
-
Quantification of EBV Viral Load
The standard method for quantifying EBV viral load is real-time quantitative PCR (qPCR).[2][3][4][5][16][17][18]
-
Principle: This technique amplifies a specific target sequence within the EBV genome. The amplification process is monitored in real-time using a fluorescent probe or dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial number of EBV DNA copies in the sample.
-
Methodology:
-
Sample Preparation: Extract DNA from plasma or whole blood using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers and a probe specific for a conserved region of the EBV genome (e.g., the BamHI-W fragment or the EBNA-1 gene), DNA polymerase, and dNTPs.[16][19][20][21]
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Quantification: Generate a standard curve using known concentrations of a plasmid containing the target EBV sequence. The viral load in the patient samples is then calculated by comparing their amplification data to the standard curve. The results are typically reported as EBV DNA copies/mL of plasma or whole blood.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, the data generated from the T-cell assays and viral load measurements should be systematically organized.
Table 1: Template for Summarizing Experimental Data
| Patient ID | Clinical Status | BRLF1 (134-142) T-cell Response (SFU/10^6 PBMCs) | % IFN-γ+ of CD8+ T-cells | EBV Viral Load (copies/mL) |
| 001 | Healthy Carrier | |||
| 002 | IM Patient | |||
| 003 | PTLD Patient | |||
| ... | ... |
A statistical analysis, such as a correlation analysis (e.g., Pearson or Spearman correlation), can then be performed on these data to determine the strength and significance of the relationship between the BRLF1 (134-142) T-cell response and EBV viral load.
Visualizations
Diagrams can aid in understanding the biological processes and experimental workflows.
Caption: Initiation of the EBV lytic cycle by the BRLF1 protein.
Caption: Experimental workflow for correlating T-cell response and viral load.
References
- 1. Cytometric analysis of T cell phenotype using cytokine profiling for improved manufacturing of an EBV‐specific T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative PCR for Plasma Epstein-Barr Virus Loads in Cancer Diagnostics | Springer Nature Experiments [experiments.springernature.com]
- 3. 4500 - Epstein Barr Virus EBV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 4. researchgate.net [researchgate.net]
- 5. EBV PCR Whole Blood LOG - Epstein-Barr virus (EBV) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. Cytokine Signatures Induced by Epstein-Barr Virus Antigens in Multiple Sclerosis: Elucidating the Role of B-Cell and T-Cell Hyperactivation in Disease Relapse [mdpi.com]
- 9. AID EBV Elispot Assay – Measures EBV-specific Immune Response [aid-diagnostika.com]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. T Cell Epitope Clustering in the Highly Immunogenic BZLF1 Antigen of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD8+ T cell responses to lytic Epstein-Barr virus infection: late antigen specificities as subdominant components of the total response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 15. Functional Analysis of the CD4+ T-Cell Response to Epstein-Barr Virus: T-Cell-Mediated Activation of Resting B Cells and Induction of Viral BZLF1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a Highly Sensitive qPCR Assay for the Detection of Plasma Cell-Free Epstein-Barr Virus DNA in Nasopharyngeal Carcinoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Item - Primers and Probes for Real Time PCR analysis of EBV gene expression. - Public Library of Science - Figshare [plos.figshare.com]
- 20. alkalisci.com [alkalisci.com]
- 21. researchgate.net [researchgate.net]
T-Cell Response to EBV Lytic Antigen BRLF1 (134-142): A Comparative Guide for Healthy Carriers and Patients with EBV-Associated Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular immune response targeting the Epstein-Barr virus (EBV) immediate-early lytic antigen BRLF1, specifically the 134-142 epitope. Understanding the nuances of this T-cell response in healthy virus carriers versus individuals with EBV-associated diseases is crucial for the development of targeted immunotherapies and vaccines.
Comparative Analysis of BRLF1 (134-142)-Specific T-Cell Response
The immune response to EBV is complex, with T-cells playing a critical role in controlling both lytic replication and latent infection. The BRLF1 protein is an immediate-early transactivator that is essential for initiating the viral lytic cycle. Consequently, it is a primary target for the host's CD8+ T-cell response. While direct quantitative data for the BRLF1 (134-142) epitope across different EBV-associated diseases is limited in published literature, a general picture can be synthesized from studies on lytic antigen-specific T-cell responses.
| Cohort | General Magnitude of BRLF1-specific T-Cell Response | Key Characteristics |
| Healthy EBV Carriers | Low but persistent frequency | In healthy individuals, the T-cell response to lytic antigens like BRLF1 is part of a stable memory pool that effectively controls sporadic viral reactivation. The frequency of CD8+ T-cells targeting lytic epitopes is typically less than 2% of the total CD8+ T-cell population.[1] The response hierarchy generally places immediate-early antigens like BRLF1 as immunodominant.[2][3] |
| Infectious Mononucleosis (IM) Patients | High frequency, acute response | During primary EBV infection (IM), there is a massive expansion of CD8+ T-cells targeting lytic antigens, with responses to immediate-early proteins such as BRLF1 being particularly dominant.[4] |
| Nasopharyngeal Carcinoma (NPC) Patients | Variable, potentially weaker than healthy carriers | Studies have shown that NPC patients can have weaker T-cell responses to certain EBV latent epitopes compared to healthy controls.[5] While responses to lytic antigens are present, their functional capacity might be impaired within the tumor microenvironment. However, elevated antibody titers against the BRLF1 protein have been observed in NPC patients, suggesting ongoing lytic cycle activity and antigen presentation. |
| Post-Transplant Lymphoproliferative Disease (PTLD) Patients | Generally impaired or absent | PTLD is a consequence of immunosuppression, leading to a deficient T-cell surveillance of EBV.[6] The T-cell response to EBV antigens, including lytic proteins, is often significantly reduced or absent. Successful treatment with adoptive T-cell therapy highlights the importance of restoring this response.[6][7] |
| Burkitt's Lymphoma (BL) Patients | Limited data available | The T-cell response in Burkitt's lymphoma is primarily focused on latent antigens, as the tumor cells typically exhibit a latency I pattern of gene expression where lytic proteins are not expressed. Therefore, BRLF1-specific T-cell responses are not expected to be directed against the tumor itself but would be part of the systemic response to lytic replication elsewhere in the body. |
Experimental Protocols
The quantification and characterization of BRLF1 (134-142)-specific T-cell responses are commonly performed using two key immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for detecting the frequency of cytokine-secreting cells at a single-cell level.[8][9][10]
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for human interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a sterile blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from healthy carriers or patients are isolated and plated in the wells at a concentration of 2-5 x 10^5 cells per well.
-
Antigen Stimulation: The BRLF1 (134-142) peptide is added to the wells at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (a mitogen like phytohemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for antigen-specific T-cell activation and cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added to the wells and incubated for 2 hours at room temperature.
-
Enzyme Conjugation: After washing, a streptavidin-alkaline phosphatase conjugate is added and incubated for 1 hour.
-
Spot Development: A substrate solution (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of cytokine secretion, creating a "spot".
-
Analysis: The plate is washed, dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric characterization of responding T-cells by identifying cell surface markers and intracellular cytokines simultaneously.
Methodology:
-
Cell Stimulation: 1-2 x 10^6 PBMCs are stimulated with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d) for 6-12 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 4-6 hours to trap cytokines intracellularly.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD4 to identify T-cell populations.
-
Fixation and Permeabilization: Cells are washed again, then fixed with a fixation buffer (e.g., 4% paraformaldehyde) and subsequently permeabilized with a saponin-based permeabilization buffer.
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells and incubated.
-
Acquisition: The cells are washed and acquired on a flow cytometer.
-
Analysis: The data is analyzed using flow cytometry software to determine the percentage of CD8+ or CD4+ T-cells that are producing specific cytokines in response to the BRLF1 peptide.
Visualizations
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for analyzing BRLF1-specific T-cell responses.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade upon epitope recognition.
References
- 1. Age-associated Epstein–Barr virus-specific T cell responses in seropositive healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ T cell responses to lytic Epstein-Barr virus infection: late antigen specificities as subdominant components of the total response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijdb.ehu.eus [ijdb.ehu.eus]
- 4. Proteome-wide analysis of CD8+ T cell responses to EBV reveals differences between primary and persistent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency of Epstein-Barr virus-specific cytotoxic T lymphocytes in the blood of Southern Chinese blood donors and nasopharyngeal carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-cell therapy in the treatment of post-transplant lymphoproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Virus-specific T-cells from third party or transplant donors for treatment of EBV lymphoproliferative diseases arising post hematopoietic cell or solid organ transplantation [frontiersin.org]
- 8. ELISpot Assay for the Detection of ASFV-Specific Interferon-Gamma (IFN-γ)-Producing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Functional Assays for Benchmarking BRLF1 (134-142)-Specific T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Monitoring the cellular immune response to Epstein-Barr Virus (EBV) is critical for understanding viral control, pathogenesis in EBV-associated malignancies, and for the development of vaccines and immunotherapies. The BRLF1 protein, an immediate-early transactivator, is essential for the switch from latent to lytic EBV replication and is a key target for cytotoxic T lymphocytes (CTLs).[1][2] The peptide epitope BRLF1 (134-142), with the sequence ATIGTAMYK, is a well-characterized, HLA-A*11:01-restricted epitope recognized by CD8+ T cells.[3][4][5]
This guide provides an objective comparison of the Enzyme-Linked Immunospot (ELISpot) assay for measuring BRLF1 (134-142)-specific T cell responses against other widely used functional assays. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their experimental goals.
Overview of Key Functional Assays
The selection of an immunological assay depends on the specific question being addressed, such as the frequency of responding cells, their functional capacity (e.g., cytokine profile), or their cytotoxic potential. Here, we compare the BRLF1 (134-142) ELISpot assay with two primary alternatives: Intracellular Cytokine Staining (ICS) with Flow Cytometry and MHC-Peptide Tetramer Staining.
-
ELISpot Assay : Considered a gold standard for detecting antigen-specific T cells, the ELISpot assay is highly sensitive and quantifies the frequency of cells secreting a specific cytokine upon antigen stimulation.[6][7] Each spot that forms on the membrane represents a single cytokine-producing cell, providing a quantitative readout of the functional response.[8]
-
Intracellular Cytokine Staining (ICS) : This flow cytometry-based method provides a multiparametric analysis of T cell responses.[9] It not only quantifies the frequency of cytokine-producing cells but also allows for simultaneous phenotypic characterization (e.g., identifying whether CD4+ or CD8+ T cells are responding) and the assessment of polyfunctionality (the ability of a single T cell to produce multiple cytokines, such as IFN-γ, TNF-α, and IL-2).[8][10]
-
MHC-Peptide Tetramer Staining : This technique directly visualizes and quantifies T cells that have a T Cell Receptor (TCR) specific for the BRLF1 (134-142) peptide presented by an HLA-A*11:01 molecule. While it provides a precise frequency of antigen-specific T cells, it does not provide direct information about their functional status (e.g., ability to secrete cytokines or kill target cells).[11][12]
Data Presentation: Quantitative Comparison of Assays
The following table summarizes the key performance characteristics of each assay to facilitate a direct comparison.
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC-Peptide Tetramer Staining |
| Primary Output | Number of cytokine-secreting cells (Spot Forming Units / 10⁶ PBMCs).[8] | Percentage of cells expressing specific intracellular cytokines (e.g., % IFN-γ+ of CD8+ T cells).[8] | Percentage of cells binding the specific pMHC tetramer (e.g., % Tetramer+ of CD8+ T cells).[11][12] |
| Primary Function | Measures frequency of functional, secreting cells. | Measures frequency, phenotype, and polyfunctionality of cytokine-producing cells.[10] | Measures frequency and phenotype of antigen-specific cells based on TCR specificity. |
| Sensitivity | Very High (can detect 1 in 500,000 cells).[13] | High (detection limit around 1 in 5,000 to 10,000 cells).[13] | High (can detect frequencies as low as 0.01-0.02%). |
| Cell Number | Low per well (0.1-0.5 x 10⁶), but often run in triplicate.[8] | High per sample (1-2 x 10⁶).[8] | Moderate (0.5-1 x 10⁶). |
| Phenotyping | No (unless cells are sorted beforehand).[14] | Yes (e.g., CD4, CD8, memory markers).[8] | Yes (can be combined with antibodies for surface markers). |
| Multiplexing | Limited (FluoroSpot can detect up to 4 cytokines).[6] | High (can typically measure 2-4 cytokines intracellularly plus multiple surface markers). | Not applicable for function, but can be combined with functional assays. |
| Complexity | Moderate. | High (requires flow cytometer and complex data analysis).[9] | Moderate to High (requires flow cytometer). |
| Throughput | High (96-well plate format). | Moderate (depends on flow cytometer setup). | Moderate. |
| Cost | Moderate. | High (expensive equipment and reagents).[9] | High (custom tetramers can be expensive). |
Experimental Protocols
Detailed methodologies are provided for performing each of the discussed assays to measure T cell responses against the BRLF1 (134-142) peptide.
BRLF1 (134-142) IFN-γ ELISpot Assay Protocol
This protocol is designed to quantify the number of T cells secreting IFN-γ in response to the BRLF1 (134-142) peptide.
-
Plate Coating : Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking : Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.
-
Cell Plating : Prepare a suspension of Peripheral Blood Mononuclear Cells (PBMCs) in RPMI + 10% FBS. Add 2-4 x 10⁵ PBMCs to each well.
-
Antigen Stimulation :
-
Test Wells : Add BRLF1 (134-142) peptide (ATIGTAMYK) to a final concentration of 1-10 µg/mL.
-
Negative Control : Add medium only (or an irrelevant peptide).
-
Positive Control : Add Phytohemagglutinin (PHA) or an anti-CD3 antibody.
-
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection :
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash again with PBST.
-
Add Streptavidin-Alkaline Phosphatase (ALP) and incubate for 1 hour.
-
-
Spot Development : Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of dark purple spots.
-
Analysis : Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.
BRLF1 (134-142) Intracellular Cytokine Staining (ICS) Protocol
This protocol details the process for identifying and quantifying BRLF1-specific, cytokine-producing T cells.
-
Cell Stimulation : In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well.
-
Antigen Addition :
-
Add BRLF1 (134-142) peptide (1-10 µg/mL) along with co-stimulatory antibodies (anti-CD28 and anti-CD49d).
-
Set up negative (medium only) and positive (e.g., Staphylococcal enterotoxin B) controls.
-
-
Incubation : Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition : Add Brefeldin A to each well to block cytokine secretion and cause intracellular accumulation. Incubate for an additional 4-6 hours.
-
Surface Staining : Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization : Wash the cells and then fix and permeabilize them using a commercial kit to allow antibodies to access intracellular targets.
-
Intracellular Staining : Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition : Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis : Analyze the data using software (e.g., FlowJo) to gate on specific populations (e.g., CD8+ T cells) and determine the percentage of cells positive for IFN-γ.
BRLF1 (134-142) MHC-Tetramer Staining Protocol
This protocol is for the direct enumeration of T cells specific for the BRLF1 epitope.
-
Cell Preparation : Resuspend 0.5-1 x 10⁶ PBMCs in FACS buffer.
-
Tetramer Staining : Add the fluorescently-labeled HLA-A*11:01-BRLF1 (134-142) tetramer reagent. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining : Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) to the cells. Incubate for 30 minutes at 4°C.
-
Washing : Wash the cells twice with FACS buffer to remove unbound antibodies and tetramer.
-
Acquisition : Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer immediately.
-
Analysis : Gate on the lymphocyte population, then on CD3+CD8+ T cells, and finally quantify the percentage of cells that are positive for the BRLF1-tetramer.
Visualizing Experimental Workflows and Logic
The following diagrams, created using the DOT language, illustrate the workflows of the key assays and the logical relationship between the immunological questions they answer.
Caption: Workflow of the BRLF1 (134-142) ELISpot Assay.
Caption: Workflow of the Intracellular Cytokine Staining (ICS) Assay.
Caption: Logical guide to selecting an assay based on the research question.
Conclusion and Recommendations
Choosing the right assay to measure BRLF1 (134-142)-specific T cell responses is crucial for obtaining meaningful and reliable data.
-
The ELISpot assay is the method of choice for highly sensitive detection and quantification of T cells secreting a specific cytokine.[6][13] Its high throughput and relative simplicity make it ideal for screening large numbers of samples, such as in vaccine trials or for monitoring immune responses in patients.
-
Intracellular Cytokine Staining (ICS) should be used when the goal is to gain a deeper understanding of the responding T cell population.[8] It is unparalleled in its ability to simultaneously determine the phenotype (CD4 vs. CD8), activation state, and polyfunctional nature of the T cells, which may be critical for correlating T cell function with clinical outcomes.[10]
-
MHC-Tetramer Staining offers the most precise enumeration of antigen-specific T cells based on their TCR. It is an excellent tool for tracking the size of the BRLF1-specific T cell pool over time, and it is most powerful when used in conjunction with a functional assay like ELISpot or ICS to link frequency with function.
Ultimately, a combined approach often yields the most comprehensive picture. For example, one might use tetramer staining to track the expansion of the BRLF1-specific T cell population and a BRLF1 ELISpot or ICS assay to confirm that these cells are functional and capable of producing effector cytokines. This multi-faceted strategy provides a robust framework for evaluating the nuances of EBV-specific cellular immunity.
References
- 1. Activation of the BRLF1 promoter and lytic cycle of Epstein–Barr virus by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. EBV BRLF1 134-142 (HLA-A*11:01) | 1 mg | EP11140_1 [peptides.de]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mabtech.com [mabtech.com]
- 7. ELISA, ELISPOT and alternative assays - Pivotal Scientific [pivotalscientific.com]
- 8. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. eurofins-viracor.com [eurofins-viracor.com]
- 11. Quantitation, selection, and functional characterization of Epstein-Barr virus-specific and alloreactive T cells detected by intracellular interferon-gamma production and growth of cytotoxic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Navigating the Maze of T-Cell Response: A Guide to Reproducibility for the BRLF1 (134-142) Epitope
The cellular immune response, particularly the activity of cytotoxic T-lymphocytes (CTLs), is a critical component in the control of viral infections and cancer. The BRLF1 (134-142) epitope is a well-characterized, HLA-A11 restricted target for CD8+ T-cells in EBV-seropositive individuals. Accurate and reproducible measurement of T-cell responses to this and other epitopes is essential for clinical trial immune monitoring and the development of T-cell based therapies.
However, significant variability in results can arise from different laboratory protocols and analytical procedures.[1] This guide will delve into the most common assays used to quantify T-cell responses, dissect the factors that influence their reproducibility, and provide a roadmap toward standardization.
Common Methodologies for Assessing T-Cell Responses
Two of the most widely used methods for quantifying antigen-specific T-cell responses are the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
-
ELISPOT Assay: This highly sensitive technique quantifies the number of cytokine-secreting cells at a single-cell level.[2] Peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide of interest (e.g., BRLF1 134-142) in a well coated with an antibody specific for a cytokine, typically Interferon-gamma (IFN-γ). Each activated T-cell secretes cytokine, which is captured by the antibody, resulting in a "spot" that can be enumerated. The ELISPOT assay is known for its high sensitivity in detecting rare antigen-specific T-cells.[3]
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: ICS allows for the multiparametric characterization of responding T-cells.[4][5] Following peptide stimulation in the presence of a protein transport inhibitor (to trap cytokines intracellularly), cells are stained for surface markers (e.g., CD8, CD4) and then permeabilized to allow for staining of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). Flow cytometry is then used to identify and quantify the phenotype and function of the responding T-cell subsets. This method provides a wealth of information but can be subject to variability in antibody panels, instrument setup, and data analysis.[6]
Enhancing Reproducibility: A Comparative Table of Best Practices
Achieving reproducible T-cell response data across different laboratories, or even within the same lab over time, requires meticulous standardization of the entire experimental process. The following table outlines key experimental parameters, common sources of variability, and recommended best practices to improve data consistency.
| Experimental Parameter | Common Sources of Inter-Laboratory Variability | Recommended Best Practices for Standardization |
| PBMC Isolation and Cryopreservation | - Anticoagulant used for blood collection (Heparin vs. EDTA).[7]- Time between blood draw and PBMC isolation.[8]- Density gradient medium used for isolation.- Cryopreservation medium (e.g., FBS vs. serum-free, DMSO concentration).[2]- Freezing rate and storage conditions (-80°C vs. liquid nitrogen).[9] | - Use a consistent anticoagulant (sodium heparin is often preferred for functional assays).[7]- Process blood within a defined timeframe (e.g., <8 hours).[10]- Standardize the PBMC isolation protocol and reagents.- Use a validated, standardized cryopreservation medium and protocol.[2]- Employ a controlled-rate freezer or a validated freezing container and store cells in the vapor phase of liquid nitrogen for long-term storage.[9] |
| Cell Thawing and Resting | - Thawing temperature and speed.- Post-thaw resting period duration.[8] | - Rapidly thaw cells in a 37°C water bath and slowly dilute them in pre-warmed medium.[10]- Allow cells to rest for a standardized period (e.g., overnight) before stimulation to allow for recovery.[8] |
| Peptide Stimulation | - Peptide purity, solubility, and storage.- Final peptide concentration used for stimulation.[11]- Duration of stimulation.[12]- Use of co-stimulatory antibodies (e.g., anti-CD28). | - Use high-purity (>95%) peptides and validate their solubility and storage conditions.- Perform a dose-titration to determine the optimal peptide concentration.[11]- Standardize the stimulation time across experiments (typically 6-24 hours for ICS and 18-48 hours for ELISPOT).[13]- Consistently include or exclude co-stimulatory reagents. |
| Assay-Specific Parameters | ELISPOT: - Plate coating and blocking.- Cell density per well.[3]- Incubation time.- Detection antibody and substrate.- Spot counting parameters (automated vs. manual, size/intensity gates).[1]ICS: - Antibody-fluorochrome panel design and titration.[4]- Fixation and permeabilization buffers.- Flow cytometer setup and compensation.- Gating strategy for data analysis.[5] | - Use validated kits and follow manufacturer's instructions for plate preparation.- Optimize and standardize the number of cells plated per well.[3]- Use a consistent incubation time.- Use a validated set of detection reagents.- Employ an automated reader with standardized, objective counting parameters.[1]- Titrate all antibodies to determine optimal concentrations.[12]- Use a consistent fixation and permeabilization kit.- Standardize instrument setup using quality control beads.- Develop and adhere to a strict, predefined gating strategy.[5] |
| Controls | - Lack of appropriate positive and negative controls. | - Include a negative control (e.g., media with DMSO) and a positive control (e.g., a mitogen like PHA or a pool of immunodominant viral peptides) in every assay.[13] |
Experimental Protocols
Below are generalized protocols for the ELISPOT and ICS assays for measuring T-cell responses to the BRLF1 (134-142) peptide. These should be optimized for specific laboratory conditions.
IFN-γ ELISPOT Assay Protocol
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs, rest them overnight in complete RPMI medium, and determine cell viability and count.
-
Plating: Wash the plate and block with RPMI + 10% FBS for 2 hours at 37°C. Resuspend PBMCs to the desired concentration (e.g., 2 x 10^6 cells/mL) and add 100 µL (2 x 10^5 cells) to each well.
-
Stimulation: Add the BRLF1 (134-142) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include negative (DMSO vehicle) and positive (e.g., PHA) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Wash again and add the BCIP/NBT substrate.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader with standardized counting parameters.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Preparation: Thaw and rest PBMCs as described for the ELISPOT assay.
-
Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the BRLF1 (134-142) peptide at the optimal concentration. Include negative and positive controls. Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) if required.
-
Incubation: Incubate for 1-2 hours at 37°C, 5% CO2. Then, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with a viability dye. Then, stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire data on a flow cytometer that has been properly set up and compensated.
-
Analysis: Analyze the data using a standardized gating strategy to identify the percentage of cytokine-producing cells within the CD8+ T-cell population.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biology, the following diagrams are provided.
Caption: A typical experimental workflow for assessing T-cell responses to a peptide epitope.
Caption: Simplified signaling pathway of CD8+ T-cell recognition of the BRLF1 epitope.
By implementing standardized protocols and being mindful of the critical parameters that influence assay variability, researchers can generate more reliable and reproducible data on T-cell responses to BRLF1 (134-142) and other important epitopes. This commitment to quality and consistency is essential for advancing the fields of immunology and immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. stemcell.com [stemcell.com]
- 3. immunospot.com [immunospot.com]
- 4. Standardization and optimization of multiparameter intracellular cytokine staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardization of cytokine flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QUALITY ASSURANCE OF INTRACELLULAR CYTOKINE STAINING ASSAYS: ANALYSIS OF MULTIPLE ROUNDS OF PROFICIENCY TESTING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for standardizing T-cell cytometry assays to link biomarkers, mechanisms, and disease outcomes in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcchr.ca [bcchr.ca]
- 9. sanguinebio.com [sanguinebio.com]
- 10. mabtech.com [mabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 13. stemcell.com [stemcell.com]
A Comparative Analysis of the T-cell Receptor Repertoire Specific for the Epstein-Barr Virus Epitope BRLF1 (134-142)
This guide provides a detailed comparison of the T-cell receptor (TCR) repertoire specific for the Epstein-Barr virus (EBV) lytic phase antigen BRLF1, focusing on the HLA-A2-restricted epitope YVLDHLIVV (corresponding to amino acids 134-142). This analysis is intended for researchers, scientists, and drug development professionals working on EBV-related immunotherapies and vaccine design.
The T-cell response to EBV is a critical component of viral control, and understanding the characteristics of the TCRs that recognize specific viral epitopes is paramount for developing targeted therapies. The BRLF1 epitope is known to be immunodominant in HLA-A*02:01 positive individuals. This guide summarizes key quantitative data, details the experimental protocols used to generate this data, and provides a visual representation of the typical experimental workflow.
Quantitative Data Summary
The following table summarizes the key features of the TCR repertoire specific for the BRLF1 (134-142) epitope, with a comparison to the also immunodominant HLA-A2-restricted BMLF1 (280-288) epitope (GLCTLVAML) from EBV.
| Feature | BRLF1 (134-142) Specific TCR Repertoire | BMLF1 (280-288) Specific TCR Repertoire (for comparison) | Reference |
| Immunodominance | High | High | [1] |
| Driving Chain for Selection | Primarily TCRα chain | TCRβ chain plays a more significant role | [1][2] |
| Public TCR Clonotypes | Highly public, dominated by a specific TCRα motif | Less public features compared to BRLF1 | [1][3] |
| Dominant TCR Vα Gene Usage | TRAV8-1 (AV8.1) | More diverse, with TRAV5 and TRAV12 being consistently used but not as dominant | [2] |
| Dominant TCR Vβ Gene Usage | Variable, can pair with multiple TRBV genes | Consistent usage of TRBV20 in some donors | [2] |
| Conserved CDR3α Motif | KDTDKL (resulting from TRAV8-1 and TRAJ34 pairing) | No single dominant public motif identified | [3] |
| CDR3 Length | Generally shorter due to the conserved nature of the public clonotype | Variable | [4] |
Experimental Protocols
The characterization of the TCR repertoire specific for BRLF1 (134-142) typically involves the following key experimental procedures.
Identification and Isolation of BRLF1-Specific T-cells
-
Peptide-MHC Tetramer Staining: Peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01 positive donors are stained with fluorescently labeled peptide-MHC tetramers. For BRLF1, a tetramer folded with the YVLDHLIVV peptide is used. A tetramer for the BMLF1 epitope (GLCTLVAML) can be used for comparative analysis.
-
Flow Cytometry and Cell Sorting: Following staining, cells are analyzed by flow cytometry. CD8+ T-cells that bind to the BRLF1-tetramer are identified and sorted for downstream analysis. This provides a pure population of antigen-specific T-cells.
Single-Cell Paired TCRαβ Sequencing
-
Single-Cell Isolation: Sorted BRLF1-specific CD8+ T-cells are isolated into single wells of a 96-well plate.
-
Reverse Transcription and PCR: mRNA from each single cell is reverse transcribed to cDNA. Nested PCR is then performed using a multiplex primer set that targets all known TCRα and TCRβ V and J gene segments to amplify the TCRα and TCRβ chain sequences.
-
Sequencing: The amplified TCRα and TCRβ PCR products are sequenced using next-generation sequencing platforms. This provides the paired TCRα and TCRβ sequences for each individual T-cell clone.
TCR Repertoire Analysis
-
Sequence Annotation: The raw sequencing data is processed to identify the V, D, and J gene segments and the CDR3 sequence for each TCR.
-
Data Analysis: The TCR repertoire is analyzed for various parameters including:
-
V/J gene usage frequency: The prevalence of each V and J gene segment in the repertoire.
-
CDR3 length distribution: The distribution of the lengths of the CDR3 region.
-
Motif analysis: Identification of conserved amino acid motifs within the CDR3 region.
-
Clonotype frequency: The abundance of each unique TCR clonotype.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of the T-cell receptor repertoire specific for the BRLF1 (134-142) epitope.
Caption: Experimental workflow for TCR repertoire analysis.
This guide highlights the unique characteristics of the TCR repertoire targeting the immunodominant EBV BRLF1 (134-142) epitope. The pronounced public nature of the TCRα chain response presents an attractive target for the development of standardized immunotherapies. Further research into the functional avidity and cross-reactivity of these public TCRs will be crucial for their clinical translation.
References
- 1. CDR3α drives selection of the immunodominant Epstein Barr virus (EBV) BRLF1-specific CD8 T cell receptor repertoire in primary infection | PLOS Pathogens [journals.plos.org]
- 2. Epstein-Barr Virus Epitope–Major Histocompatibility Complex Interaction Combined with Convergent Recombination Drives Selection of Diverse T Cell Receptor α and β Repertoires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDR3α drives selection of the immunodominant Epstein Barr virus (EBV) BRLF1-specific CD8 T cell receptor repertoire in primary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Epstein-Barr Virus BRLF1 (134-142) Peptide
Researchers and laboratory professionals handling the Epstein-Barr Virus (EBV) BRLF1 (134-142) peptide must adhere to strict safety and disposal protocols to mitigate risks associated with this biologically active material. As Epstein-Barr Virus is classified as a Biosafety Level 2 (BSL-2) pathogen, all materials potentially contaminated with EBV or its components are considered biohazardous and require meticulous handling and disposal procedures.[1][2][3][4] This guide provides a comprehensive, step-by-step plan for the safe management and disposal of the BRLF1 (134-142) peptide and associated waste.
Immediate Safety and Handling Protocols
Before beginning any work with the BRLF1 (134-142) peptide, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for the peptide, it should be treated as a hazardous chemical. All handling of the peptide should occur in a designated laboratory area, and appropriate Personal Protective Equipment (PPE) is mandatory.[5][6]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential for preventing skin contact.[6]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3][6]
-
Lab Coat: A buttoned lab coat provides a necessary barrier against contamination of personal clothing.[3][6]
-
Respiratory Protection: For procedures that may generate aerosols, appropriate respiratory protection should be used within a biological safety cabinet (BSC).[3][4][6]
Step-by-Step Disposal Procedures
The proper disposal of the EBV BRLF1 (134-142) peptide and contaminated materials is critical for laboratory safety and regulatory compliance. The following procedures outline the disposal process for different forms of waste.
Liquid Waste Disposal:
-
Decontamination: All liquid waste containing the BRLF1 (134-142) peptide must be decontaminated. Effective disinfectants for EBV include a 0.5% sodium hypochlorite (B82951) solution (a 1:10 dilution of fresh bleach), 70% ethanol (B145695), or 5% phenol.[1][7] A minimum contact time of 20 minutes is recommended for effective disinfection.[1]
-
Neutralization (if applicable): If a strong acid or base was used in the experimental procedure, the decontaminated liquid waste should be neutralized to a pH between 5.5 and 9.0.[8]
-
Collection: Collect the decontaminated and neutralized liquid waste in a designated, leak-proof hazardous waste container that is clearly labeled.
-
Institutional Protocol: Follow your institution's Environmental Health and Safety (EH&S) guidelines for the final disposal of chemical waste. Do not pour peptide solutions down public drains without explicit institutional approval.[5]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with the BRLF1 (134-142) peptide, including vials, pipette tips, gloves, and other PPE, must be segregated from general laboratory waste.[5][8]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof biohazardous waste container.[9]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for the pickup and disposal of the biohazardous waste through your institution's certified hazardous waste management service.[5]
Sharps Disposal:
-
Collection: All sharps, such as needles, syringes, and broken glass, that have come into contact with the peptide must be placed in a rigid, puncture-resistant, and clearly labeled sharps container.[9][10]
-
Disposal: The sealed sharps container should be disposed of as biohazardous waste according to your institution's protocols.
Quantitative Data for Decontamination
| Decontaminant | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5% (1:10 dilution of fresh bleach) | 20 minutes | Recommended for many applications, but can be corrosive.[1][7] |
| Ethanol | 70% | 20 minutes | Effective for surface decontamination.[1][3] |
| Isopropanol | 70% | 20 minutes | An alternative to ethanol for surface decontamination.[1] |
| Phenol | 5% | 20 minutes | Effective but requires careful handling due to its toxicity.[1] |
| Glutaraldehyde | 0.04% | Varies by product | Effective disinfectant.[4][6] |
Experimental Protocols
While specific experimental protocols involving BRLF1 (134-142) are not detailed in the provided context, the safe handling and disposal procedures are based on the established protocols for working with EBV and synthetic peptides. The core principle is to treat the peptide with the same precautions as the BSL-2 virus from which it is derived, while also adhering to chemical waste disposal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with the EBV BRLF1 (134-142) peptide.
Caption: Disposal workflow for EBV BRLF1 (134-142) peptide waste.
References
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 3. Epstein-Barr Virus Fact Sheet – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Pathogen Safety Data Sheets: Infectious Substances – Epstein-Barr virus - Canada.ca [canada.ca]
- 5. peptide24.store [peptide24.store]
- 6. ehs.com [ehs.com]
- 7. Article - Biological Safety Manual - ... [policies.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Biohazard and Chemical Waste [thesammonslab.org]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Epstein-Barr Virus BRLF1 (134-142) Peptide
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the Epstein-Barr virus (EBV) BRLF1 (134-142) peptide. While the peptide itself is a non-infectious fragment of the BRLF1 protein, a key transcriptional activator in the EBV lytic cycle, it originates from a Risk Group 2 (RG2) pathogen.[1][2] Therefore, adherence to proper laboratory safety protocols is essential to ensure a safe working environment and prevent any potential hazards.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent direct contact and contamination. The following table summarizes the necessary equipment.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Protects hands from contamination. Should be changed immediately if contaminated or compromised.[3] |
| Lab Coat | Standard | Protects skin and personal clothing from splashes. Should not be worn outside the laboratory.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of solutions containing the peptide.[2][3] |
Operational Plan: Handling the BRLF1 (134-142) Peptide
All procedures should be performed in accordance with Biosafety Level 1 (BSL-1) practices, with some enhanced precautions due to the biological origin of the peptide.
Step 1: Preparation
-
Ensure all necessary PPE is donned correctly before handling the peptide.
-
Prepare the workspace by disinfecting the work surface (e.g., with 70% ethanol).
-
Label all tubes and containers clearly with the peptide name, concentration, and date.
Step 2: Reconstitution and Aliquoting
-
If the peptide is in a lyophilized form, reconstitute it using the recommended sterile solvent (e.g., sterile water, DMSO).
-
Perform all manipulations that may generate aerosols, such as vortexing or sonicating, within a biological safety cabinet (BSC) or with careful technique to minimize aerosol formation.[2]
-
Aliquot the reconstituted peptide into smaller working volumes to avoid multiple freeze-thaw cycles.
Step 3: Experimental Use
-
Handle all solutions containing the peptide with care to avoid splashes and spills.
-
Use appropriate pipetting techniques to prevent cross-contamination.
-
After handling, remove gloves and wash hands thoroughly with soap and water.[3]
Disposal Plan: Waste Management
Proper disposal of contaminated materials is critical to maintain a safe laboratory environment.
Step 1: Collection of Contaminated Waste
-
All disposable materials that have come into contact with the peptide solution (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated biohazard waste container.
Step 2: Decontamination
-
Liquid waste containing the peptide should be decontaminated by treating with a suitable disinfectant, such as a 10% bleach solution (0.5% sodium hypochlorite), for a sufficient contact time (e.g., 30 minutes) before disposal down the drain with copious amounts of water. Most herpesviruses are susceptible to disinfectants like 30% ethanol, 20% isopropanol, and 2000 ppm sodium hypochlorite.[4]
-
Solid waste in biohazard bags should be autoclaved (steam sterilization) before being disposed of with regular laboratory waste.[2]
Step 3: Final Disposal
-
Ensure that all decontaminated waste is disposed of in accordance with institutional and local regulations for biohazardous waste.
Experimental Workflow and Disposal
Caption: Workflow for handling and disposal of BRLF1 (134-142) peptide.
This comprehensive guide ensures that researchers can work safely with the Epstein-Barr virus BRLF1 (134-142) peptide, minimizing risks and maintaining a secure laboratory environment. By following these operational and disposal plans, laboratories can build a foundation of trust and safety in their chemical and biological handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
